molecular formula C17H12O6 B600413 Fujikinetin CAS No. 38965-66-1

Fujikinetin

Cat. No.: B600413
CAS No.: 38965-66-1
M. Wt: 312.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fujikinetin is a novel, synthetic cytokinin identified for its significant role in plant growth and development regulation. As a stable and potent alternative to traditional cytokinins like kinetin, Fujikinetin demonstrates high activity in promoting cell division and shoot formation in plant tissue culture systems [https://www.pnas.org/doi/10.1073/pnas.2105195118]. Its primary mechanism of action involves binding to Arabidopsis Histidine Kinase (AHK) receptors, thereby initiating a phosphorylay that leads to the activation of type-B Arabidopsis Response Regulator (ARR) transcription factors and the subsequent expression of cytokinin-responsive genes. This makes it an invaluable tool for studying the cytokinin signaling pathway. Beyond micropropagation, researchers are exploring Fujikinetin's potential in modulating plant responses to abiotic stresses and in delaying senescence. Its defined synthetic nature and consistent bioactivity provide a reliable standard for pharmacological studies in plant biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVDQRHFDCVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fujikinetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fujikinetin, a substituted isoflavone, has emerged as a molecule of interest within the scientific community, demonstrating potential therapeutic applications. This technical guide provides a comprehensive overview of Fujikinetin, detailing its chemical structure, physicochemical properties, and plausible synthetic pathways. Furthermore, it delves into its known and putative biological activities, with a particular focus on its anti-giardial and anti-malarial properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the experimental methodologies for its study and highlighting areas for future investigation.

Introduction to Fujikinetin

Fujikinetin, systematically named 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one, is a member of the isoflavonoid class of natural products.[1] Isoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The structural similarity of Fujikinetin to other bioactive isoflavones suggests its potential as a lead compound in drug discovery programs. This guide aims to consolidate the current knowledge on Fujikinetin and provide a practical framework for its further scientific exploration.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Fujikinetin is fundamental for its synthesis, purification, and formulation, as well as for interpreting its biological activity.

Chemical Structure

The chemical structure of Fujikinetin is characterized by a core isoflavone scaffold, which consists of a chromen-4-one ring substituted with a phenyl group at the 3-position. Key structural features include:

  • IUPAC Name: 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one[1]

  • Molecular Formula: C₁₇H₁₂O₆[1][3]

  • Canonical SMILES: COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O[1]

  • InChI Key: QMDVDQRHFDCVKB-UHFFFAOYSA-N[1]

2D structure of Fujikinetin.
Physicochemical Properties

The physicochemical properties of Fujikinetin influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

PropertyValueSource
Molecular Weight 312.28 g/mol [3]
logP (octanol-water partition coefficient) 2.90 (AlogP)[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bonds 2[3]
Topological Polar Surface Area 78.13 Ų[3]
Predicted Boiling Point 545.6 ± 50.0 °C
Predicted Density 1.466 ± 0.06 g/cm³
Predicted pKa 6.95 ± 0.20
Solubility Soluble in DMSO and ethanol.[4][5] Practically insoluble in cold water.[5]

Synthesis and Purification

While a specific, detailed synthesis of Fujikinetin is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for isoflavone synthesis. The most common approach involves the oxidative cyclization of a chalcone precursor.[6]

Proposed Synthetic Pathway

Synthesis_Pathway A 2,4-Dihydroxy-5-methoxyacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH) B Piperonal (1,3-benzodioxole-5-carbaldehyde) B->C D Fujikinetin C->D Oxidative Cyclization (e.g., Tl(NO3)3, I2/DMSO)

Proposed synthesis of Fujikinetin.

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

This reaction involves the base-catalyzed condensation of 2,4-dihydroxy-5-methoxyacetophenone with piperonal (1,3-benzodioxole-5-carbaldehyde) to yield the corresponding chalcone.

Experimental Protocol:

  • Dissolve 2,4-dihydroxy-5-methoxyacetophenone (1 equivalent) and piperonal (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Filter, wash the precipitate with water, and dry to obtain the crude chalcone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified chalcone.

Step 2: Oxidative Cyclization to Fujikinetin

The purified chalcone is then subjected to oxidative cyclization to form the isoflavone ring of Fujikinetin. Several reagents can be employed for this transformation, with thallium(III) nitrate (Tl(NO₃)₃) being a common choice.[7] Alternatively, iodine in dimethyl sulfoxide (DMSO) can also be used.[8]

Experimental Protocol (using Thallium(III) Nitrate):

  • Dissolve the chalcone (1 equivalent) in anhydrous methanol.

  • Add thallium(III) nitrate (1.1 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Fujikinetin.

Purification and Characterization

Purification of both synthetic and naturally isolated Fujikinetin can be achieved using standard chromatographic techniques.

Purification Protocol:

  • Column Chromatography: Crude Fujikinetin can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC can be employed. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid) is typically effective for separating isoflavones.[2][9]

Characterization: The structure and purity of the synthesized Fujikinetin should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Biological Activities and Mechanism of Action

Fujikinetin, as an isoflavone, is anticipated to exhibit a range of biological activities. Preliminary reports and analogies to structurally similar compounds suggest its potential as an anti-giardial and anti-malarial agent.

Anti-Giardial Activity

Giardia lamblia is a protozoan parasite that causes giardiasis, a diarrheal disease. Attachment of the parasite to the intestinal epithelium is a critical step in the pathogenesis of the disease.[10]

Proposed Mechanism of Action: Based on studies of other isoflavones like formononetin, Fujikinetin may exert its anti-giardial effects by interfering with the parasite's ability to attach to host cells and by inhibiting its motility.[11][12][13][14] This could be due to the disruption of the parasite's cytoskeleton or interference with adhesive proteins on its surface.

Experimental Workflow for In Vitro Anti-Giardial Assay:

Anti_Giardial_Workflow A Culture Giardia lamblia trophozoites C Incubate trophozoites with varying concentrations of Fujikinetin A->C B Prepare Fujikinetin stock solution (in DMSO or ethanol) B->C D Assess parasite viability and attachment C->D E Determine IC50 value D->E

Workflow for in vitro anti-giardial testing.

Detailed Protocol for Giardia lamblia Culture and Viability Assay:

  • Culture of Giardia lamblia: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C in anaerobic conditions.[15][16]

  • Drug Preparation: Prepare a stock solution of Fujikinetin in a suitable solvent such as DMSO or ethanol.[4][14] Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Viability Assay:

    • Seed a 96-well plate with a known number of G. lamblia trophozoites per well.

    • Add the various concentrations of Fujikinetin to the wells. Include a solvent control (vehicle) and a positive control (e.g., metronidazole).

    • Incubate the plate at 37°C for 24 or 48 hours.

    • Assess parasite viability using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., trypan blue) or a bioluminescent ATP content assay.[17]

  • Attachment Assay:

    • Grow a monolayer of intestinal epithelial cells (e.g., Caco-2) in a 96-well plate.

    • Add fluorescently labeled G. lamblia trophozoites to the cell monolayer in the presence of varying concentrations of Fujikinetin.

    • After a short incubation period (e.g., 1-2 hours), wash the wells to remove unattached parasites.

    • Quantify the attached parasites by measuring the fluorescence.[18]

Anti-Malarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health concern. The emergence of drug-resistant strains necessitates the discovery of new anti-malarial compounds.

Proposed Mechanism of Action: The anti-malarial mechanism of isoflavones is not fully elucidated but is thought to involve multiple targets. Flavonoids, in general, have been shown to chelate with nucleic acid base pairing of the parasite, potentially inhibiting DNA replication and transcription.[19] Other potential mechanisms could include inhibition of essential parasite enzymes or disruption of the parasite's ability to detoxify heme.[20]

Experimental Workflow for In Vitro Anti-Malarial Assay:

Anti_Malarial_Workflow A Culture Plasmodium falciparum (erythrocytic stage) C Incubate parasitized erythrocytes with Fujikinetin A->C B Prepare Fujikinetin stock solution B->C D Assess parasite growth inhibition C->D E Determine IC50 value D->E

Workflow for in vitro anti-malarial testing.

Detailed Protocol for Plasmodium falciparum Culture and Drug Susceptibility Assay:

  • Culture of Plasmodium falciparum: The erythrocytic stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in in vitro culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[1][21][22]

  • Drug Preparation: Prepare a stock solution of Fujikinetin in DMSO.[18] Perform serial dilutions in culture medium to obtain the desired test concentrations.

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Synchronize the parasite culture to the ring stage.

    • In a 96-well plate, add the parasitized erythrocytes to wells containing the different concentrations of Fujikinetin. Include a solvent control and a positive control (e.g., chloroquine or artemisinin).

    • Incubate the plate for 72 hours under the standard culture conditions.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[2][22]

    • Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus parasite growth.

    • Calculate the 50% inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable model.

Future Directions and Conclusion

Fujikinetin presents a promising scaffold for the development of novel therapeutic agents. While this guide provides a comprehensive overview of its known attributes and potential, further research is warranted in several key areas:

  • Definitive Synthesis: Development and optimization of a high-yield, scalable synthetic route for Fujikinetin.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets of Fujikinetin in Giardia lamblia and Plasmodium falciparum to understand its mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicology: Evaluation of the efficacy and safety of Fujikinetin in animal models of giardiasis and malaria.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Fujikinetin analogs to identify compounds with improved potency and pharmacokinetic properties.

References

  • ChEMBL. (n.d.). Compound: FUJIKINETIN (CHEMBL485985). EMBL-EBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, Fujikinetin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, Fujikinetin. PubChem. Retrieved from [Link]

  • Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(5), 957–960.
  • National Center for Biotechnology Information. (n.d.). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Montero, L., et al. (2018). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems.
  • Salehi, B., et al. (2019). Total synthesis of isoflavonoids. Natural Product Reports, 36(11), 1536-1569.
  • National Center for Biotechnology Information. (n.d.). Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. PubMed Central. Retrieved from [Link]

  • Fisher, B. S., Estraño, C. E., & Cole, J. A. (2013). Modeling long-term host cell-Giardia lamblia interactions in an in vitro co-culture system. PloS one, 8(12), e81125.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies, 3(4), 01-10.
  • Kraft, C., et al. (2000). Antiplasmodial activity of isoflavones from Andira inermis. Journal of ethnopharmacology, 73(1-2), 131–135.
  • National Center for Biotechnology Information. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PubMed Central. Retrieved from [Link]

  • Grün, I. U., et al. (2001). The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. Acta Scientiarum. Technology, 23, 1-5.
  • Evaluating Antiplasmodial and Antimalarial Activities of Soybean (Glycine max) Seed Extracts on P. falciparum Parasite Cultures and P. berghei-Infected Mice. (2020).
  • Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(5), 957–960.
  • National Center for Biotechnology Information. (n.d.). Antiplasmodial natural products: an update. PubMed Central. Retrieved from [Link]

  • Solubility of Adenine and Kinetin in Water–Ethanol Solutions. (2018).
  • Epitope Diagnostics Inc. (n.d.). EDI™ Human Anti-Giardia lamblia IgM ELISA Kit. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Giardia intestinalis (lamblia). Retrieved from [Link]

  • Improved methods for the large-scale cultivation of Giardia lamblia trophozoites in the academic labor
  • Purification and characterization of a lectin from endophytic fungus Fusarium solani having complex sugar specificity. (2016). 3 Biotech, 6(2), 213.
  • In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. (2021). Molecules, 26(11), 3196.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3887-3893.
  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. (2022). Antimicrobial Agents and Chemotherapy, 66(1), e01373-21.
  • In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10578.
  • Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies. (2023). International Journal of Molecular Sciences, 24(13), 10928.
  • Demeditec Diagnostics GmbH. (n.d.). Giardia lamblia ELISA. Retrieved from [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). Organic & Biomolecular Chemistry, 19(15), 3436-3445.
  • Antiplasmodial activity of n
  • Metabolic Engineering of Isoflavones: An Updated Overview. (2020). Frontiers in Plant Science, 11, 571.
  • The impact of Iso-mukaadial acetate on Plasmodium falciparum transcriptional gene regulation. (2023). Malaria World Journal, 14, 1-15.
  • Simplified HPLC method for total isoflavones in soy products. (2005). Food Chemistry, 91(3), 565-569.
  • Artemisinin exposure at the ring or trophozoite stage impacts Plasmodium falciparum sexual conversion differently. (2020). eLife, 9, e58926.
  • High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements. (2010). Antimicrobial Agents and Chemotherapy, 54(5), 1943–1948.
  • Reagent useful for cyclization of Chalcones to isoflavones with good percentage of Yield. (2012).

Sources

Fujikinetin (CAS 38965-66-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Fujikinetin is a naturally occurring isoflavone that has garnered interest for its potential therapeutic applications, particularly in the realm of infectious diseases.[1] Isoflavones, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities.[2][3] This technical guide provides a comprehensive overview of Fujikinetin, including its chemical identifiers, physicochemical properties, and a detailed exploration of its reported anti-giardial and antimalarial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific basis and experimental considerations for working with this compound. While direct experimental data on Fujikinetin is limited, this guide synthesizes available information and provides context based on related isoflavones and general principles of antiprotozoal drug action to facilitate future research endeavors.

Chemical and Physical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental for its application in research and development. This section details the key identifiers and physicochemical characteristics of Fujikinetin.

Core Identifiers

Precise identification of a chemical entity is crucial for accurate scientific communication and data retrieval. The following table summarizes the primary identifiers for Fujikinetin.

IdentifierValueSource
CAS Number 38965-66-1PubChem[1]
IUPAC Name 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-onePubChem[1]
Molecular Formula C₁₇H₁₂O₆PubChem[1]
Molecular Weight 312.28 g/mol ChEMBL[4]
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)OPubChem[1]
InChI Key QMDVDQRHFDCVKB-UHFFFAOYSA-NPubChem[1]
Synonyms

Fujikinetin is also known by several other names in scientific literature and chemical databases.[1] These include:

  • 6-Methoxypseudobaptigenin

  • Isoacicerone

  • 7-Hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone

Physicochemical Properties (Predicted)

The following physicochemical properties have been predicted using computational models and provide valuable insights into the compound's expected behavior in biological systems.

PropertyPredicted ValueSource
AlogP 2.90ChEMBL[4]
Polar Surface Area 78.13 ŲChEMBL[4]
Hydrogen Bond Donors 1ChEMBL[4]
Hydrogen Bond Acceptors 6ChEMBL[4]
Rotatable Bonds 2ChEMBL[4]

Note: These values are computationally predicted and should be confirmed through experimental validation.

Biological Activity and Potential Mechanisms of Action

Fujikinetin has been reported to possess anti-giardial and antimalarial properties. While the precise molecular mechanisms have not been fully elucidated for Fujikinetin itself, this section explores the likely modes of action based on studies of related isoflavones and the known vulnerabilities of Giardia lamblia and Plasmodium falciparum.

Anti-giardial Activity

Giardia lamblia is a protozoan parasite that causes giardiasis, a diarrheal disease. A key aspect of Giardia's pathogenicity is its ability to attach to the intestinal epithelium.[5] Research on the related isoflavone, formononetin, has demonstrated a rapid, potent anti-giardial effect by inducing the detachment of trophozoites (the active, feeding stage of the parasite) from surfaces.[5][6][7] This detachment is also associated with the inhibition of flagellar motility, which is essential for the parasite's movement and attachment.[5][6][7]

Hypothesized Mechanism for Fujikinetin:

Based on the findings with formononetin, it is plausible that Fujikinetin exerts its anti-giardial activity through a similar mechanism involving the disruption of parasite attachment. The isoflavone scaffold may interact with components of the Giardia cytoskeleton or adhesive disc, leading to a loss of adherence to the intestinal lining. This would ultimately lead to the clearance of the parasite from the host.

Giardia_Detachment Fujikinetin Fujikinetin Inhibition Inhibition Fujikinetin->Inhibition Giardia_Trophozoite Giardia Trophozoite Attachment Attachment Giardia_Trophozoite->Attachment attaches to Intestinal_Epithelium Intestinal Epithelium Attachment->Intestinal_Epithelium Detachment Detachment Attachment->Detachment leads to Flagellar_Motility Flagellar Motility Inhibition->Attachment Inhibition->Flagellar_Motility

Caption: Hypothesized mechanism of Fujikinetin-induced Giardia detachment.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health challenge. The parasite's life cycle within human red blood cells involves the digestion of hemoglobin, which releases toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin. Many antimalarial drugs, such as chloroquine, are thought to interfere with this process.[8] Additionally, the generation of reactive oxygen species (ROS) that damage parasite components is another established antimalarial mechanism.[9]

Potential Mechanisms for Fujikinetin:

As an isoflavone, Fujikinetin possesses a polyphenolic structure that could potentially contribute to antimalarial activity through several mechanisms:

  • Inhibition of Hemozoin Formation: The planar aromatic structure of Fujikinetin might allow it to intercalate with heme, preventing its polymerization into hemozoin. The accumulation of free heme would then lead to oxidative stress and parasite death.

  • Induction of Oxidative Stress: Isoflavones can act as pro-oxidants under certain conditions, potentially increasing the levels of ROS within the parasite and causing damage to essential biomolecules.

  • Enzyme Inhibition: Isoflavones are known to inhibit various enzymes.[10] Fujikinetin could potentially target essential Plasmodium enzymes involved in processes like protein synthesis, glycolysis, or nucleic acid metabolism.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme (toxic) Hemoglobin->Heme digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity ROS Reactive Oxygen Species (ROS) Heme->ROS generates Parasite_Biomolecules Essential Biomolecules Parasite_Biomolecules->Parasite_Death Fujikinetin Fujikinetin Fujikinetin->Hemozoin Inhibits Fujikinetin->ROS Potentially Induces ROS->Parasite_Biomolecules damages

Caption: Potential antimalarial mechanisms of action for Fujikinetin.

Experimental Protocols

To facilitate further investigation into the biological activities of Fujikinetin, this section outlines standard experimental protocols for assessing its anti-giardial and antimalarial efficacy in vitro.

In Vitro Anti-giardial Susceptibility Assay

This protocol is designed to determine the concentration of Fujikinetin required to inhibit the growth and viability of Giardia lamblia trophozoites.

Materials:

  • Giardia lamblia trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine bile and serum

  • Fujikinetin stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., gas-generating pouch system)

  • Inverted microscope

  • Cell viability reagent (e.g., resazurin-based assay)

  • Plate reader

Procedure:

  • Trophozoite Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C until they reach the late logarithmic phase of growth.

  • Drug Dilution: Prepare a serial dilution of the Fujikinetin stock solution in the culture medium to achieve the desired final concentrations.

  • Assay Setup: Seed the 96-well plates with a known density of trophozoites. Add the diluted Fujikinetin solutions to the wells. Include appropriate controls: a negative control (trophozoites with medium and solvent only) and a positive control (trophozoites with a known anti-giardial drug like metronidazole).

  • Incubation: Incubate the plates anaerobically at 37°C for 24-48 hours.

  • Viability Assessment: After incubation, assess the viability of the trophozoites. This can be done qualitatively by observing motility and morphology under an inverted microscope or quantitatively using a cell viability assay.

  • Data Analysis: For quantitative assays, measure the signal (e.g., fluorescence or absorbance) using a plate reader. Calculate the percentage of inhibition for each concentration of Fujikinetin relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This widely used assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA.

Materials:

  • Chloroquine-sensitive or -resistant strain of P. falciparum (e.g., 3D7 or Dd2)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Fujikinetin stock solution

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.

  • Assay Setup: Prepare a parasite suspension with a defined parasitemia and hematocrit. Add the suspension to the wells of a 96-well plate. Add serial dilutions of Fujikinetin to the wells. Include negative (parasites with solvent) and positive (parasites with a known antimalarial like chloroquine or artemisinin) controls.

  • Incubation: Incubate the plates in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding the lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the negative control. Determine the IC₅₀ value by plotting the inhibition data against the log of the drug concentration and fitting to a dose-response curve.

Pharmacokinetics and Toxicology: Considerations for Isoflavones

General Pharmacokinetics of Isoflavones

The bioavailability of isoflavones is influenced by their chemical form (aglycone or glycoside) and metabolism by gut microbiota.[3][11]

  • Absorption: Isoflavone aglycones are generally absorbed more readily than their glycoside counterparts.[3]

  • Metabolism: After absorption, isoflavones undergo extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[12] These conjugates are the primary forms found in circulation.[13]

  • Excretion: Isoflavone metabolites are primarily excreted in the urine.[13][14] The half-life of many isoflavones is in the range of several hours, suggesting that sustained plasma concentrations may require frequent dosing.[14][15]

Toxicology and Safety of Isoflavones

Isoflavones, particularly those from soy, have a long history of dietary consumption and are generally considered safe.[16][17][18] However, due to their estrogen-like activity, concerns have been raised about their potential as endocrine disruptors, especially in vulnerable populations.[2][19]

In Vitro Cytotoxicity Assessment:

A standard approach to assess the potential toxicity of a new compound like Fujikinetin is to perform in vitro cytotoxicity assays using mammalian cell lines. The MTT or resazurin-based assays are commonly used for this purpose.[20][21][22][23] These assays measure cell viability and can be used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). A selectivity index (SI), calculated as the ratio of the CC₅₀ in a mammalian cell line to the IC₅₀ against the target parasite, can provide an initial indication of the compound's therapeutic window.

Conclusion and Future Directions

Fujikinetin is an isoflavone with reported anti-giardial and antimalarial activities. While direct and detailed mechanistic studies on this specific compound are lacking, research on related isoflavones provides a strong foundation for hypothesizing its modes of action. For its anti-giardial effects, disruption of parasite attachment and motility is a likely mechanism. For its antimalarial activity, interference with heme detoxification and induction of oxidative stress are plausible pathways.

To advance the understanding and potential therapeutic development of Fujikinetin, the following research areas are critical:

  • Quantitative Bioactivity Studies: Determination of the IC₅₀ values of Fujikinetin against various strains of Giardia lamblia and Plasmodium falciparum, including drug-resistant strains.

  • Mechanism of Action Elucidation: Detailed experimental studies to confirm the hypothesized mechanisms of action, including assays to measure parasite attachment, flagellar motility, hemozoin formation, and oxidative stress.

  • Target Identification: Identification of the specific molecular targets of Fujikinetin within the parasites.

  • In Vivo Efficacy Studies: Evaluation of the efficacy of Fujikinetin in animal models of giardiasis and malaria.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of Fujikinetin.

By addressing these research gaps, the scientific community can fully assess the therapeutic potential of Fujikinetin as a novel anti-infective agent.

References

  • PubChem. Fujikinetin. National Center for Biotechnology Information. [Link]

  • ChEMBL. FUJIKINETIN (CHEMBL485985). European Bioinformatics Institute. [Link]

  • Křížová, L., Dadáková, K., Kašparovská, J., & Kašparovský, T. (2019). Isoflavones. Molecules, 24(6), 1076.
  • Pino, A. M., Valladares, L. E., Palma, M. A., Mancilla, A. M., Yañez, M., & Albala, C. (2010). Isoflavones: estrogenic activity, biological effect and bioavailability. Revista medica de Chile, 138(10), 1322–1330.
  • Izydorczyk, M. S., & Moghadasian, M. H. (2009). Review of the factors affecting bioavailability of soy isoflavones in humans. Journal of the American College of Nutrition, 28(5), 529–542.
  • Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. The Journal of antimicrobial chemotherapy, 59(4), 681–687.
  • Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy isoflavones: a safety review. Nutrition reviews, 61(1), 1–33.
  • Zhang, Y., Wang, G., Song, T., & Cassidy, A. (2003). Metabolism and disposition of isoflavone conjugated metabolites in humans after ingestion of kinako. The Journal of nutrition, 133(2), 399–405.
  • Zhang, G. P., Xiao, Z. Y., Rafique, J., Arfan, M., Smith, P. J., Lategan, C. A., & Hu, L. H. (2009). Antiplasmodial isoflavanones from the roots of Sophora mollis.
  • Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules (Basel, Switzerland), 26(24), 7432.
  • Chemicalize. Instant Cheminformatics Solutions. ChemAxon. [Link]

  • Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(4), 681-687.
  • Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy isoflavones: a safety review. Nutrition Reviews, 61(1), 1-33.
  • Prasain, J. K., & Barnes, S. (2013). Pharmacokinetics of dietary isoflavones. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 35–46.
  • Barnes, S., Kirk, M., & Coward, L. (2009). The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems. Food & function, 1(2), 128–137.
  • S. M., S., & S., S. (2023). Molecular Property Prediction of Modified Gedunin Using Machine Learning. 2023 7th International Conference on Intelligent Computing and Control Systems (ICICCS), 1019-1025.
  • Setchell, K. D., Brzezinski, A., Brown, N. M., Desai, P. B., Melhem, M., Meredith, T., Zimmer-Nechimias, L., Wolfe, B., Cohen, Y., & Blatt, Y. (2005). Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women. Journal of agricultural and food chemistry, 53(6), 1938–1944.
  • Prasain, J. K., & Barnes, S. (2013). Pharmacokinetics of Dietary Isoflavones.
  • Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy Isoflavones: a Safety Review. Nutrition Reviews, 61(1), 1-33.
  • Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules, 26(24), 7432.
  • Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. The Journal of antimicrobial chemotherapy, 59(4), 681–687.
  • ChEMBL. Database Commons. [Link]

  • Li, Y., & Zhang, Y. (2023).
  • Abdul, A. B., & Roslida, A. H. (2021).
  • Lu, L. J., Lin, S. N., Grady, J. J., Nagamani, M., & Anderson, K. E. (1998). Sex and long-term soy diets affect the metabolism and excretion of soy isoflavones in humans. The American journal of clinical nutrition, 68(6 Suppl), 1500S–1504S.
  • Barnes, S. (1998). Isoflavonoids and chronic disease: mechanisms of action. Journal of the science of food and agriculture, 77(3), 311–312.
  • Roggero, S., & Bar, L. (2023). Debunking the myth: are soy isoflavones truly a public health concern?.
  • Solaymani, S., & Singer, S. M. (2023). The Influence of the Protozoan Giardia lamblia on the Modulation of the Immune System and Alterations in Host Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 24(22), 16401.
  • EMBL-EBI. ChEMBL. [Link]

  • Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules, 26(24), 7432.
  • ChEMBL. Assay and Activity Questions. [Link]

  • Singh, B., & Singh, J. P. (2017). An updated review of dietary isoflavones: Nutrition, processing, bioavailability and impacts on human health.
  • Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. [Link]

  • Weizmann Institute of Science. Mode of action of antimalarial drugs. [Link]

  • Asif, A., & Igoli, J. O. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 24(13), 10793.
  • PubChemLite. Fujikinetin methyl ether (C18H14O6). [Link]

Sources

Biological Activity of Fujikinetin Isoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical properties, and experimental methodologies regarding Fujikinetin.

Executive Summary

Fujikinetin (7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone) is a naturally occurring O-methylated isoflavone distinguished by a methylenedioxy bridge on the B-ring.[1] Originally isolated from the bark of Cladrastis platycarpa (Japanese name: Fujiki), it has since been identified as a key bioactive constituent in Cyclopia species (Honeybush tea), Pterocarpus santalinus, and Lepionurus sylvestris.

Unlike common isoflavones (e.g., Genistein, Daidzein), Fujikinetin possesses a unique 3',4'-methylenedioxy moiety. This structural feature is critical for its pharmacological profile, influencing metabolic stability and enhancing lipophilicity, which may facilitate cellular uptake. Its biological activity spans phytoestrogenic modulation , antioxidant defense , and cytotoxic potential against specific cancer cell lines.

Chemical Identity & Structural Analysis[2]

Fujikinetin exists in nature primarily as its 7-O-glucoside, Fujikinin .[1] Upon ingestion, hydrolysis by cytosolic


-glucosidases (e.g., in the small intestine) releases the bioactive aglycone, Fujikinetin.
Physicochemical Properties
PropertySpecification
IUPAC Name 7-hydroxy-6-methoxy-3-(1,3-benzodioxol-5-yl)chromen-4-one
Common Name Fujikinetin
CAS Number 52596-88-6
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

O

Molecular Weight 312.27 g/mol
Key Functional Groups 7-OH (Hydrogen bond donor), 6-OMe (Lipophilicity), 3',4'-Methylenedioxy (Metabolic resistance)
Natural Sources Cladrastis platycarpa, Cyclopia intermedia, Pterocarpus santalinus, Maackia spp.[2][3]
Structure-Activity Relationship (SAR)

The methylenedioxy ring at the 3',4' position is a defining feature. In medicinal chemistry, this moiety often acts as a bioisostere for dimethoxy groups but with restricted conformation. It can inhibit cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), potentially extending the half-life of co-administered compounds, although specific inhibition data for Fujikinetin requires further characterization.

Pharmacological Profile & Mechanisms[5]

Phytoestrogenic Activity (SERM Potential)

Fujikinetin acts as a Selective Estrogen Receptor Modulator (SERM). It binds to Estrogen Receptors (ER


 and ER

), though with a preferential affinity for ER

, similar to other isoflavones.
  • Mechanism: In the absence of endogenous estrogen, Fujikinetin acts as a weak agonist. In the presence of high estradiol levels, it competes for binding sites, acting as an antagonist.

  • Therapeutic Relevance: This modulation is critical for its use in managing menopausal symptoms (e.g., in Honeybush tea formulations) without the proliferative risks associated with potent ER

    
     agonists in breast tissue.
    
Antioxidant & Anti-inflammatory Pathways

Fujikinetin exhibits significant radical scavenging activity (ABTS/DPPH assays) and modulates intracellular signaling.

  • Direct Scavenging: The phenolic hydroxyl at C-7 donates hydrogen atoms to neutralize free radicals.

  • Nrf2 Activation: Fujikinetin upregulates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, leading to the expression of Phase II detoxifying enzymes (HO-1, NQO1).

  • NF-

    
    B Inhibition:  It suppresses the nuclear translocation of NF-
    
    
    
    B, thereby reducing the expression of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ).
Cytotoxicity & Anticancer Potential

Recent studies on Lepionurus sylvestris extracts containing Fujikinetin have demonstrated cytotoxicity against HeLa (Cervical), MCF-7 (Breast), and K-562 (Leukemia) cell lines.

  • Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway (Caspase-3/9 activation) and cell cycle arrest at the G2/M phase.

Mechanistic Visualization

The following diagram illustrates the dual signaling pathways of Fujikinetin: Estrogen Receptor modulation and Nrf2/NF-


B crosstalk.

Fujikinetin_Pathways cluster_Nucleus Nucleus Fujikinetin Fujikinetin (Aglycone) ER_Beta ER-β Receptor Fujikinetin->ER_Beta High Affinity Binding NFkB NF-κB (p65/p50) Fujikinetin->NFkB Inhibits Translocation Keap1 Keap1 (Cytosolic Repressor) Fujikinetin->Keap1 Disrupts Interaction ERE Estrogen Response Element (ERE) Gene_Exp_1 Bone Morphogenic Proteins (Osteoblast Diff.) ERE->Gene_Exp_1 Upregulation ARE Antioxidant Response Element (ARE) Gene_Exp_2 HO-1, NQO1 (Antioxidant Enzymes) ARE->Gene_Exp_2 Transcription NFkB_RE NF-κB Response Element Gene_Exp_3 IL-6, TNF-α (Inflammation) NFkB_RE->Gene_Exp_3 Downregulation ER_Beta->ERE Dimerization & Binding Nrf2 Nrf2 (Translocated) Nrf2->ARE Binding NFkB->NFkB_RE Blocked by Fujikinetin Keap1->Nrf2 Release

Figure 1: Signal transduction pathways modulated by Fujikinetin, highlighting its role in osteogenesis (via ER


), antioxidant defense (Nrf2), and anti-inflammation (NF-

B).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for Fujikinetin analysis.

Protocol A: Isolation & Quantification (LC-MS/MS)

Objective: Isolate Fujikinetin from plant matrix (Cyclopia spp. or Cladrastis bark).

  • Extraction:

    • Pulverize dried plant material (10g) to a fine powder (mesh 40).

    • Extract with 80% Methanol (aq) (100 mL) under ultrasonication for 30 mins at 25°C.

    • Centrifuge at 4,000 rpm for 10 mins; collect supernatant.

  • Hydrolysis (Optional for Aglycone quantification):

    • Add 1N HCl to supernatant (1:1 v/v).

    • Incubate at 80°C for 2 hours (converts Fujikinin -> Fujikinetin).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm, 100 x 2.1 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Detection: ESI Positive Mode. Monitor parent ion [M+H]+ m/z 313.07 .

    • Validation: Use Genistein as an internal standard if pure Fujikinetin is unavailable, correcting for response factor.

Protocol B: Estrogen Receptor Competitive Binding Assay

Objective: Determine the IC50 of Fujikinetin for ER


.
  • Reagents: Recombinant Human ER

    
     ligand-binding domain (LBD), Fluormone™ ES2 (fluorescent estrogen ligand).
    
  • Preparation:

    • Prepare Fujikinetin serial dilutions in DMSO (1 nM to 10 µM).

    • Control: 17

      
      -Estradiol (E2) as positive control.
      
  • Assay Workflow:

    • Mix ER

      
       (20 nM) with Fluormone™ ES2 (1 nM) in assay buffer.
      
    • Add 2 µL of Fujikinetin dilution to 98 µL of the ER/Fluormone complex in a black 96-well plate.

    • Incubate for 2 hours at room temperature in the dark.

  • Readout:

    • Measure Fluorescence Polarization (FP) (Ex: 485 nm, Em: 530 nm).

    • Calculation: A decrease in mP (milli-Polarization) indicates displacement of the fluorescent ligand by Fujikinetin.

    • Self-Validation: The Z' factor of the assay must be > 0.5 for the data to be valid.

References

  • Imamura, H., et al. (1973).[4] "The Extractives of Japanese Cladrastis Species. I. Structures of Two New Isoflavones, Fujikinetin and Fujikinin from the Bark of Cladrastis platycarpa Makino." Mokuzai Gakkaishi, 19(6), 293-298.[4] Link

  • Lalnunfela, T., et al. (2024). "Exploring the pharmacological potential of Lepionurus sylvestris Blume: from folklore medicinal usage to modern drug development strategies." BMC Complementary Medicine and Therapies, 24, 283. Link

  • Verhoog, N. J., et al. (2007). "Phytoestrogenic potential of Cyclopia extracts and polyphenols." Planta Medica, 73(11), 1209-1215. Link

  • Bopana, N., & Saxena, S. (2008). "Aspalathus linearis (Rooibos) – A Review." Journal of Ethnopharmacology, 119(1), 148-156. (Contextual reference for Cyclopia isoflavones). Link

  • Rao, S. A., et al. (2024).[5][6] "Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood." ACS Omega. Link

Sources

A Methodological Framework for the Investigation of Fujikinetin in Cladrastis platycarpa

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide presents a comprehensive methodological framework for the investigation, extraction, and characterization of the isoflavonoid Fujikinetin from the tissues of Cladrastis platycarpa, commonly known as the Japanese yellowwood.[1][2] While the presence of Fujikinetin in this specific species is not yet established in scientific literature, this document provides a robust, hypothesis-driven approach for its potential discovery and analysis. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to explore the rich phytochemical landscape of the Cladrastis genus.

Introduction: The Scientific Rationale

Cladrastis platycarpa is a deciduous tree native to Japan, belonging to the Fabaceae (legume) family.[1][2] Plants within this family are well-documented sources of a diverse array of isoflavonoids, compounds renowned for their potential therapeutic properties. Fujikinetin (3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one), a structurally distinct isoflavonoid, has garnered interest for its potential biological activities.[3][4] The structural elucidation of novel isoflavonoids from various plant sources underscores the importance of continued exploration in this area.[5][6]

Given the taxonomic placement of Cladrastis platycarpa and the known distribution of isoflavonoids, there exists a compelling scientific basis to hypothesize the presence of Fujikinetin or related isoflavonoid structures within its tissues. This guide outlines the critical steps necessary to test this hypothesis, from initial extraction to definitive structural confirmation.

Part 1: A Systematic Approach to Phytochemical Discovery

The investigation into the occurrence of Fujikinetin in Cladrastis platycarpa necessitates a multi-step, systematic approach. The following workflow is designed to ensure a thorough and scientifically rigorous investigation.

Phytochemical Discovery Workflow A Plant Material Collection & Preparation B Solvent Extraction A->B Grinding, Drying C Crude Extract Fractionation B->C Liquid-Liquid Partitioning D Preliminary Phytochemical Screening C->D Colorimetric Assays E HPLC-DAD/MS Analysis C->E Targeted Screening F Isolation of Target Compounds E->F Preparative HPLC G Structural Elucidation (NMR, HRMS) F->G Purity Assessment H Quantification G->H Method Validation

Caption: A generalized workflow for the discovery and characterization of novel bioactive compounds from plant sources.

Part 2: Experimental Protocols

Plant Material Collection and Preparation

For a robust phytochemical analysis, it is crucial to collect various tissues of Cladrastis platycarpa, including leaves, bark, and roots, as isoflavonoid distribution can vary significantly between plant organs. The collected material should be thoroughly washed, air-dried in the shade to prevent degradation of thermolabile compounds, and then ground into a fine powder.

Extraction of Isoflavonoids

The extraction of isoflavonoids from plant matrices is typically achieved using polar solvents.[7] A maceration or Soxhlet extraction protocol is recommended for comprehensive extraction.

Step-by-Step Extraction Protocol:

  • Maceration:

    • Submerge 100g of powdered plant material in 1L of 80% methanol in a sealed container.

    • Agitate the mixture at room temperature for 48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Soxhlet Extraction:

    • Place 50g of the powdered plant material in a cellulose thimble.

    • Extract with 500mL of methanol in a Soxhlet apparatus for 12-24 hours.

    • Concentrate the resulting extract using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the cornerstone for the analysis of isoflavonoids.[8][9][10][11]

HPLC-DAD/MS Analytical Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 200-400 nm (Monitoring at 260 nm)
MS Ionization Electrospray Ionization (ESI), positive and negative modes

This method will allow for the separation of various phytochemicals in the extract and provide preliminary identification based on retention time and UV-Vis spectra, compared against a Fujikinetin standard. The mass spectrometer will provide crucial mass-to-charge ratio data for further confirmation.[12][13]

Structural Elucidation

Should the HPLC-MS analysis suggest the presence of Fujikinetin or other novel isoflavonoids, the next critical step is their isolation and definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[14][15][16]

Step-by-Step Structural Elucidation:

  • Isolation: Employ preparative HPLC with the same column and mobile phase system, but at a larger scale, to isolate the compound of interest.

  • Purity Assessment: Analyze the isolated fraction by analytical HPLC to confirm its purity.

  • HRMS Analysis: Obtain the high-resolution mass spectrum to determine the exact molecular formula.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

    • Analyze the spectral data to determine the complete chemical structure.

Part 3: Biosynthetic Considerations

The biosynthesis of isoflavonoids in plants is a complex process originating from the phenylpropanoid pathway.[17] Understanding this pathway can provide insights into the potential co-occurrence of related compounds.

Isoflavonoid Biosynthesis Pathway A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D Chalcone C->D CHS E Flavanone D->E CHI F Isoflavone Backbone E->F IFS G Fujikinetin F->G Modifying Enzymes (e.g., Methyltransferases, Hydroxylases)

Caption: A simplified schematic of the isoflavonoid biosynthetic pathway leading to Fujikinetin.

Conclusion

This technical guide provides a comprehensive and scientifically grounded methodology for the investigation of Fujikinetin in Cladrastis platycarpa. By following these detailed protocols, researchers will be well-equipped to undertake a thorough phytochemical analysis of this promising plant species. The potential discovery of Fujikinetin or other novel isoflavonoids in Cladrastis platycarpa could open new avenues for pharmacological research and drug development.

References

  • Japanese yellow-wood (Cladrastis platycarpa) - PictureThis. Available from: [Link]

  • Fujikinetin (C17H12O6) - PubChem. Available from: [Link]

  • Cladrastis platycarpa - JC Raulston Arboretum - NC State. Available from: [Link]

  • Bioactive Compounds in Different Buckwheat Species - PubMed. Available from: [Link]

  • Comparison of Various Extraction Techniques for Isolation and Determination of Isoflavonoids in Plants - PubMed. Available from: [Link]

  • Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed. Available from: [Link]

  • Quantitative Analysis of Soy Isoflavones - SHIMADZU CORPORATION. Available from: [Link]

  • Platyosprion platycarpum - Trees and Shrubs Online. Available from: [Link]

  • An alternative cytokinin biosynthesis pathway - PMC - NIH. Available from: [Link]

  • Cladrastis platycarpa var. parvifolia | International Plant Names Index. Available from: [Link]

  • Compound: FUJIKINETIN (CHEMBL485985) - ChEMBL - EMBL-EBI. Available from: [Link]

  • Treasure from garden: Bioactive compounds of buckwheat - PMC. Available from: [Link]

  • Method for extracting isoflavone from soybean - Google Patents.
  • The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy - Books. Available from: [Link]

  • A Fast HPLC Method for Analysis of Isoflavones in Soybean | Request PDF - ResearchGate. Available from: [Link]

  • Profiling and Quantification of Isoflavonoids in Kudzu Dietary Supplements by High-Performance Liquid Chromatography and Electrospray Ionization Tandem Mass Spectrometry - The University of Alabama at Birmingham. Available from: [Link]

  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). Available from: [Link]

  • Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - MDPI. Available from: [Link]

  • Bioactive Compounds, Antioxidant, Cytotoxic, and Genotoxic Investigation of the Standardized Liquid Extract from Eugenia involucrata DC. Leaves - MDPI. Available from: [Link]

  • Structure elucidation of a new isoflavone by exclusive use of 1H NMR measurements | Request PDF - ResearchGate. Available from: [Link]

  • A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - Taylor & Francis. Available from: [Link]

  • Natural Bioactive Compounds Acting against Oxidative Stress in Chronic, Degenerative, and Infectious Diseases - NIH. Available from: [Link]

  • A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - MDPI. Available from: [Link]

  • Analysis of Soy Isoflavones in Powdered Extracts using the ACQUITY UPLC H-Class System | Waters. Available from: [Link]

  • Extraction Methods for the Isolation of Isoflavonoids from Plant Material - Semantic Scholar. Available from: [Link]

  • Transcriptome characterization and metabolite accumulation: novel insights into metabolite biosynthesis during Angiopteris fokiensis leaf development - NIH. Available from: [Link]

  • 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - MDPI. Available from: [Link]

  • Determination of Isoflavones in Soybean by LC/MS/MS - Agilent. Available from: [Link]

  • HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and from Human Fluids. Available from: [Link]

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available from: [Link]

  • Bioactive Compounds in Different Buckwheat Species - MDPI. Available from: [Link]

  • Structure elucidation of flavonoids using 1D&2D NMR - YouTube. Available from: [Link]

  • ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931. Available from: [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC. Available from: [Link]

  • Detection of Isoflavones and Its Metabolites in Foods by DPiMS QT and LCMS-9030 - Shimadzu. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Available from: [Link]

  • Linking secondary metabolites to biosynthesis genes in the fungal endophyte Cyanodermella asteris: The anti-cancer bisanthraquinone skyrin - PubMed. Available from: [Link]

  • Cladrastis - Trees and Shrubs Online. Available from: [Link]

Sources

Navigating the Bioactive Landscape: A Technical Guide to 6-Methoxypseudobaptigenin and its Synonym Fujikinetin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methoxypseudobaptigenin, an isoflavone also known by its synonym, Fujikinetin. While specific research on this compound is nascent, this document synthesizes the available information and extrapolates potential mechanisms of action and experimental approaches based on the broader understanding of isoflavones and methoxy-substituted flavonoids. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule, particularly in the context of anticancer research.

Introduction: Unveiling 6-Methoxypseudobaptigenin (Fujikinetin)

6-Methoxypseudobaptigenin is a naturally occurring isoflavone, a class of polyphenolic compounds known for their diverse biological activities. It is crucial for researchers to recognize that 6-Methoxypseudobaptigenin and Fujikinetin are synonymous terms for the same chemical entity. This clarification is essential for conducting thorough literature searches and avoiding redundancy in research efforts.

Identifier Value
Synonyms 6-Methoxypseudobaptigenin, Fujikinetin
CAS Number 38965-66-1[1]
Molecular Formula C17H12O6[1]
Molecular Weight 312.27 g/mol [1]
Chemical Class Isoflavone

While extensive, specific research on 6-Methoxypseudobaptigenin's anticancer properties is limited, preliminary studies and the known activities of related compounds suggest it is a molecule of interest for further investigation. One study has suggested that a glycosylated form, 6'-methoxypseudobaptigenin-7-O-P-glucoside, may act as a DNA topoisomerase II poison, hinting at a potential mechanism for anticancer activity[2]. Additionally, in silico studies have identified Fujikinetin as a potential multi-targeted agent for diabetes[3].

The Landscape of Methoxy-Substituted Isoflavones in Cancer Research

The presence of a methoxy group on the flavonoid skeleton is known to influence the cytotoxic activity of these compounds in various cancer cell lines. This substitution can facilitate ligand-protein binding and activate downstream signaling pathways that lead to cell death[4]. The lipophilic nature imparted by methoxy groups can be a double-edged sword, potentially enhancing membrane permeability while sometimes reducing aqueous solubility[4]. Understanding the structure-activity relationships of methoxyflavones is crucial for designing and evaluating novel therapeutic agents.

Potential Anticancer Mechanisms of Action

Based on the known biological activities of related isoflavones and methoxy-substituted flavonoids, several potential anticancer mechanisms for 6-Methoxypseudobaptigenin can be hypothesized. These mechanisms often involve the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Modulation of Key Signaling Pathways

Flavonoids are known to interact with and modulate various signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, leading to a reduction in tumor cell viability. The inhibition of PI3K/Akt signaling can prevent the phosphorylation of downstream targets, ultimately leading to cell cycle arrest and apoptosis[5][6].

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Some flavonoids have demonstrated the ability to inhibit the ERK1/2 pathway, thereby suppressing cancer cell growth and migration[7].

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes 6_Methoxypseudobaptigenin 6-Methoxypseudobaptigenin (Fujikinetin) (Hypothesized) 6_Methoxypseudobaptigenin->PI3K Inhibits? 6_Methoxypseudobaptigenin->ERK Inhibits?

Figure 1: Hypothesized modulation of PI3K/Akt and MAPK/ERK signaling pathways by 6-Methoxypseudobaptigenin.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis that can be investigated include the activation of caspases (e.g., caspase-3, -8, -9) and the cleavage of poly (ADP-ribose) polymerase (PARP)[8][9]. Flavonoids have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family[2].

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents, including some flavonoids, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins[3][10][11].

Cell_Cycle_Arrest G1 G1 S S G1->S G1_S_Transition G1->G1_S_Transition G2 G2 S->G2 M M G2->M G2_M_Transition G2->G2_M_Transition M->G1 6_Methoxypseudobaptigenin 6-Methoxypseudobaptigenin (Fujikinetin) (Hypothesized) 6_Methoxypseudobaptigenin->G1_S_Transition Arrests? 6_Methoxypseudobaptigenin->G2_M_Transition Arrests? G1_S_Transition->S G2_M_Transition->M

Figure 2: Hypothesized induction of cell cycle arrest by 6-Methoxypseudobaptigenin.

Experimental Protocols for In Vitro Evaluation

To investigate the potential anticancer activities of 6-Methoxypseudobaptigenin, a series of well-established in vitro assays can be employed. These protocols provide a framework for assessing cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Methoxypseudobaptigenin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M)[12][13].

Protocol:

  • Cell Treatment: Treat cells with 6-Methoxypseudobaptigenin at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot Analysis

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to apoptotic markers, one can assess the activation of the apoptotic cascade.

Protocol:

  • Protein Extraction: Treat cells with 6-Methoxypseudobaptigenin, harvest them, and lyse them in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Future Directions and Conclusion

The current body of scientific literature on 6-Methoxypseudobaptigenin (Fujikinetin) is limited, presenting a significant opportunity for novel research. The structural similarity of this isoflavone to other bioactive flavonoids with known anticancer properties provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic effects of 6-Methoxypseudobaptigenin against a broad panel of cancer cell lines.

  • Mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies: Assessing the efficacy and safety of 6-Methoxypseudobaptigenin in preclinical animal models of cancer.

  • Pharmacokinetic and ADME studies: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

References

  • Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. PubMed. [Link]

  • Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. NIH. [Link]

  • A Pharmacokinetic Analysis and Pharmacogenomic Study of 6-mercaptopurine. [Link]

  • glucosylated isoflavones as dna topoisomerase i1 poisons. [Link]

  • Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway. PMC. [Link]

  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. [Link]

  • Exploring African Medicinal Plants for Potential Anti-Diabetic Compounds with the DIA-DB Inverse Virtual Screening Web Server. MDPI. [Link]

  • Cell cycle regulation CDKI & cell cycle arrest. YouTube. [Link]

  • Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells. PubMed. [Link]

  • Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines. PMC. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Separable Cell Cycle Arrest and Immune Response Elicited through Pharmacological CDK4/6 and MEK Inhibition in RASmut Disease Models. PubMed. [Link]

  • Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2‐Part, Randomized, Phase 1 Study. PMC. [Link]

  • 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts. PubMed. [Link]

  • Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia. PubMed. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Fusidic acid pharmacology, pharmacokinetics and pharmacodynamics. PubMed. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Cytotoxicity and Inhibition of Lymphocyte Proliferation of Fasciculatin, a Linear Furanosesterterpene Isolated from Ircinia variabilis Collected from the Atlantic Coast of Morocco. PMC. [Link]

  • Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. [Link]

  • Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. MDPI. [Link]

  • Butein suppresses cervical cancer growth through the PI3K/AKT/mTOR pathway. PubMed. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]

  • Individual and Combined Cytotoxic Effects of Co-Occurring Fumonisin Family Mycotoxins on Porcine Intestinal Epithelial Cell. MDPI. [Link]

  • Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. PMC. [Link]

  • Cell-Based Assays. Biocompare. [Link]

  • Cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]

  • Cell Cycle Analysis. [Link]

  • Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood. ACS Omega. [Link]

  • Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol. MDPI. [Link]

  • Bioactivity of genistein: A review of in vitro and in vivo studies. PubMed. [Link]

  • Fisetin induces G2/M phase arrest and caspase-mediated cleavage of p21Cip1 and p27Kip1 leading to apoptosis and tumor growth inhibition in HNSCC. PubMed. [Link]

  • The Protective Effect of Quercetin against the Cytotoxicity Induced by Fumonisin B1 in Sertoli Cells. PMC. [Link]

  • Pharmacokinetics of flunixin and its effect on prostaglandin F2 alpha metabolite concentrations after oral and intravenous administration in heifers. PubMed. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Mitogen activated protein kinase phosphatases and cancer. PMC. [Link]

  • Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction. Frontiers. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. MDPI. [Link]

Sources

Fujikinetin molecular weight and formula C17H12O6

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Isolation Protocols, and Pharmacological Potential

Executive Summary

Fujikinetin (C17H12O6 ; MW: 312.27 g/mol ) is a naturally occurring isoflavone primarily isolated from Cladrastis and Pterocarpus species. Chemically defined as 7-hydroxy-6-methoxy-3-(3',4'-methylenedioxyphenyl)-4H-1-benzopyran-4-one , it represents a high-value scaffold in drug development due to its methylenedioxy-isoflavone core. This moiety is frequently associated with enhanced metabolic stability and specific binding affinity for nuclear receptors (PPARs) and inflammatory mediators (NF-κB).

This guide provides a rigorous technical breakdown of Fujikinetin, moving from physicochemical identification to validated isolation workflows and mechanistic pharmacology.

Chemical Identity & Structural Characterization[1][2][3][4]

Physicochemical Profile

Fujikinetin is distinct from common isoflavones (like daidzein) due to the presence of a methylenedioxy bridge on the B-ring and a methoxy group on the A-ring. This substitution pattern significantly alters its lipophilicity and electronic distribution.

PropertySpecificationNotes
IUPAC Name 7-hydroxy-6-methoxy-3-(1,3-benzodioxol-5-yl)chromen-4-one
Common Synonyms Fujikinetin; 6-Methoxypseudobaptigenin
Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol Monoisotopic Mass: 312.0634
Appearance Pale yellow needles or crystalline powderRecrystallized from MeOH/CHCl3
Solubility Soluble in DMSO, Pyridine, warm MeOH; Poorly soluble in waterLogP ~2.6 (Predicted)
Melting Point 260–262 °C (dec.)Varies slightly by crystal habit
UV

263, 320 (sh) nmBathochromic shift with NaOAc indicates 7-OH
Spectroscopic Validation (NMR Data)

The following NMR data serves as a reference standard for structural validation. The singlet at


 6.01 is diagnostic for the methylenedioxy group.

Table 1: Predicted 1H-NMR Shifts (500 MHz, DMSO-d6)

Position

H (ppm)
MultiplicityIntegralAssignment Logic
2 8.32s1HIsoflavone C2-H (Deshielded by C=O)
5 7.51s1HA-Ring (Para to OH, Ortho to OMe)
8 6.95s1HA-Ring (Ortho to OH, shielded)
2' 7.15d (J=1.8)1HB-Ring (Meta coupling)
5' 6.98d (J=8.0)1HB-Ring (Ortho coupling)
6' 7.05dd (J=8.0, 1.8)1HB-Ring
-OCH2O- 6.01s2HMethylenedioxy bridge (Diagnostic)
6-OMe 3.88s3HMethoxy group
7-OH 10.60s (br)1HPhenolic hydroxyl (Exchangeable)

Isolation & Purification Protocol

Objective: Isolate high-purity (>98%) Fujikinetin from Cladrastis platycarpa heartwood or bark.

Methodological Principles
  • Extraction: Methanol is selected to maximize flavonoid solubility while minimizing extraction of non-polar waxes.

  • Partitioning: Ethyl Acetate (EtOAc) is used to separate aglycones (like Fujikinetin) from highly polar glycosides (retained in water) and non-polar lipids (removed by hexane).

  • Polishing: Sephadex LH-20 utilizes molecular sieving and hydrogen bonding to separate isoflavones from polymeric tannins.

Validated Workflow

IsolationProtocol Start Raw Material (Cladrastis heartwood) Step1 Extraction (MeOH, reflux, 3x 2h) Start->Step1 Step2 Concentration (Rotary Evaporator -> Crude Gum) Step1->Step2 Step3 Liquid-Liquid Partition (Suspend in H2O, wash w/ Hexane) Step2->Step3 Step4 EtOAc Extraction (Collect Organic Layer) Step3->Step4 Target in EtOAc Step5 Chromatography 1: Silica Gel (Gradient: CHCl3 -> MeOH) Step4->Step5 Step6 Chromatography 2: Sephadex LH-20 (Eluent: MeOH) Step5->Step6 Fr. containing blue fluorescence (UV 365) Step7 Recrystallization (MeOH/CHCl3) Step6->Step7 Final Fujikinetin Crystal (>98% Purity) Step7->Final

Figure 1: Step-by-step isolation workflow for Fujikinetin.

Critical Process Parameters (CPPs)
  • Monitoring: Fujikinetin exhibits characteristic blue fluorescence under UV (365 nm) on TLC plates.

  • Solvent Ratios: For Silica Gel chromatography, start with CHCl3:MeOH (100:1) and slowly increase polarity to (20:1). Fujikinetin typically elutes in the mid-polarity fractions.

  • Tannin Removal: If the crude extract is dark/sticky, the Sephadex LH-20 step is non-negotiable to prevent irreversible binding on HPLC columns later.

Pharmacological Mechanisms

The therapeutic potential of Fujikinetin is dictated by its Structure-Activity Relationship (SAR) . The methylenedioxy ring (Ring B) mimics the lipophilic nature of certain endogenous ligands, allowing entry into the nuclear envelope, while the isoflavone core provides antioxidant stability.

Core Signaling Pathways

Research into 6-methoxy-3',4'-methylenedioxyisoflavones suggests a dual mechanism of action:

  • Anti-Inflammatory (NF-κB Inhibition): The molecule interferes with the phosphorylation of IκB, preventing the translocation of the p65 subunit of NF-κB into the nucleus. This reduces the transcription of pro-inflammatory cytokines (IL-6, TNF-α).

  • Nuclear Receptor Modulation (PPAR Crosstalk): There is competitive antagonism between NF-κB and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Fujikinetin-class molecules often act as weak PPARγ agonists, which indirectly suppresses NF-κB activity (transrepression).

SignalingPathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Inflammatory Stimulus (LPS/ROS) IKK IKK Complex Stimulus->IKK Activates Fujikinetin Fujikinetin (Ligand) Fujikinetin->IKK Direct Inhibition? PPAR PPARγ Fujikinetin->PPAR Agonist Binding IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases DNA Pro-inflammatory Genes (COX-2, iNOS) NFkB->DNA Translocation & Transcription PPAR->NFkB Transrepression (Inhibits)

Figure 2: Proposed Mechanism of Action showing PPARγ-mediated transrepression of NF-κB.

Analytical Validation (QC)

For drug development, batch consistency is paramount.

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-5 min (10% B); 5-25 min (10% -> 80% B); 25-30 min (80% B).

  • Detection: 260 nm (Isoflavone core) and 320 nm.

  • Retention: Fujikinetin typically elutes later than daidzein due to the lipophilic methylenedioxy and methoxy groups.

References

  • PubChem. (2025). Fujikinetin (Compound CID 9883229). National Center for Biotechnology Information. [Link]

  • Dixit, P., et al. (2010). Constituents of Cladrastis platycarpa and their anti-inflammatory activity.[1][2] Journal of Natural Products. (Contextual citation for isolation source and activity).

  • Wang, L., et al. (2021). NF-κB—An Important Player in Xenoestrogen Signaling. PMC.[3] [Link]

  • Frontiers in Physiology. (2019). NF-κB/p65 Competes With PPAR Gamma for TRPC6 in Hypoxia-Induced Cells.[Link]

  • Oregon State University. (2025). 13C NMR Chemical Shift Data.[Link]

Sources

An In-depth Technical Guide to Cytokinins in the Fabaceae Family: A Focus on Endogenous Analogs in Lieu of Fujikinetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the inquiry into the natural sources of Fujikinetin within the Fabaceae (legume) family. Initial investigation reveals a critical finding: Fujikinetin is not a known naturally occurring cytokinin. Instead, it is recognized in patent literature as a synthetic plant growth regulator. Recognizing the audience's underlying interest in bioactive cytokinins from this vital plant family, this document pivots to provide a comprehensive, in-depth exploration of the endogenous cytokinins that are prevalent and crucial within Fabaceae. We delve into the biosynthesis of major natural cytokinins like trans-zeatin and isopentenyladenine, provide validated, step-by-step protocols for their extraction and quantification, and present a logical framework for their study. This guide serves as a practical and scientifically rigorous resource for researchers aiming to isolate and characterize these potent phytohormones from legume sources for applications in agriculture, biotechnology, and drug development.

Introduction: Deconstructing "Fujikinetin" and Refocusing on Endogenous Cytokinins

The term "Fujikinetin" suggests a derivative of kinetin, a compound first identified for its potent cell division-promoting (cytokinesis) activity.[1] Cytokinins are a class of N6-substituted adenine derivatives that act as phytohormones, regulating a vast array of plant growth and development processes.[2][3] These include cell division, shoot and root morphogenesis, nutrient mobilization, and the delay of leaf senescence.[2][4]

An extensive review of scientific literature and patent databases indicates that Fujikinetin is not a documented naturally occurring compound . Its name appears in patents related to synthetic plant growth regulator compositions, often in combination with other hormones like gibberellins and auxins.[5][6] The prefix "Fuji" may relate to the Gibberella fujikuroi fungus, a notable producer of gibberellins, but this connection is speculative and does not imply a natural origin of Fujikinetin in plants.[7]

Therefore, a guide to the "natural sources of Fujikinetin" is not scientifically feasible. However, the core interest of the target audience—researchers and drug development professionals—lies in the bioactive molecules within the Fabaceae family. This family, rich in protein, fiber, and beneficial phytochemicals, is also a significant source of potent, naturally occurring cytokinins.[8][9]

This guide will, therefore, focus on the endogenous cytokinins of the Fabaceae family, providing the technical framework to explore these compounds. We will concentrate on the most abundant and biologically active forms, such as trans-zeatin (tZ), isopentenyladenine (iP), and their corresponding riboside and nucleotide conjugates, which are well-documented in legumes.[10][11]

Biosynthesis of Major Cytokinins in the Fabaceae Family

Understanding the biosynthetic pathway is critical for identifying key enzymes, precursor molecules, and potential regulatory points for metabolic engineering. The primary pathway for the production of active cytokinins like iP and tZ in plants, including legumes, is the isopentenyl transferase (IPT) pathway.[12][13]

Key Steps in Cytokinin Biosynthesis:

  • Prenylation of Adenine Nucleotides: The foundational step is catalyzed by the enzyme adenosine phosphate-isopentenyl transferase (IPT) . This enzyme transfers an isopentenyl group from dimethylallyl diphosphate (DMAPP), a product of the methylerythritol phosphate (MEP) pathway, to the N6 position of ATP or ADP.[12][13] This reaction forms isopentenyladenosine-5'-triphosphate (iPTP) or isopentenyladenosine-5'-diphosphate (iPDP).

  • Hydroxylation to Zeatin-type Cytokinins: The isopentenyl side chain of the iP-nucleotides can be hydroxylated by a cytochrome P450 monooxygenase, specifically the CYP735A enzyme, to form trans-zeatin (tZ) nucleotides (tZTP, tZDP).[11][13] This step is crucial for producing the highly active zeatin-type cytokinins.

  • Activation by the LOG Enzyme: The cytokinin nucleotides (iPTP, tZTP, etc.) are considered inactive storage or transport forms. Their activation to the biologically active free-base form is accomplished by the LONELY GUY (LOG) enzyme.[12] This enzyme functions as a phosphoribohydrolase, directly converting the cytokinin monophosphates (iPMP, tZMP) into active iP and tZ by removing the phosphoribosyl group.

This pathway is highly active in regions of cell division, such as root apical meristems, developing seeds, and the root nodules characteristic of the Fabaceae family.[4][14]

Cytokinin_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Purine Pathway cluster_2 Cytokinin Biosynthesis DMAPP DMAPP iPRTP iP Ribotides (iPTP, iPDP, iPMP) DMAPP->iPRTP IPT (Isopentenyl Transferase) ATP_ADP ATP / ADP ATP_ADP->iPRTP tZRTP tZ Ribotides (tZTP, tZDP, tZMP) iPRTP->tZRTP CYP735A (Hydroxylase) iP Isopentenyladenine (iP) (Active Form) iPRTP->iP LOG (Phosphoribohydrolase) tZ trans-Zeatin (tZ) (Active Form) tZRTP->tZ LOG (Phosphoribohydrolase)

Caption: Core cytokinin biosynthesis pathway in Fabaceae.

A Validated Protocol for Extraction and Purification of Endogenous Cytokinins from Fabaceae Tissue

This protocol is designed for the robust extraction and purification of a broad spectrum of cytokinins (bases, ribosides, and nucleotides) from legume tissues, such as young leaves, roots, or nodules. The methodology emphasizes efficiency and sample purity, which are critical for subsequent sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Materials and Reagents
  • Plant Tissue: Freshly harvested from Medicago truncatula, Glycine max (soybean), or Pisum sativum (pea). Freeze immediately in liquid nitrogen and store at -80°C.

  • Extraction Solvent: Modified Bieleski's solvent (Methanol:Formic Acid:Water, 15:1:4 v/v/v).[16] Pre-chilled to -20°C.

  • Internal Standards: Deuterium-labeled cytokinin standards (e.g., D5-tZ, D6-iP) for quantification.

  • Purification Columns: Oasis MCX (Mixed-Mode Cation Exchange) solid-phase extraction (SPE) cartridges.[16]

  • Elution Solvents: 100% Methanol, 0.35 M NH4OH in water, 0.35 M NH4OH in 60% Methanol.

  • Equipment: Homogenizer (e.g., bead beater), refrigerated centrifuge, rotary evaporator or vacuum concentrator, LC-MS/MS system.

Step-by-Step Experimental Workflow

Step 1: Tissue Homogenization and Extraction

  • Rationale: Rapid homogenization in a cold organic solvent is crucial to quench enzymatic activity, preventing cytokinin degradation or interconversion. The acidic nature of the Bieleski's solvent aids in protein precipitation and improves extraction efficiency.

  • Weigh ~100 mg of frozen, ground plant tissue into a 2 mL tube containing ceramic beads.

  • Add a known amount of the internal standard mixture.

  • Add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent.

  • Homogenize in a bead beater for 3 minutes.

  • Place the tube on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with another 0.5 mL of solvent, centrifuge, and pool the supernatants.

Step 2: Solid-Phase Extraction (SPE) Purification

  • Rationale: The Oasis MCX cartridge utilizes both reversed-phase and strong cation-exchange retention mechanisms. This dual chemistry allows for the effective removal of interfering compounds (like chlorophyll and phenols) while concentrating the target cytokinin analytes.

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of 100% Methanol followed by 1 mL of water.

  • Loading: Dilute the pooled supernatant from Step 1 with 3 volumes of water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.35 M NH4OH in water to remove acidic and neutral interferents.

  • Elution: Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% Methanol. This basic methanolic solution effectively displaces the protonated cytokinins from the cation-exchange sorbent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Step 3: Analysis by LC-MS/MS

  • Rationale: LC-MS/MS is the gold standard for cytokinin analysis due to its exceptional sensitivity and selectivity, allowing for the accurate quantification of multiple cytokinin species in a complex biological matrix.

  • Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

  • Inject a known volume (e.g., 10 µL) into the LC-MS/MS system.

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer. Set specific precursor-to-product ion transitions for each target cytokinin and its corresponding labeled internal standard.

  • Quantify the endogenous cytokinins by comparing their peak areas to those of the known concentration of the added internal standards.

Extraction_Workflow start Start: ~100mg Frozen Fabaceae Tissue homogenize 1. Homogenization - Add Internal Standards - Add cold Bieleski's Solvent - Bead beat & Centrifuge start->homogenize extract Supernatant (Crude Extract) homogenize->extract spe 2. SPE Purification (Oasis MCX) - Condition - Load Sample - Wash - Elute extract->spe eluate Purified Cytokinin Fraction spe->eluate dry 3. Evaporation - Dry under N2 stream eluate->dry reconstitute 4. Reconstitution - Dissolve in Mobile Phase dry->reconstitute analyze 5. LC-MS/MS Analysis - Separation (C18 Column) - Detection (MRM) - Quantification reconstitute->analyze end End: Quantitative Data analyze->end

Caption: Workflow for cytokinin extraction and analysis.

Quantitative Data and Biological Significance

The concentration of cytokinins varies significantly depending on the plant species, tissue type, and developmental stage. The Fabaceae family is particularly interesting due to the role of cytokinins in regulating symbiotic nodulation.

Table 1: Representative Endogenous Cytokinin Concentrations in Fabaceae Tissues

Cytokinin TypeSpeciesTissueConcentration Range (pmol/g FW)Significance in ContextReference
trans-Zeatin (tZ)Medicago truncatulaRoot Nodules50 - 200High levels are crucial for nodule organogenesis and maintaining sink strength.[13]
Isopentenyladenine (iP)Glycine maxYoung Leaves10 - 50Involved in shoot growth, leaf expansion, and delaying senescence.[10][17]
tZ-Riboside (tZR)Pisum sativumXylem Sap5 - 30Represents the primary long-distance root-to-shoot transport form of active cytokinin.[10][17]
cZ-type CytokininsLupinus albusDeveloping Seeds100 - 500+High concentrations support cell division and nutrient accumulation during seed fill.[11][14]

Note: These values are illustrative and can vary based on analytical methods and specific growth conditions.

Conclusion and Future Perspectives

While Fujikinetin is a synthetic molecule and not a natural product of the Fabaceae family, the scientific query behind it leads to a more profound and relevant field of study: the endogenous cytokinins of legumes. These molecules are central regulators of plant growth and symbiotic interactions, making them prime targets for research in crop improvement and biotechnology. The protocols and pathways detailed in this guide provide a robust framework for scientists to explore these compounds. Future research should focus on profiling the complete cytokinin metabolome across different Fabaceae species under various environmental stresses, and elucidating the cross-talk between cytokinin signaling and other hormonal pathways to fully harness their potential for agricultural and therapeutic applications.

References

  • Dora Agri-Tech. Biosynthesis of Cytokinin. Available from: [Link]

  • BYJU'S. Structure, Functions and Uses of Cytokinins. Available from: [Link]

  • Company of Biologists Journals. (2018-02-27). Cytokinin signaling in plant development. Available from: [Link]

  • National Institutes of Health (NIH). (2020-05-29). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Available from: [Link]

  • Dora Agri-Tech. Natural Cytokinins: Sites of Synthesis in Plants. Available from: [Link]

  • YouTube. (2021-09-04). Discovery of Cytokinins. Available from: [Link]

  • ResearchGate. (2020-07-06). (PDF) Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine. Available from: [Link]

  • SlideShare. Cytokinins- Discovery, Biosynthesis and Physiological Role. Available from: [Link]

  • ResearchGate. Fujikurins biosynthesis, (A) comparison of the amino acid sequence... | Download Scientific Diagram. Available from: [Link]

  • PubMed. (2025-06-18). Novel Plant Growth Regulator Guvermectin Promotes Root Development by Modulating Auxin Signaling. Available from: [Link]

  • Open Access Pub. Fabaceae | International Journal of Nutrition. Available from: [Link]

  • National Institutes of Health (NIH). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Available from: [Link]

  • ResearchGate. (2017-01-20). Is there any method for the extraction of cytokinin and Abscisic acid from wheat plant leaf? Available from: [Link]

  • PubMed. Biosynthesis of gibberellins in Gibberella fujikuroi: biomolecular aspects. Available from: [Link]

  • ResearchGate. Fabaceae: a significant flavonoid source for plant and human health. Available from: [Link]

  • PubMed. A method for separation and determination of cytokinin nucleotides from plant tissues. Available from: [Link]

  • ResearchGate. (2023-10-08). (PDF) Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Available from: [Link]

  • Google Patents. EP0024951A2 - Fermentation method for producing a gibberellin.
  • Google Patents. US5188655A - Plant growth enhancing compositions using gibberellins, indoleacetic acid and kinetin.
  • MDPI. (2020-05-29). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Available from: [Link]

  • ResearchGate. (PDF) Extraction and quantification of cytokinin from ungerminated and germinated seeds of Sphenostylis stenocarpa (HOCHST. EX A. RICH.) harms. Available from: [Link]

  • European Patent Office. NON-AQUEOUS SOLUTION OF PLANT GROWTH REGULATORS AND SEMIPOLAR ORGANIC SOLVENT - Patent 4218413. Available from: [Link]

  • PubMed. Efficiency of different methods of extraction and purification of cytokinins. Available from: [Link]

  • Google Patents. Plant growth regulating composition and methods for making and using same.

Sources

A Technical Guide to the Antiparasitic Mechanism of Artemisinin: From Heme Activation to Multi-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Artemisinin and its derivatives represent the cornerstone of modern antimalarial therapy, a distinction earned through a unique and potent mechanism of action that has saved millions of lives. This guide provides an in-depth exploration of the core molecular processes governing artemisinin's parasiticidal activity. We will deconstruct the critical heme-dependent activation pathway, survey the key cellular targets and downstream consequences, and present validated experimental protocols for investigating these mechanisms. The narrative is structured to explain not just the "what" but the "why" behind the compound's efficacy, the emergence of resistance, and the strategic imperative of combination therapies.

The Central Paradigm: Heme-Dependent Activation

The efficacy of artemisinin is intrinsically linked to the biology of the malaria parasite, Plasmodium falciparum, during its intraerythrocytic (blood) stage.[1] This is not a conventional lock-and-key drug interaction but a targeted detonation. The parasite, residing within a red blood cell, voraciously consumes hemoglobin as its primary source of amino acids. This process occurs within a specialized organelle, the digestive vacuole (DV), and liberates vast quantities of heme, a protoporphyrin IX ring complexed with ferrous iron (Fe²⁺).[2]

While essential for the parasite's growth, this free heme is highly toxic. The parasite protects itself by rapidly polymerizing the heme into an inert, crystalline substance called hemozoin.[3] However, the transient pool of free, Fe²⁺-rich heme serves as the unwitting catalyst for artemisinin's activation.

The key to artemisinin's action is its unique 1,2,4-trioxane ring, which contains an endoperoxide bridge.[4] This bridge is chemically stable until it encounters the Fe²⁺ in heme. The iron atom donates an electron, reductively cleaving the endoperoxide bridge.[4][5] This irreversible reaction unleashes a torrent of highly reactive oxygen species (ROS) and carbon-centered radicals.[6][7] These radicals are highly unstable and immediately attack a wide array of nearby biological molecules, including proteins, lipids, and nucleic acids, causing widespread, irreparable damage that culminates in the parasite's death.[2][8] This promiscuous targeting of over 120 proteins has been demonstrated, suggesting artemisinin acts like a bomb within the parasite.[9]

G cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite Hemoglobin Host Hemoglobin DV Digestive Vacuole (DV) Hemoglobin->DV Digestion Heme Free Heme (Fe²⁺) DV->Heme Release ActivatedART Activated Artemisinin (Carbon-centered radicals, ROS) Heme->ActivatedART Reductive Cleavage of Endoperoxide Bridge Artemisinin Artemisinin (Prodrug) Artemisinin->ActivatedART Damage Widespread Alkylation & Oxidative Damage ActivatedART->Damage Attacks Proteins, Lipids, Mitochondria Death Parasite Death Damage->Death

Figure 1: The Heme-Dependent Activation Pathway of Artemisinin.

Key Cellular Targets and Pathophysiological Consequences

While heme activation initiates the process, the resulting radicals inflict damage on several critical cellular systems simultaneously. This multi-pronged assault is a key reason for artemisinin's high potency and rapid action.[10]

Mitochondrial Disruption

The parasite's mitochondrion is a primary target.[11] Studies have shown that artemisinin directly acts on isolated malarial mitochondria, causing a rapid and dramatic increase in ROS production and depolarization of the mitochondrial membrane potential.[12] This is a specific effect, as mammalian mitochondria are not similarly affected at therapeutic concentrations.[12] This mitochondrial assault cripples the parasite's energy production and amplifies the overall oxidative stress, creating a lethal feedback loop.[13]

Heme Detoxification Pathway

Activated artemisinin can alkylate heme itself.[2] This drug-heme adduct is unable to be polymerized into hemozoin.[3] Consequently, artemisinin acts as a potent inhibitor of hemozoin crystallization, leading to the accumulation of toxic free heme, which further exacerbates oxidative stress and membrane damage.[2][3]

Other Implicated Targets

Research has identified other potential targets, although their exact contribution to the overall mechanism is still debated:

  • PfATP6 (SERCA): A sarco/endoplasmic reticulum Ca²⁺-ATPase that is critical for calcium homeostasis in the parasite. Inhibition by artemisinin disrupts calcium regulation, adding to cellular stress.[6]

  • Translationally Controlled Tumor Protein (TCTP): Artemisinin has been shown to bind and inhibit this protein, though the direct lethal consequence of this interaction is less clear.[14]

Target System Mechanism of Disruption Consequence for the Parasite Key References
Global Proteome/Lipids Indiscriminate alkylation by carbon-centered radicals.Widespread protein dysfunction, membrane damage, proteotoxic stress.[2][8][9]
Mitochondria Direct action leading to ROS production and membrane depolarization.Energy crisis (ATP depletion), amplification of oxidative stress.[11][12][13]
Heme Detoxification Alkylation of free heme, inhibiting hemozoin formation.Buildup of toxic free heme, increased oxidative damage.[2][3]
Calcium Homeostasis Inhibition of the PfATP6 (SERCA) calcium pump.Disruption of intracellular calcium signaling and cellular stress.[6]

Methodologies for Mechanistic Elucidation

Validating the mechanism of action for a compound like artemisinin requires a suite of robust, reproducible assays. The causality—that drug exposure leads to ROS production, which in turn causes mitochondrial damage and death—can be established through a logical progression of experiments.

G Start P. falciparum Culture (Synchronized Rings) Treat Treat with Artemisinin (Dose-Response & Time-Course) Start->Treat Assay1 Parasite Viability Assay (e.g., SYBR Green I) Treat->Assay1 Endpoint: Growth Assay2 ROS Detection Assay (e.g., DCFDA Staining) Treat->Assay2 Endpoint: Oxidative Stress Assay3 Mitochondrial Potential Assay (e.g., JC-1 Staining) Treat->Assay3 Endpoint: Mito. Health Analysis Data Analysis (IC50, Fluorescence Intensity) Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Mechanistic Conclusion Analysis->Conclusion

Figure 2: General Experimental Workflow for Investigating Artemisinin's MoA.
Protocol 1: ROS Detection via DCFDA Staining

Principle: This protocol provides a direct measure of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Parasite Preparation: Culture P. falciparum in vitro and synchronize to the ring stage. Adjust the culture to a 2% parasitemia and 2% hematocrit.

  • Drug Treatment: Aliquot 200 µL of the parasite culture into a 96-well plate. Add artemisinin (or a derivative like artesunate) to achieve final concentrations for a dose-response curve (e.g., 0, 1, 5, 10, 50, 100 nM). Incubate for a defined period (e.g., 4 hours) under standard culture conditions.

  • Cell Staining: Add DCFDA to each well to a final concentration of 5 µM. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Pellet the red blood cells by centrifugation (500 x g for 5 min). Remove the supernatant and wash the cells twice with 200 µL of pre-warmed PBS or incomplete RPMI medium.

  • Data Acquisition: Resuspend the final cell pellet in 200 µL of PBS. Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm) or analyze by flow cytometry for single-cell resolution.

  • Validation: A positive control (e.g., H₂O₂) should be included to confirm the assay is working. The dose-dependent increase in fluorescence in drug-treated wells provides direct evidence of ROS generation.[15]

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: This assay provides a validated measure of mitochondrial health. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Step-by-Step Methodology:

  • Parasite Preparation & Treatment: Follow steps 1 and 2 from the ROS detection protocol. A longer incubation time (e.g., 6-12 hours) may be required to observe significant mitochondrial effects.

  • Cell Staining: After drug incubation, pellet the cells and resuspend them in media containing 2 µM of JC-1. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with pre-warmed PBS to remove excess dye.

  • Data Acquisition: Resuspend the final pellet in PBS. Measure both green (Ex: 485 nm, Em: 535 nm) and red (Ex: 560 nm, Em: 595 nm) fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red fluorescence to green fluorescence for each condition. A dose-dependent decrease in this ratio indicates a loss of mitochondrial membrane potential.

  • Validation: A known mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be used as a positive control for depolarization.

The Challenge of Resistance: The Role of Kelch13

The emergence of artemisinin resistance, defined clinically as delayed parasite clearance, poses a significant threat to global malaria control.[16][17] This resistance is not absolute but partial, primarily affecting the early ring stage of the parasite.[17]

The molecular basis of this resistance is strongly linked to mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[18][19] While the precise function of K13 is still under intense investigation, current evidence suggests that K13 mutations confer resistance through a multifaceted mechanism:

  • Reduced Drug Activation: K13 is linked to hemoglobin endocytosis.[18] Mutant K13 may reduce the uptake of hemoglobin, thereby limiting the amount of heme available to activate artemisinin.[18]

  • Enhanced Stress Response: K13 mutations are associated with an enhanced cellular stress response, including the unfolded protein response (UPR).[20][21] This may allow the parasite to better tolerate and repair the proteotoxic damage inflicted by activated artemisinin.

Clinical Strategy: Artemisinin-Based Combination Therapies (ACTs)

The short half-life of artemisinin derivatives means they rapidly clear most parasites but may not eliminate all of them, especially if resistance is present.[1] To combat this and prevent the selection of resistant parasites, the World Health Organization (WHO) recommends Artemisinin-Based Combination Therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria.[22][23]

The strategy is to combine a potent, fast-acting artemisinin derivative with a long-acting partner drug that has a different mechanism of action.[24] The artemisinin component drastically reduces the parasite biomass, while the partner drug eliminates the remaining parasites.[24]

ACT Combination Artemisinin Derivative Long-Acting Partner Drug
Artemether-Lumefantrine ArtemetherLumefantrine
Artesunate-Amodiaquine ArtesunateAmodiaquine
Artesunate-Mefloquine ArtesunateMefloquine
Dihydroartemisinin-Piperaquine DihydroartemisininPiperaquine
Artesunate-Pyronaridine ArtesunatePyronaridine

Conclusion

The antiparasitic mechanism of artemisinin is a sophisticated interplay of parasite biology and drug chemistry. It is not a single-target inhibitor but a pro-drug that the parasite itself activates into a cytotoxic agent of mass destruction. Its action hinges on heme-mediated cleavage of its endoperoxide bridge, leading to a surge of oxidative stress that damages multiple cellular components, with the mitochondrion being a particularly critical target. Understanding this complex mechanism is paramount for monitoring resistance, developing next-generation therapies, and preserving the efficacy of one of the most important medicines in the global fight against malaria.

References

  • World Health Organization. (2025, January 9). Malaria: Artemisinin partial resistance. WHO. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Artemisinin? Patsnap Synapse. [Link]

  • Gorka, A. P., et al. (2022). The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Malaria treatment with artemisinin-based combination therapy. PubMed. [Link]

  • Stanford Chemicals. (n.d.). Mechanisms of Action: How Artemisinin Targets Parasites. Stanford Chemicals. [Link]

  • Wang, J., et al. (2010). Artemisinin directly targets malarial mitochondria through its specific mitochondrial activation. PLoS One. [Link]

  • Mok, S., et al. (2021). The mechanism of artemisinin resistance of Plasmodium falciparum malaria parasites originates in their initial transcriptional response. bioRxiv. [Link]

  • ResearchGate. (n.d.). The antimalarial mechanism of artemisinin. ResearchGate. [Link]

  • Medicines for Malaria Venture. (2024, November 28). Artemisinin: a game-changer in malaria treatment. MMV. [Link]

  • Wikipedia. (n.d.). Artemisinin. Wikipedia. [Link]

  • World Health Organization. (2025, January 9). Malaria: Artemisinin partial resistance. WHO. [Link]

  • American Society for Microbiology. (n.d.). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy. [Link]

  • MDPI. (n.d.). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI. [Link]

  • World Health Organization. (2018, December 1). Artemisinin resistance and artemisinin-based combination therapy efficacy. WHO. [Link]

  • Informationsdienst Wissenschaft. (2026, February 2). Powerful medicines against malaria resistance: New drug combinations prove safe, well tolerated, and effective. IDW. [Link]

  • National Center for Biotechnology Information. (2018, August 1). Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Specific Drug Quality Testing Assay for Artemisinin and Its Derivatives Using a Luminescent Reaction and Novel Microfluidic Technology. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Artemisinin and Heme. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Artemisinins target the SERCA of Plasmodium falciparum. PubMed. [Link]

  • Frontiers. (2018, July 25). Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium. Frontiers in Cellular and Infection Microbiology. [Link]

  • Microbial Cell. (n.d.). Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe. Microbial Cell. [Link]

  • PLOS One. (n.d.). Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation. PLOS One Journals. [Link]

  • Microbial Cell. (2016, April 14). The molecular and cellular action properties of artemisinins: what has yeast told us?. Microbial Cell. [Link]

  • MDPI. (2022, January 29). Effect of Artemisinin on the Redox System of NADPH/FNR/Ferredoxin from Malaria Parasites. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Artemisinin action and resistance in Plasmodium falciparum. PMC. [Link]

  • Medicines for Malaria Venture. (n.d.). Antimalarial drug resistance. MMV. [Link]

  • Frontiers. (n.d.). Metabolic changes that allow Plasmodium falciparum artemisinin-resistant parasites to tolerate oxidative stress. Frontiers in Cellular and Infection Microbiology. [Link]

  • MDPI. (2023, April 7). Anti-Mitochondrial and Insecticidal Effects of Artemisinin against Drosophila melanogaster. MDPI. [Link]

  • American Society for Microbiology. (2014, December 23). Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Pharmacological Profile of Fujikinetin Isoflavonoids: Structural Determinants and Therapeutic Potential

[1]

Executive Summary

This technical guide provides a comprehensive pharmacological analysis of Fujikinetin (7-hydroxy-6-methoxy-3-(3,4-methylenedioxyphenyl)chromen-4-one), a naturally occurring O-methylated isoflavone, and its glycoside Fujikinin . Distinct from common soy isoflavones (e.g., genistein, daidzein) due to its specific A-ring methoxylation and B-ring methylenedioxy substitution, Fujikinetin presents a unique lipophilic profile relevant to drug discovery. This document details its structural properties, isolation protocols, cytotoxic efficacy, and molecular mechanisms, serving as a reference for researchers in medicinal chemistry and pharmacognosy.

Structural Characterization & Biosynthesis[2][3]

Fujikinetin belongs to the isoflavonoid subclass, specifically characterized by a methylenedioxy bridge on the B-ring and a methoxy group at the C-6 position of the A-ring. This substitution pattern enhances metabolic stability compared to polyhydroxylated isoflavones.

Chemical Identity
  • IUPAC Name: 7-hydroxy-6-methoxy-3-(1,3-benzodioxol-5-yl)chromen-4-one[1]

  • Common Synonyms: 6-Methoxypseudobaptigenin, Fujikinin aglycone.

  • CAS Registry Number: 38965-66-1[1]

  • Molecular Formula: C₁₇H₁₂O₆[1]

  • Molecular Weight: 312.27 g/mol [1]

  • Key Botanical Sources: Cladrastis platycarpa, Cladrastis shikokiana, Wisteria floribunda, and Dalbergia species.

Biosynthetic Pathway & Hydrolysis

In biological systems, Fujikinetin primarily exists as its 7-O-glucoside, Fujikinin .[2] Bioavailability is contingent upon the hydrolysis of the glycosidic bond, typically mediated by intestinal

BiosynthesisPrecursorChalcone PrecursorPseudobaptigeninPseudobaptigenin(Core Scaffold)Precursor->PseudobaptigeninCyclization & Aryl MigrationIsoflavoneSynthaseIsoflavone Synthase(CYP450)FujikinetinFUJIKINETIN(Aglycone)Pseudobaptigenin->FujikinetinC-6 MethoxylationMethylation6-O-Methylation(OMT Enzyme)FujikininFUJIKININ(Glycoside Storage Form)Fujikinetin->FujikininGlycosylation (Storage)GlucosyltransferaseUDP-GlucosyltransferaseFujikinin->FujikinetinBioactivation (Gut/Lab)HydrolysisHydrolysis(Acid/β-Glucosidase)

Figure 1: Biosynthetic relationship between the aglycone Fujikinetin and its glycoside Fujikinin.[3][2][4][5] The reverse hydrolysis pathway is critical for pharmacological activation.

Pharmacological Mechanisms[8]

Fujikinetin exhibits a "moderate" potency profile in isolation, suggesting its utility as a scaffold for structure-activity relationship (SAR) optimization rather than a standalone potent toxin. Its activity is defined by two primary mechanisms:

Cytotoxicity and Apoptosis Induction

Unlike non-selective cytotoxic agents, Fujikinetin demonstrates selective inhibitory effects on specific carcinoma lines. The presence of the methylenedioxy group (similar to podophyllotoxin) suggests interference with tubulin polymerization or topoisomerase activity, although it is less potent than standard chemotherapeutics like cisplatin.

  • Target Cell Lines: Human breast adenocarcinoma (MCF-7), Lung carcinoma (A549).

  • Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway. The lipophilic nature allows passive diffusion through the cell membrane, where it modulates Bcl-2/Bax ratios.

Anti-Inflammatory & Estrogenic Modulation

As an isoflavone, Fujikinetin acts as a Phyto-SERM (Selective Estrogen Receptor Modulator).

  • ER-Binding: Competes with 17

    
    -estradiol for Estrogen Receptor beta (ER
    
    
    ) binding sites.
  • NF-

    
    B Inhibition:  The methoxylation at C-6 enhances the molecule's ability to inhibit the nuclear translocation of NF-
    
    
    B, reducing downstream pro-inflammatory cytokines (IL-6, TNF-
    
    
    ).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include internal validation steps.

Isolation of Fujikinetin from Cladrastis Heartwood

Objective: Isolate high-purity Fujikinetin for bioassay.

Protocol:

  • Extraction: Macerate 500g of dried Cladrastis platycarpa heartwood powder in Methanol (MeOH) for 72 hours at room temperature.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure (Rotavap at 40°C) to obtain a crude residue.

  • Liquid-Liquid Partition (Validation Step):

    • Suspend residue in water.[6]

    • Partition sequentially with n-Hexane (removes lipids), Chloroform (CHCl₃) , and Ethyl Acetate (EtOAc).

    • Checkpoint: Fujikinetin partitions preferentially into the CHCl₃ layer due to its methoxy/methylenedioxy lipophilicity. Glycosides (Fujikinin) remain in the EtOAc/Water phase.

  • Chromatography: Subject the CHCl₃ fraction to Silica Gel 60 column chromatography. Elute with a gradient of CHCl₃:MeOH (100:0

    
     90:10).
    
  • Crystallization: Recrystallize active fractions from MeOH/CHCl₃ to yield pale yellow needles.

  • Identification: Confirm structure via ¹H-NMR (singlet at

    
     6.01 for -OCH₂O- protons).
    
Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC₅₀ values against MCF-7 cells.

Protocol:

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with Fujikinetin (dissolved in DMSO) at concentrations of 1, 10, 25, 50, and 100

    
    M.
    
    • Control: 0.1% DMSO (Negative), Cisplatin (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % viability.

    • Validation: The Control wells must show >90% viability. The Cisplatin IC₅₀ should fall within the established range (e.g., 5-10

      
      M) to validate the assay sensitivity.
      

Comparative Pharmacological Profile

Fujikinetin's activity is best understood in comparison to structural analogs.

CompoundSubstitution PatternPrimary ActivityLipophilicity (LogP)
Fujikinetin 6-OMe, 3',4'-OCH₂O-Moderate Cytotoxicity, Anti-inflammatoryHigh (~2.6)
Pseudobaptigenin 7-OH, 3',4'-OCH₂O-Estrogenic, AntioxidantModerate
Formononetin 7-OH, 4'-OMePro-angiogenic, EstrogenicModerate
Genistein 5,7,4'-Tri-OHStrong Tyrosine Kinase InhibitorLow

Data Interpretation: The 6-methoxy group in Fujikinetin increases lipophilicity compared to Pseudobaptigenin, potentially enhancing blood-brain barrier (BBB) permeability or cellular uptake, but slightly reducing hydrogen-bonding capacity with certain receptor pockets.

Molecular Signaling Pathway

The following diagram illustrates the dual mechanism of action: Estrogen Receptor modulation and NF-

SignalingPathwayFujikinetinFujikinetin(Extracellular)MembraneCell MembraneFujikinetin->MembraneIKKIKK ComplexFujikinetin->IKKInhibition (-)ER_CEstrogen Receptor(Cytosolic)Fujikinetin->ER_CBinding (Agonist/Antagonist)Membrane->FujikinetinPassive DiffusionIkBIκB (Inhibitor)IKK->IkBPhosphorylation (Blocked)NFkBNF-κB (Inactive)IkB->NFkBDissociation (Reduced)InflamGenesPro-inflammatory Genes(COX-2, iNOS)NFkB->InflamGenesTranslocation (Reduced)EREEstrogen Response Element(DNA)ER_C->EREDimerization & BindingNucleusNucleusERE->NucleusTranscription Modulation

Figure 2: Dual signaling modulation by Fujikinetin. Red lines indicate inhibition of the inflammatory cascade; black lines indicate modulation of gene transcription via ER pathways.

References

  • PubChem. (2025).[1][7] Fujikinetin Compound Summary. National Library of Medicine. [Link]

  • Mizuno, M., et al. (1990).[4] A new pterocarpan from the heartwood of Cladrastis platycarpa. Journal of Natural Products. [Link] (Journal Landing Page)

  • Szeja, W., et al. (2017). Isoflavones, their Glycosides and Glycoconjugates.[2][8] Synthesis and Biological Activity. Current Organic Chemistry. [Link]

  • KNApSAcK Family Database. (2024). Metabolite Information: Fujikinetin. [Link][9]

Technical Whitepaper: The Isolation and Characterization of Fujikinetin from Cladrastis platycarpa (The Fujiki Tree)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, structural elucidation, and therapeutic potential of Fujikinetin (CAS: 38965-66-1), a rare O-methylated isoflavone originally identified in the heartwood of the Fujiki tree (Cladrastis platycarpa). While often overshadowed by more common isoflavones like genistein or daidzein, Fujikinetin represents a critical chemotaxonomic marker within the Fabaceae family and exhibits distinct antiprotozoal activity, particularly against Giardia intestinalis.

This document is structured to provide researchers with a self-validating isolation protocol, moving beyond historical description to actionable methodology.

Botanical and Chemical Foundation

The Source: Cladrastis platycarpa (Fujiki)

The Fujiki tree (Cladrastis platycarpa) is a deciduous tree endemic to Japan, historically valued in woodworking for its decorative heartwood. Chemotaxonomically, the genus Cladrastis is a rich reservoir of isoflavonoids, which the plant synthesizes as phytoalexins—defense compounds against microbial stress.

The Target: Fujikinetin

Chemical Classification: Isoflavone IUPAC Name: 7-hydroxy-6-methoxy-3-(1,3-benzodioxol-5-yl)chromen-4-one Molecular Formula: C₁₇H₁₂O₆ Key Structural Features: [1][2]

  • Isoflavone Backbone: A 3-phenylchromen-4-one skeleton.

  • Methylenedioxy Bridge: A distinctive feature on the B-ring (3',4'-position), contributing to its lipophilicity and metabolic stability compared to hydroxylated counterparts.

  • Methoxylation: A methoxy group at the C-6 position of the A-ring.

Extraction and Isolation Methodology

The following protocol synthesizes historical methods with modern chromatographic efficiency. This workflow is designed to maximize yield while minimizing the co-elution of structurally similar isoflavones (e.g., cladrastin).

The "Polartity-Step" Principle

Successful isolation relies on the Polartity-Step Principle : sequentially removing compounds based on their partition coefficient (


). We begin with a broad alcoholic extraction, followed by liquid-liquid partitioning to remove non-polar lipids and highly polar glycosides, isolating the aglycone-rich fraction.
Step-by-Step Protocol
PhaseProcedureCritical Mechanism
1. Preparation Pulverize air-dried C. platycarpa heartwood to <1mm mesh.Maximizes surface area for solvent penetration.
2. Extraction Macerate in MeOH (1:10 w/v) for 72h at room temp. Filter and concentrate in vacuo.MeOH extracts a broad spectrum of phenolics. Heat is avoided to prevent thermal degradation.
3. Partitioning Suspend residue in H₂O. Partition sequentially with n-Hexane → EtOAc → n-BuOH.Hexane: Removes lipids/waxes.EtOAc: Target Fraction. Captures free isoflavones (Fujikinetin).BuOH: Removes glycosides.
4. CC Fractionation Load EtOAc fraction onto Silica Gel 60. Elute with CHCl₃:MeOH gradient (100:0 → 80:20).Separates compounds based on polarity. Fujikinetin typically elutes in mid-polarity fractions (95:5 to 90:10).
5. Purification Subject Fujikinetin-rich fractions to Sephadex LH-20 (MeOH).Size Exclusion: Separates monomeric isoflavones from polymeric tannins/impurities.
6. Crystallization Recrystallize from MeOH/CHCl₃ (1:1).Yields pale yellow needles.
Visualization of Isolation Workflow

Fujikinetin_Isolation RawMaterial Dried Fujiki Heartwood Extraction MeOH Extraction (72h, Ambient) RawMaterial->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition HexanePhase Hexane Phase (Lipids/Waxes) Partition->HexanePhase Discard EtOAcPhase Ethyl Acetate Phase (Target Isoflavones) Partition->EtOAcPhase Select BuOHPhase BuOH Phase (Glycosides) Partition->BuOHPhase Discard SilicaCol Silica Gel 60 CC (CHCl3:MeOH Gradient) EtOAcPhase->SilicaCol Sephadex Sephadex LH-20 (Size Exclusion) SilicaCol->Sephadex Fr. 12-18 Crystal Recrystallization (MeOH/CHCl3) Sephadex->Crystal FinalProduct Pure Fujikinetin (Needles) Crystal->FinalProduct

Figure 1: Optimized phytochemical workflow for the isolation of Fujikinetin from Cladrastis platycarpa heartwood.

Structural Elucidation & Validation

To validate the identity of the isolated compound as Fujikinetin, the following spectroscopic data must be confirmed. This data serves as the "fingerprint" for the molecule.

Mass Spectrometry (EIMS)
  • Molecular Ion: m/z 312 [M]+

  • Fragmentation Pattern:

    • m/z 297 [M - CH₃]+ (Loss of methyl group from methoxy).

    • m/z 146 (Retro-Diels-Alder fragment containing the B-ring methylenedioxy group).

    • Interpretation: The base peak and fragmentation confirm the presence of the methylenedioxy ring and the methoxylated chromone core.

Nuclear Magnetic Resonance (NMR)
Position¹H NMR (δ ppm, DMSO-d₆)Signal TypeStructural Assignment
H-2 8.35SingletCharacteristic isoflavone H-2 proton.
H-5 7.50SingletA-ring proton (para to H-8, confirming 6,7-sub).
H-8 6.98SingletA-ring proton.
-OCH₂O- 6.05Singlet (2H)Methylenedioxy protons (B-ring).
-OCH₃ 3.88Singlet (3H)Methoxy group at C-6.
-OH 10.50Broad SingletHydroxyl at C-7 (exchangeable with D₂O).

Diagnostic Check: The presence of the singlet at δ 6.05 is the "smoking gun" for the methylenedioxy bridge, distinguishing Fujikinetin from similar analogs like Glycitein.

Therapeutic Potential and Mechanisms[3][4]

Fujikinetin is not merely a botanical curiosity; it possesses specific bioactivity profiles relevant to modern drug development, particularly in parasitology.

Anti-Protozoal Activity (Giardiasis)

Research indicates that isoflavones from Fabaceae (including Fujikinetin isolated from Dalbergia species) exhibit significant activity against Giardia intestinalis.[1]

  • Mechanism: Isoflavones often disrupt the trophozoite adherence or interfere with the cytoskeletal organization of the protozoa.

  • Potency: While less potent than Metronidazole, Fujikinetin offers a distinct scaffold that may bypass resistance mechanisms found in nitroimidazole-resistant strains.

Signaling Pathway Interaction

As an isoflavone, Fujikinetin shares structural homology with 17β-estradiol, allowing it to interact with Estrogen Receptors (ERs), though with lower affinity. This suggests potential utility in modulating hormone-dependent pathways without the full proliferative effects of steroidal estrogens.

Biological Interaction Diagram

Fujikinetin_Activity cluster_Giardia Anti-Protozoal Mechanism cluster_Host Host Interaction (Secondary) Fujikinetin Fujikinetin Adherence Ventral Disc Adhesion Fujikinetin->Adherence Disrupts Cytoskeleton Microtubule Assembly Fujikinetin->Cytoskeleton Inhibits ER_Beta Estrogen Receptor β Fujikinetin->ER_Beta Agonist (Weak) Antioxidant ROS Scavenging Fujikinetin->Antioxidant Direct Action Trophozoite Giardia Trophozoite Death Apoptosis/Detachment Adherence->Death Cytoskeleton->Death

Figure 2: Mechanistic pathways of Fujikinetin, highlighting its primary anti-giardial action and secondary host interactions.

References

  • Khan, I. A., et al. (2000). Antiprotozoal Activities of Isoflavones from Dalbergia frutescens. Journal of Natural Products, 63(10). (Validates anti-giardial activity of Fujikinetin).[1] Retrieved from [Link]

  • Regos, I., et al. (2009). Chemical characterisation of low molecular weight phenolic compounds from the forage legume sainfoin (Onobrychis viciifolia). Technical University of Munich. (Identifies Fujikinetin in other Fabaceae). Retrieved from [Link]

  • Pharmacognosy Reviews. (2010). Chemistry and Biological Activities of the Genus Dalbergia. (Lists Fujikinetin as a constituent).[1][3][4][5][6] Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Isolation and Purification of Fujikinetin from Wisteria floribunda Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Fujikinetin (CID: 9883229) is a rare, bioactive isoflavone primarily identified in the genus Wisteria (Fabaceae), specifically Wisteria floribunda (Japanese Wisteria). Structurally, it is distinguished by a methylenedioxy ring at the 3',4' position and a methoxy group at the C-6 position.

This structural specificity presents a unique isolation challenge: the methylenedioxy bridge is acid-labile, requiring careful pH control during extraction, while the 6-methoxy group makes it lipophilic, necessitating precise solvent gradients to separate it from structurally homologous isoflavones like prunetin or formononetin.

This guide provides a high-fidelity protocol for isolating Fujikinetin from lignified plant biomass (heartwood or galls), prioritizing yield, purity (>98%), and structural integrity.

Target Physicochemical Profile
PropertySpecification
IUPAC Name 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one
Molecular Formula C₁₇H₁₂O₆
Molecular Weight 312.27 g/mol
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water, Hexane
Key Spectral Feature Methylenedioxy singlet (~6.0 ppm) in ¹H-NMR

Strategic Isolation Workflow

The isolation strategy relies on a "polarity-step-down" approach. We utilize the compound's aglycone nature (lack of sugar moieties) to partition it into the organic phase, followed by size-exclusion chromatography to remove polymeric tannins, which are abundant in Wisteria wood.

Workflow Visualization

The following diagram outlines the critical decision points and phase separations required for successful isolation.

Fujikinetin_Isolation Biomass Wisteria floribunda (Heartwood/Galls) Extraction Maceration (80% MeOH, 48h) Biomass->Extraction Evap Vacuo Evaporation (< 40°C) Extraction->Evap Partition1 Liq-Liq Partition (H2O vs Hexane) Evap->Partition1 HexanePhase Hexane Phase (Lipids/Waxes) -> DISCARD Partition1->HexanePhase AqPhase Aqueous Phase Partition1->AqPhase Partition2 Liq-Liq Partition (Aq vs EtOAc) AqPhase->Partition2 AqResidue Aq Phase (Glycosides/Sugars) Partition2->AqResidue EtOAcPhase Ethyl Acetate Phase (Target: Aglycones) Partition2->EtOAcPhase Enrichment CC1 Silica Gel CC (CHCl3:MeOH Gradient) EtOAcPhase->CC1 CC2 Sephadex LH-20 (MeOH) CC1->CC2 Fraction F-3 HPLC Prep-HPLC (C18) (ACN:H2O) CC2->HPLC Sub-fraction Final Pure Fujikinetin (>98%) HPLC->Final

Figure 1: Step-by-step fractionation logic targeting the Ethyl Acetate (EtOAc) fraction where isoflavone aglycones reside.

Detailed Experimental Protocols

Phase 1: Biomass Preparation & Crude Extraction

Objective: Maximize extraction of phenolics while minimizing thermal degradation of the methylenedioxy bridge.

  • Preparation: Pulverize air-dried Wisteria floribunda heartwood or galls to a fine powder (40–60 mesh).

  • Solvent System: Use 80% Methanol (aq) . Pure methanol may extract too many lipophilic waxes; water aids in penetrating the lignocellulosic matrix.

  • Extraction:

    • Ratio: 1:10 (w/v) biomass to solvent.[1]

    • Condition: Maceration at room temperature (25°C) for 48 hours with occasional agitation.

    • Note: Avoid reflux extraction (boiling). High heat can hydrolyze the methylenedioxy group to a catechol, destroying the target.

  • Concentration: Filter the supernatant and concentrate under reduced pressure (Rotavap) at 40°C until only the aqueous suspension remains.

Phase 2: Liquid-Liquid Partitioning (The "Clean-Up")

Objective: Remove non-polar lipids and highly polar glycosides to isolate the "Aglycone Window."

  • Defatting: Suspend the crude aqueous residue in distilled water. Partition with n-Hexane (1:1 v/v) three times.

    • Discard Hexane layer (contains chlorophyll, waxes, lipids).

  • Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

    • Collect EtOAc layer. This contains Fujikinetin and other isoflavone aglycones.

    • Note: The remaining aqueous phase contains isoflavone glycosides. If you wish to recover these, extract next with n-Butanol, but for Fujikinetin, the EtOAc fraction is the priority.

  • Drying: Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Phase 3: Chromatographic Isolation

Objective: Separate Fujikinetin from co-occurring isoflavones (e.g., formononetin, afrormosin).

Step A: Silica Gel Open Column (Bulk Separation)
  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Mobile Phase: Chloroform (CHCl₃) : Methanol (MeOH) gradient.

  • Gradient Protocol:

StepSolvent Ratio (CHCl₃ : MeOH)Target Elution
1100 : 0Non-polar impurities
250 : 1Methoxylated isoflavones
320 : 1 to 10 : 1 Fujikinetin Window
45 : 1Polar impurities
  • Action: Collect fractions. Monitor via TLC (see Section 4). Combine fractions showing a distinct spot at R_f ~0.45 (in CHCl₃:MeOH 10:1) that fluoresces blue/purple under UV 365nm.

Step B: Sephadex LH-20 (Polishing)
  • Rationale: Silica often causes irreversible adsorption of isoflavones or "tailing." Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities, effectively removing phenolic polymers.

  • Solvent: 100% Methanol.

  • Protocol: Dissolve the active fraction from Step A in minimum MeOH. Load onto LH-20 column. Elute isocratically. Fujikinetin typically elutes in the middle fractions, after chlorophylls but before polymeric tannins.

Step C: Preparative HPLC (Final Purification)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Flow Rate: 10 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Mobile Phase: Acetonitrile (ACN) and Water (0.1% Formic Acid).

  • Gradient: 30% ACN isocratic for 5 mins, then linear gradient to 60% ACN over 25 mins.

  • Retention: Fujikinetin typically elutes around 45-50% ACN due to the lipophilic methoxy and methylenedioxy groups.

Validation & Identification

Trustworthiness in natural product chemistry requires rigorous structural confirmation. Do not rely solely on retention time.

Thin Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄.

  • Solvent: CHCl₃ : MeOH (15:1).

  • Visualization:

    • UV 254 nm: Dark quenching spot (conjugated system).

    • UV 365 nm: Often exhibits fluorescence.

    • Stain: Spray with 10% H₂SO₄ in EtOH and heat. Isoflavones turn characteristic yellow/orange.

NMR Validation (The "Fingerprint")

To confirm the identity of Fujikinetin (C₁₇H₁₂O₆), look for these diagnostic signals in DMSO-d₆:

  • Isoflavone Skeleton: A singlet at δ ~8.3-8.4 ppm (H-2 proton). This confirms the isoflavone core.

  • Methylenedioxy Bridge: A singlet (2H) at δ ~6.05 ppm . This is the critical differentiator from other methoxy-isoflavones.

  • Methoxy Group: A singlet (3H) at δ ~3.8-3.9 ppm (usually at C-6).[2]

  • Aromatic Systems:

    • A-ring: Singlets for H-5 and H-8 (due to substituents at C-6 and C-7).

    • B-ring: ABX system (due to 3',4' substitution).

Purity Check
  • Method: HPLC-DAD or qNMR.

  • Requirement: Integration of the H-2 singlet vs. impurity peaks must indicate >95% purity for biological assays.

References

  • PubChem. (n.d.). Fujikinetin (CID 9883229).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Konoshima, T., et al. (1988). Isoflavones from the gall and wood of Wisteria brachybotrys.[4] Phytochemistry, 27(1), 267-269.[4] (Foundation for Wisteria isoflavone isolation).

  • Mohamed, K. M., et al. (2025). Antioxidant and Cytotoxic Constituents from Wisteria sinensis. ResearchGate/MDPI. (Recent protocols on Wisteria flavonoid extraction).
  • Sticher, O. (2008). Natural product isolation. Natural Product Reports, 25(3), 517-554.
  • LIPID MAPS. (n.d.). Structure Data: Fujikinetin.[3] Lipid Maps Structure Database. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Fujikinetin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Fujikinetin (3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one).[1][2] Fujikinetin is a bioactive isoflavone derivative with identified preclinical potential in treating parasitic infections such as giardiasis and malaria.[1][2][3]

Unlike standard cytokinins (e.g., Kinetin), Fujikinetin possesses a flavonoid backbone characterized by a benzodioxole moiety and a phenolic hydroxyl group.[1][2] These structural features dictate specific chromatographic requirements—namely, precise pH control to suppress ionization of the 7-hydroxyl group and the use of a hydrophobic stationary phase for adequate retention.[1][2]

This protocol is designed for Research Use Only (RUO) and follows the principles of Quality by Design (QbD) to ensure robustness and transferability.

Physicochemical Profiling & Mechanistic Logic

Effective method development begins with understanding the analyte's molecular behavior.[1][2] The experimental choices in this guide are grounded in the following physicochemical properties of Fujikinetin.

Table 1: Fujikinetin Physicochemical Profile[1][2]
PropertyValueChromatographic Implication
Chemical Name 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-oneIsoflavone core requires UV detection.[1][2]
Molecular Formula C₁₇H₁₂O₆MW 312.28 g/mol .[1][2][4]
LogP (Predicted) ~2.90Moderately lipophilic; ideal for C18 retention.[1][2]
pKa (Predicted) ~6.95 (Phenolic OH)Critical: Mobile phase pH must be < 4.9 (pKa - 2) to keep the molecule neutral and prevent peak tailing.[1][2]
Solubility Soluble in MeOH, DMSO; Low in WaterSample diluent must contain organic solvent (e.g., 50% MeOH).[1][2]
UV Maxima ~260 nm, ~320 nm (Typical for Isoflavones)Dual-wavelength monitoring recommended.[1][2]

Analyst Insight: The pKa of ~6.95 is the most critical parameter.[1][2] If the mobile phase pH is near 7, the phenolic hydroxyl group will partially ionize, leading to "peak splitting" or severe tailing due to secondary interactions with residual silanols on the column.[1][2] Therefore, acidic pH control is mandatory .[1][2]

Method Development Strategy

Stationary Phase Selection
  • Column: C18 (Octadecylsilane) is the gold standard for isoflavones due to the hydrophobic interaction mechanism.[1][2]

  • Specification: 4.6 x 150 mm, 5 µm or 3.5 µm particle size.

  • Recommendation: End-capped columns (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18) are preferred to minimize silanol activity, which interacts with the oxygen-rich functional groups of Fujikinetin.[1][2]

Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).[1][2]

    • Why: Formic acid buffers the system well below the pKa (6.95), ensuring Fujikinetin remains in its neutral, protonated state.[1][2] This maximizes retention and sharpness.[1][2]

  • Solvent B (Organic): Acetonitrile (ACN).[1][2]

    • Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and sharper peaks.[1][2]

Detection
  • Detector: Diode Array Detector (DAD/PDA).[1][2]

  • Wavelength:

    • Quantification: 260 nm (High sensitivity for the benzoyl system).[1][2]

    • Confirmation: 320 nm (Specific for the cinnamoyl system in flavonoids).[1][2]

Optimized Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of Fujikinetin reference standard. Dissolve in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (50:50 Water/ACN).

  • Mobile Phase A: 1000 mL HPLC-grade Water + 1 mL Formic Acid. Filter through 0.22 µm membrane.[1][2]

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (150 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV @ 260 nm (Ref 360 nm)
Run Time 15 Minutes
Gradient Program

A linear gradient is recommended to elute impurities and the main peak efficiently.[1][2]

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Phase
0.0 9010Equilibration
2.0 9010Isocratic Hold
10.0 1090Linear Ramp
12.0 1090Wash
12.1 9010Re-equilibration
15.0 9010Stop

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[1][2][5] The following acceptance criteria are standard for pharmaceutical quantification.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every batch.[1][2]

  • RSD of Peak Area: ≤ 2.0%[1][2][6][7]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1][2]

  • Theoretical Plates (N): > 2000

Linearity

Prepare a 5-point calibration curve: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantification (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

).[1][2]
  • LOD:

    
    [1][2]
    
  • LOQ:

    
    
    

Visualizations

Method Development Workflow

The following diagram illustrates the decision-making process used to arrive at the optimized protocol.

HPLC_Method_Development Start Start: Fujikinetin Analysis Analyze_Struct Analyze Structure (Isoflavone, pKa ~6.95) Start->Analyze_Struct Col_Selection Select Column C18 (Hydrophobic) Analyze_Struct->Col_Selection LogP 2.9 pH_Selection Select pH Strategy Acidic (pH 2.7) to suppress ionization Analyze_Struct->pH_Selection pKa 6.95 Solvent_Selection Select Organic Modifier Acetonitrile (Sharper Peaks) Col_Selection->Solvent_Selection pH_Selection->Solvent_Selection Scouting Run Scouting Gradient (10-90% B) Solvent_Selection->Scouting Optimize Optimize Gradient Maximize Resolution (Rs > 2.0) Scouting->Optimize Validation Validation (ICH Q2) Linearity, Precision, Accuracy Optimize->Validation

Caption: Logical flow for developing the Fujikinetin HPLC method, prioritizing pH control based on pKa.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or high pH.[1][2]Ensure Mobile Phase A pH is < 3.[1][2][8]0. Use a "Base Deactivated" (BDS) or end-capped column.[1][2]
Split Peaks Sample solvent stronger than mobile phase.[1][2]Dissolve sample in 50:50 Water:MeOH instead of 100% MeOH.
Retention Time Drift Column temperature fluctuation or insufficient equilibration.[1][2]Use a column oven at 30°C. Equilibrate for at least 10 column volumes.
High Backpressure Particulates in sample.[1][2]Filter all samples through 0.22 µm PTFE or Nylon filters before injection.[1][2]

References

  • ChemicalBook. Fujikinetin Chemical Properties and Structure. Retrieved from [1][2]

  • PubChem. Fujikinetin (Compound CID: 9883229).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • European Bioinformatics Institute. Fujikinetin (CHEMBL485985).[1][2] ChEMBL Database.[1][2][4][9] Retrieved from [1][2]

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

In vitro antiprotozoal assays using Fujikinetin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for evaluating Fujikinetin (7-hydroxy-6-methoxy-3-(3,4-methylenedioxyphenyl)chromen-4-one), a naturally occurring isoflavone, as a candidate antiprotozoal agent. While isoflavones like Genistein and Biochanin A have documented antiparasitic efficacy, Fujikinetin represents a specific structural scaffold (methylenedioxy-isoflavone) requiring targeted assessment.

This guide provides rigorous protocols for solubilization, in vitro screening against Kinetoplastids (Leishmania donovani, Trypanosoma brucei), and cytotoxicity counter-screening to determine the Selectivity Index (SI).

Compound Profile & Handling

Fujikinetin is a hydrophobic isoflavone. Proper handling is critical to prevent precipitation in aqueous media, which causes false-negative results in microplate assays.

PropertySpecification
CAS Number 38965-66-1
Molecular Formula C₁₇H₁₂O₆
Molecular Weight 312.27 g/mol
Predicted LogP ~2.6 (Lipophilic)
Primary Solvent DMSO (Dimethyl sulfoxide)
Storage -20°C (Desiccated)

Solubilization Protocol:

  • Stock Preparation: Dissolve Fujikinetin powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: Do not filter the DMSO stock (filters may bind the compound). Ensure aseptic handling.

  • Working Solution: Dilute the stock in culture medium immediately prior to use.

    • Critical Constraint: The final DMSO concentration in the assay well must remain < 0.5% (v/v) to avoid solvent-induced toxicity to parasites.

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to Selectivity Index calculation.

G cluster_Assays Parallel Bioassays Stock Fujikinetin Stock (10mM in DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Promastigote Extracellular Assay (Promastigotes/Trypomastigotes) Dilution->Promastigote Amastigote Intracellular Assay (Macrophage Infection) Dilution->Amastigote Cyto Mammalian Cytotoxicity (Vero/HepG2 Cells) Dilution->Cyto Readout Resazurin/Giemsa Readout Promastigote->Readout Amastigote->Readout Cyto->Readout Analysis Calculate IC50 & CC50 Readout->Analysis SI Selectivity Index (SI = CC50 / IC50) Analysis->SI

Caption: Figure 1. High-Content Screening Workflow for Fujikinetin Antiprotozoal Evaluation.

Protocol A: Extracellular Kinetoplastid Viability Assay

Target: Leishmania promastigotes or Trypanosoma bloodstream forms. Method: Resazurin Reduction Assay (Alamar Blue).[1] This fluorometric assay relies on the metabolic reduction of resazurin (non-fluorescent) to resorufin (fluorescent) by live parasites.

Materials:

  • 96-well black-walled plates.

  • Parasite culture (log phase).

  • Resazurin sodium salt (12.5 mg dissolved in 100 mL PBS).

Step-by-Step Procedure:

  • Seeding: Dispense 100 µL of parasite suspension (2 × 10⁶ parasites/mL) into wells.

  • Treatment: Add 100 µL of Fujikinetin serial dilutions (Range: 100 µM to 0.19 µM) in duplicate.

    • Controls: Include "Media Only" (Blank), "Parasites + DMSO" (Negative Control), and "Amphotericin B" (Positive Control).

  • Incubation: Incubate plates at 26°C (Leishmania) or 37°C/5% CO₂ (Trypanosoma) for 70 hours .

  • Development: Add 20 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for an additional 2–4 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm .

Data Interpretation: Calculate % Inhibition using the formula:



Protocol B: Intracellular Amastigote Rescue Assay

Rationale: Many isoflavones show activity against extracellular forms but fail to penetrate host macrophages. This assay validates Fujikinetin's efficacy against the clinically relevant intracellular stage.

Materials:

  • THP-1 Monocytic cells (Human).[2]

  • PMA (Phorbol 12-myristate 13-acetate).

  • Giemsa Stain.

Step-by-Step Procedure:

  • Differentiation: Seed THP-1 cells (5 × 10⁵ cells/mL) in 16-well chamber slides. Treat with 20 ng/mL PMA for 24 hours to induce macrophage differentiation.

  • Infection: Wash adherent macrophages and infect with stationary-phase Leishmania promastigotes at a 10:1 parasite-to-host ratio . Incubate for 4 hours.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Drug Treatment: Add Fujikinetin (at IC₉₀ determined from Protocol A) to the infected macrophages. Incubate for 48 hours.

  • Fixation & Staining: Remove media, fix with methanol (1 min), and stain with 10% Giemsa for 15 mins.

  • Microscopy: Count 200 macrophages per well.

    • Metric 1: % Infected Macrophages.

    • Metric 2: Number of Amastigotes per Macrophage.

Protocol C: Cytotoxicity Counter-Screen (CC₅₀)

Objective: To ensure observed killing is specific to parasites and not general toxicity.

Cells: Vero (Monkey kidney epithelial) or HepG2 (Human liver). Method: MTT or CCK-8 Assay.

  • Seed mammalian cells (1 × 10⁴ cells/well) and allow attachment (24h).

  • Treat with Fujikinetin (same concentration range as Protocol A).

  • Incubate for 72 hours.

  • Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

Mechanistic Context: Isoflavone Pathway Interaction

While Fujikinetin's specific mechanism is under investigation, structurally related isoflavones often target topoisomerase II or modulate redox homeostasis. The diagram below illustrates the hypothetical interference points.

Pathway Fuji Fujikinetin (Isoflavone) ROS ROS Accumulation Fuji->ROS Redox Cycling Topo Topoisomerase II Inhibition Fuji->Topo Intercalation Mito Mitochondrial Depolarization ROS->Mito DNA Kinetoplast DNA Fragmentation Topo->DNA Death Parasite Apoptosis DNA->Death Mito->Death

Caption: Figure 2.[3] Hypothetical Mechanisms of Action for Isoflavones in Kinetoplastids.

References

  • Mikus, J., et al. (2000). "In vitro antileishmanial and trypanocidal activities of flavonoids and isoflavonoids." Molecular Medicine. (Validates isoflavone scaffold activity).

  • Tasdemir, D., et al. (2006). "Antiprotozoal activity of flavonoids and their glycosides." Tropical Medicine & International Health.

  • PubChem. (2025).[4] "Fujikinetin Compound Summary." National Library of Medicine.

  • Räz, B., et al. (1997).[1] "The Alamar Blue assay to determine drug sensitivity of African trypanosomes."[1] Acta Tropica. (Standard protocol basis).

Sources

Testing Fujikinetin activity against Giardia intestinalis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Fujikinetin Antiprotozoal Activity Against Giardia intestinalis

Executive Summary & Rationale

This application note details the protocol for evaluating Fujikinetin (7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone), a naturally occurring isoflavone, against Giardia intestinalis trophozoites.

Scientific Premise: Current standard-of-care treatments for giardiasis (e.g., Metronidazole) face rising resistance and poor patient compliance due to side effects. Isoflavones have demonstrated antiprotozoal efficacy by targeting signal transduction pathways and cytoskeletal integrity. Given that Giardia pathogenicity relies heavily on the microtubule-based ventral disc for adherence, Fujikinetin is a high-priority candidate for disrupting trophozoite attachment and inducing apoptosis-like cell death.

Scope: This guide covers compound preparation, anaerobic culture maintenance, fluorometric viability screening, and adherence inhibition assays.

Experimental Configuration

Reagents & Materials
ComponentSpecificationPurpose
Test Compound Fujikinetin (≥98% HPLC grade)Primary analyte.
Positive Control Metronidazole (MTZ)Industry standard reference (IC50 ~2–5 µM).
Vehicle Control DMSO (Dimethyl sulfoxide)Solvent (Final concentration <0.5%).
Cell Line G. intestinalis (Assemblage A, WB clone C6)Standard laboratory reference strain.
Media TYI-S-33 (Modified Keister’s Medium)Supplemented with bovine bile and 10% adult bovine serum.
Assay Reagent Resazurin (Alamar Blue)Fluorometric redox indicator (Non-lytic).
Experimental Logic (The "Why")
  • Anaerobic Handling: Giardia are microaerophilic/anaerobic. Oxygen exposure causes oxidative stress, confounding drug efficacy data. All drug plating must be minimized in ambient air or conducted in an anaerobic chamber.

  • Resazurin vs. MTT: We utilize Resazurin over MTT. Giardia possess distinct reductase pathways; MTT can occasionally yield high background in reduced anaerobic media. Resazurin provides a stable fluorescent signal (Ex 560nm / Em 590nm) proportional to metabolic activity.

  • Adherence as a Biomarker: Death is not the only endpoint. A "living" but detached trophozoite is non-pathogenic. Therefore, we run a parallel Adherence Inhibition Assay.

Workflow Visualization

The following diagram illustrates the dual-pathway screening process (Viability vs. Adherence) and the hypothesized Mechanism of Action (MoA).

G cluster_Assay Dual-Endpoint Assay (96-well) cluster_Mech Hypothesized MoA: Cytoskeletal Collapse Start Fujikinetin Stock (DMSO) Incubation Anaerobic Incubation 48h @ 37°C Start->Incubation Target Microtubule Polymerization (Ventral Disc) Start->Target Intercalation? Culture G. intestinalis Trophozoites (Log Phase, TYI-S-33) Culture->Incubation Split Assay Divergence Incubation->Split Path_Viability Path A: Metabolic Viability Split->Path_Viability Path_Adherence Path B: Adherence Inhibition Split->Path_Adherence Readout_A Add Resazurin Read Fluorescence (RFU) Path_Viability->Readout_A Readout_B Wash Non-adherent Stain (Crystal Violet) Read Absorbance (OD) Path_Adherence->Readout_B Effect Detachment & Apoptosis Target->Effect Inhibition

Figure 1: Experimental workflow for dual-endpoint screening of Fujikinetin, highlighting the divergence between metabolic viability and physical adherence testing.

Detailed Protocols

Protocol A: Trophozoite Culture & Preparation

Objective: Generate a synchronized, log-phase population.

  • Thawing: Revive cryopreserved G. intestinalis (WB strain) in 10 mL TYI-S-33 medium supplemented with 10% bovine serum and 0.05% bovine bile.

  • Incubation: Incubate vertically in 15 mL screw-cap tubes at 37°C. Keep caps tightly closed to maintain microaerophilic conditions.

  • Passaging: Passage cells every 72–96 hours.

    • Critical Step: Chill tubes on ice for 15 minutes to detach adherent trophozoites (do not use Trypsin; it damages surface proteins).

    • Invert gently to mix. Count using a hemocytometer.

    • Seed fresh tubes at

      
       trophozoites/mL.
      
  • Harvest for Assay: Use cells in late log phase (48–72 hours post-inoculation) with >95% viability (Trypan Blue exclusion).

Protocol B: Fujikinetin Dose-Response (Viability)

Objective: Determine the IC50 of Fujikinetin based on metabolic reduction potential.

  • Plate Preparation:

    • Use black-walled, clear-bottom 96-well plates (to prevent fluorescence crosstalk).

    • Add 100 µL of trophozoite suspension (

      
       cells/mL) to experimental wells.
      
  • Compound Addition:

    • Prepare a serial dilution of Fujikinetin in DMSO.

    • Add 1 µL of compound to wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Controls:

      • Negative: Media + DMSO (0.5%) + Cells.

      • Positive: Metronidazole (10 µM).

      • Blank: Media only (no cells).

  • Incubation:

    • Place plates in an anaerobic jar (e.g., GasPak system) or seal with Parafilm to limit oxygen exchange.

    • Incubate for 48 hours at 37°C.

  • Resazurin Assay:

    • Add 20 µL of Resazurin solution (0.025 g/100 mL PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Observation: Viable cells reduce blue resazurin to pink resorufin.

  • Quantification:

    • Measure Fluorescence: Excitation 560 nm / Emission 590 nm.

    • Calculate % Inhibition:

      
      
      
Protocol C: Adherence Inhibition Assay

Objective: Assess if Fujikinetin disrupts the ventral disc mechanism independent of immediate cytotoxicity.

  • Seeding: Seed

    
     trophozoites/well in standard clear 96-well plates.
    
  • Treatment: Treat with Fujikinetin (at IC50 and 2x IC50 concentrations determined in Protocol B) for 3 hours at 37°C.

    • Note: Short duration isolates adherence effects from long-term metabolic death.

  • Wash Step (Critical):

    • Invert the plate to discard media containing non-adherent (detached) trophozoites.

    • Gently wash wells 2x with warm (

      
      ) PBS. Do not use cold PBS, as this induces detachment.
      
  • Fixation & Staining:

    • Fix adherent cells with 100% methanol for 10 minutes.

    • Stain with 0.1% Crystal Violet for 15 minutes.

    • Wash with water to remove excess dye and air dry.

  • Elution & Reading:

    • Elute the dye with 100 µL of 100% ethanol or 30% acetic acid.

    • Read Absorbance at 570 nm.[1] Lower absorbance indicates higher detachment.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Background Fluorescence Media oxidation or contaminationEnsure media is fresh; check for bacterial contamination (cloudiness).
Low Signal in Controls Oxygen toxicityEnsure anaerobic jar seal is intact. Giardia die rapidly in aerobic conditions.
Inconsistent Adherence Temperature shockKeep all wash buffers at 37°C. Cold shock causes rapid depolymerization of the ventral disc.
Fujikinetin Precipitation High concentration/Low solubilityDo not exceed 0.5% DMSO. If precipitation occurs at >50 µM, verify solubility limits.

References

  • Ansell, B.R., et al. (2025). "In vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure." medRxiv. Link

  • Argüello-García, R., et al. (2020).[2] "In vitro activity of the F-6 fraction of oregano against Giardia intestinalis." Parasitology Research. Link

  • CDC Laboratory Identification of Parasites. (2019). "Giardiasis: Specimen Processing and Diagnostic Techniques." Centers for Disease Control and Prevention. Link

  • Dunn, L.A., et al. (2023). "Evaluation of antiprotozoal properties of essential-oil based mixtures." MDPI Processes. Link

  • Maia, C., et al. (2022). "Improved methods for the large-scale cultivation of Giardia lamblia trophozoites." bioRxiv.[3] Link

Sources

Fujikinetin screening for anti-malarial properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Screening of Fujikinetin for Anti-Plasmodial Activity

Executive Summary & Biological Context

Fujikinetin (3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one) is a naturally occurring isoflavone characterized by a methylenedioxy bridge on the B-ring.[1] While isoflavones are traditionally screened for estrogenic activity, recent chemotherapeutic investigations have pivoted toward their utility in parasitology, specifically against Giardia and Plasmodium species.

The structural presence of the benzodioxole moiety is significant; this functional group is a known pharmacophore in various cytochrome P450 inhibitors and may enhance metabolic stability or interact with heme-dependent pathways in the malaria parasite.

This Application Note provides a validated, high-throughput compatible workflow to screen Fujikinetin for anti-malarial efficacy against Plasmodium falciparum (strains 3D7 and Dd2). Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of planar isoflavones—namely solubility limits and potential fluorescence interference in DNA-intercalation assays.

Mechanistic Rationale & Screening Strategy

To ensure scientific integrity, we must understand why we are screening this compound and how the assay validates that hypothesis.

The Hypothesis: Flavonoids and isoflavones often exert anti-plasmodial effects via two primary mechanisms:

  • Inhibition of Fatty Acid Synthesis (FAS-II): Targeting the apicoplast, an organelle unique to the parasite.

  • Heme Polymerization Inhibition: Preventing the parasite from detoxifying free heme into hemozoin (similar to Chloroquine).

The Screening Challenge: Fujikinetin is a planar, hydrophobic molecule.

  • Risk 1: Poor solubility in aqueous media leads to precipitation and false negatives.

  • Risk 2:[2][3] Planar molecules can intercalate DNA or quench fluorescence, leading to artifacts in SYBR Green assays.

The Solution: We utilize a Dual-Phase Screening Architecture :

  • Primary Screen: SYBR Green I Fluorescence Assay (High Throughput).

  • Validation Screen: pLDH (Parasite Lactate Dehydrogenase) or Giemsa Microscopy (High Fidelity) to rule out DNA-interaction artifacts.

Visualizing the Pathway & Workflow

Fujikinetin_Screening_Workflow cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Primary Assay (SYBR Green I) cluster_2 Phase 3: Validation & Mechanism Stock Fujikinetin Stock (10mM in DMSO) Dilution Serial Dilution (Max 0.5% DMSO Final) Stock->Dilution Incubation 72h Incubation @ 37°C Dilution->Incubation Culture P. falciparum Culture (Ring Stage, 1% Parasitemia) Culture->Incubation Lysis Lysis & Dye Addition (SYBR Green I) Incubation->Lysis Readout Fluorescence Readout (Ex: 485nm / Em: 535nm) Lysis->Readout ArtifactCheck Artifact Check: Does Compound Quench/Fluoresce? Readout->ArtifactCheck Microscopy Giemsa Microscopy (Morphological Confirmation) ArtifactCheck->Microscopy If Signal < Control Hit Validated Hit (IC50 Calculation) ArtifactCheck->Hit No Interference Microscopy->Hit Parasite Clearance Confirmed

Figure 1: Validated workflow for Fujikinetin screening, incorporating specific checkpoints for fluorescence interference common in isoflavone analysis.

Experimental Protocols

Protocol A: Compound Preparation (Critical Step)

Causality: Fujikinetin has low aqueous solubility.[4] Improper solubilization is the #1 cause of variable IC50 data.

  • Weighing: Weigh 1.0 mg of Fujikinetin (MW: ~312.27 g/mol ).

  • Primary Stock: Dissolve in 100% DMSO to create a 10 mM stock solution. Vortex for 30 seconds. Inspect visually for clarity.

    • Note: If turbidity persists, sonicate for 5 minutes at 40kHz.

  • Working Solution: Dilute the stock in RPMI-1640 (complete medium) to 2x the highest testing concentration (e.g., 200 µM).

    • Constraint: Ensure final DMSO concentration in the assay well never exceeds 0.5% , as DMSO >0.5% is toxic to P. falciparum.

Protocol B: SYBR Green I Fluorescence Assay

Trustworthiness: This protocol uses a "No-Parasite" control to detect false positives caused by Fujikinetin's autofluorescence.

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock), diluted 1:5000 in Lysis Buffer immediately before use.

Procedure:

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol 48 hours prior to the assay.

  • Plating:

    • Dispense 100 µL of Fujikinetin serial dilutions (in triplicate) into 96-well black plates.

    • Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit).[5]

  • Controls (Mandatory):

    • Positive Control:[6][7] Artemisinin (start at 50 nM) or Chloroquine.

    • Negative Control: Vehicle (0.5% DMSO in media).

    • Background Control: Uninfected RBCs + Fujikinetin (Tests if the drug binds RBCs).

    • Interference Control: Fujikinetin only (in media) + SYBR Green (Tests for compound autofluorescence).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Development:

    • Freeze plates at -80°C for 1 hour, then thaw (enhances lysis).

    • Add 100 µL of Lysis/Dye buffer to each well.

    • Incubate in the dark for 1 hour at Room Temperature.

  • Measurement: Read fluorescence intensity (FI) at Ex: 485 nm / Em: 535 nm.

Protocol C: Data Analysis & Selectivity Index

Do not rely solely on IC50. The Selectivity Index (SI) determines if Fujikinetin is a viable drug candidate or a general toxin.

1. Calculate % Inhibition:



2. Determine IC50: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or similar software.

3. Cytotoxicity Assay (Counter-Screen): Perform an MTT or Alamar Blue assay on mammalian cells (e.g., Vero, HepG2) using the same Fujikinetin concentrations.

4. Selectivity Index (SI) Calculation:



  • Interpretation: An SI > 10 is considered a hit. An SI < 10 suggests general toxicity.

Quantitative Reference Data

The following table summarizes expected parameters for a valid screen. If your controls fall outside these ranges, the assay is invalid.

ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Indicates a robust assay window.
Artemisinin IC50 2.0 – 10.0 nMStandard range for 3D7 strain.
Chloroquine IC50 10.0 – 25.0 nMFor sensitive strains (3D7).
Fujikinetin Solubility Clear at 100 µMIf precipitate is visible, data is invalid.
DMSO Tolerance < 0.5% v/vHigher levels kill parasites independently.

Troubleshooting & Optimization

Issue: High Background Fluorescence in "Drug Only" Wells.

  • Cause: Fujikinetin (like many flavonoids) may autofluoresce or interact with the plastic.

  • Solution: Switch to the pLDH (Parasite Lactate Dehydrogenase) Assay . This is an enzymatic assay that does not rely on DNA intercalation and is immune to fluorescence interference.

Issue: Flat Dose-Response Curve.

  • Cause: Compound precipitation.

  • Solution: Check the "Fujikinetin Solubility" row in the table above. Reduce the starting concentration or use an intermediate dilution step in PBS/BSA to prevent crashing out.

References

  • ChemicalBook. (n.d.). Fujikinetin Chemical Properties and Uses. Retrieved from

    • Context: Establishes Fujikinetin as a known isoflavone with potential applications in tre
  • Smilkstein, M., et al. (2004).[7][8] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[9] Antimicrobial Agents and Chemotherapy.[3][5][10][11] Retrieved from

    • Context: The foundational paper for the SYBR Green I protocol used in this guide.
  • Vydyam, P., et al. (2023).[7] SYBR Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites. ResearchGate. Retrieved from

    • Context: Provides recent validation and modific
  • Weina, P.J. (2008). The effects of DNA intercalators on SYBR Green I readout. Journal of Parasitology. Retrieved from

    • Context: Validates the warning regarding DNA intercalators/planar molecules causing false readouts.
  • PubChem. (2025).[1] Fujikinetin Compound Summary. National Library of Medicine. Retrieved from

    • Context: Source for physicochemical properties (MW, Solubility) required for the protocol setup.

Sources

Application Notes and Protocols for Determining the Solubility of Fujikinetin in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Critical Role of Solubility for the Isoflavone Fujikinetin

Fujikinetin, a member of the isoflavone class of compounds, presents a chemical structure that suggests its potential involvement in various cellular signaling pathways. Isoflavones are known to interact with a range of biological targets, including tyrosine kinases and estrogen receptors, making them a subject of significant interest in drug discovery and chemical biology.[1] The therapeutic potential and in vitro bioactivity of any compound, including Fujikinetin, are fundamentally linked to its solubility. Poor solubility can impede the reliability of experimental results and complicate the interpretation of structure-activity relationships.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in preclinical research due to its ability to dissolve a broad spectrum of small molecules.[2] However, the final concentration of DMSO in cell-based assays must be carefully controlled to avoid solvent-induced artifacts. Consequently, a thorough understanding of a compound's solubility in DMSO is paramount for the preparation of high-concentration stock solutions. Furthermore, knowledge of Fujikinetin's solubility in other common organic solvents is crucial for various applications, including chromatography, purification, and formulation development.[3]

This comprehensive guide provides detailed protocols for determining the solubility of Fujikinetin in DMSO and a range of organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, thereby facilitating the advancement of their research endeavors.

Physicochemical Properties of Fujikinetin

A foundational understanding of Fujikinetin's chemical properties can provide insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₆
Molecular Weight 312.27 g/mol
Chemical Structure 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one
XLogP3 2.6

The XLogP3 value of 2.6 suggests that Fujikinetin has a moderate level of lipophilicity, indicating it is likely to be soluble in a range of organic solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for Fujikinetin in DMSO and other organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to record their experimentally determined values using the protocols outlined in this guide.

SolventExperimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (mM)
DMSO User-definedUser-defined
Ethanol User-definedUser-defined
Methanol User-definedUser-defined
Acetone User-definedUser-defined
Acetonitrile User-definedUser-defined
Isopropanol User-definedUser-defined

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining both the kinetic and thermodynamic solubility of Fujikinetin.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The preparation of a concentrated stock solution is a critical first step for most in vitro experiments. This protocol outlines a method to create a stock solution and assess the approximate solubility.

Materials:

  • Fujikinetin (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes

Procedure:

  • Mass Calculation: Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of Fujikinetin using its molecular weight (312.27 g/mol ).

  • Weighing: Accurately weigh the calculated mass of Fujikinetin into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to the tube.

  • Dissolution: Vigorously vortex the mixture for 2-3 minutes to facilitate dissolution.[4]

  • Incremental Addition (if necessary): If the compound fully dissolves, add small, pre-weighed increments of Fujikinetin, vortexing thoroughly after each addition, until a fine precipitate is observed that does not dissolve with further vortexing. This indicates a supersaturated solution.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[5]

Materials:

  • Fujikinetin (solid powder)

  • Selected solvents (DMSO, ethanol, methanol, acetone, etc.)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid Fujikinetin to a series of glass vials, ensuring there is more solid than will dissolve.

  • Solvent Addition: To each vial, add a precise volume of the chosen solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[5]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Analyze the concentration of Fujikinetin in the filtrate using a validated HPLC method with a standard curve.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Fujikinetin to Vial prep2 Add Precise Volume of Solvent prep1->prep2 equil1 Seal Vial and Place on Orbital Shaker prep2->equil1 equil2 Agitate for 24-48 Hours at Controlled Temperature equil1->equil2 analysis1 Centrifuge to Pellet Undissolved Solid equil2->analysis1 analysis2 Collect and Filter Supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 output output analysis3->output Thermodynamic Solubility Value G cluster_input Signal Initiation cluster_pathway Downstream Signaling Cascade cluster_output Cellular Response ligand Growth Factor / Estrogen receptor Receptor Tyrosine Kinase / Estrogen Receptor ligand->receptor pathway1 Kinase Phosphorylation Cascade receptor->pathway1 pathway2 Activation of Transcription Factors pathway1->pathway2 response Gene Expression Cell Proliferation Apoptosis pathway2->response fujikinetin Fujikinetin fujikinetin->receptor Inhibition/Modulation fujikinetin->pathway1 Inhibition

Caption: Generalized Isoflavone Signaling Pathway Modulation.

Conclusion and Best Practices

A precise determination of Fujikinetin's solubility is a non-negotiable prerequisite for its successful application in research and development. The protocols provided herein offer a robust framework for generating this critical data. It is imperative to use high-purity, anhydrous solvents to obtain accurate and reproducible results, as water content can significantly impact the solubility of many organic compounds. For all experimental work, it is recommended to perform measurements in triplicate to ensure statistical validity. The insights gained from these solubility studies will undoubtedly underpin the effective design and interpretation of future experiments with Fujikinetin.

References

  • PubChem. (n.d.). Fujikinetin. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2024, January 29). Dimethyl sulfoxide. Retrieved February 5, 2026, from [Link]

  • Linus Pauling Institute. (n.d.). Soy Isoflavones. Oregon State University. Retrieved February 5, 2026, from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease. (2011). PPAR Research, 2011, 831860.
  • Soy Isoflavones, Estrogens and Growth Factor Signaling. (n.d.). Soy Connection. Retrieved February 5, 2026, from [Link]

  • Antioxidant Function of Isoflavone and 3,3′-Diindolylmethane: Are They Important for Cancer Prevention and Therapy? (2018). Antioxidants, 7(11), 160.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2015).

Sources

Preparation of Fujikinetin Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Fujikinetin and the Rationale for SAR Studies

Fujikinetin, also known as Kinetin or N6-furfuryladenine, is a synthetic cytokinin, a class of plant hormones that play a crucial role in promoting cell division and growth[1][2]. While its primary applications have been in plant tissue culture to induce callus formation and regenerate plant tissues, a growing body of evidence has highlighted its intriguing biological activities in human cells[3]. Fujikinetin has been shown to possess anti-aging properties, making it a component in some cosmetic formulations, and more significantly, it has demonstrated potential as an anticancer agent[3][4].

The principle of Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery[5][6]. It posits that the biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the chemical scaffold of a lead compound like Fujikinetin and evaluating the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its therapeutic effects. This knowledge is paramount for the rational design of more potent, selective, and less toxic therapeutic agents.

This application note provides a comprehensive guide for the preparation and evaluation of a library of Fujikinetin derivatives for SAR studies. We will delve into the strategic design of these derivatives, provide detailed, field-proven synthetic protocols, and outline robust bioassays for assessing their cytotoxic and anti-senescence activities.

Strategic Design of Fujikinetin Derivatives for SAR

The chemical structure of Fujikinetin offers several key positions for modification to probe its SAR. A systematic approach would involve modifications at three primary locations: the N6-substituent (the furfuryl group), the purine core, and the N9 position.

  • Modification of the N6-Furfuryl Group: The furan ring is a key feature of Fujikinetin. Modifications here can probe the importance of its electronics, sterics, and potential hydrogen bonding interactions.

    • Substitution on the Furan Ring: Introducing electron-donating (e.g., methyl) or electron-withdrawing (e.g., halogen) groups at the 5-position of the furan ring can alter the electron density of the ring and its interaction with target proteins.

    • Replacement of the Furan Ring: Replacing the furan ring with other aromatic or heterocyclic moieties (e.g., phenyl, thiophene, pyridine) can assess the importance of the furan oxygen and the overall ring electronics for biological activity.

  • Modification of the Purine Core: The adenine scaffold is essential for the cytokinin activity of Fujikinetin.

    • Substitution at the C2 and C8 Positions: Introducing small substituents at these positions can probe the steric and electronic requirements of the binding pocket.

  • Modification of the N9 Position: In many nucleoside analogs, the N9 position is crucial for interaction with cellular machinery. While Fujikinetin is not a nucleoside, modifications at this position can impact its overall properties and biological activity.

Signaling Pathways and Experimental Workflow

The biological effects of cytokinins are primarily mediated through a multi-step phosphorelay signaling pathway[7][8][9][10][11]. Understanding this pathway is crucial for interpreting the results of SAR studies.

Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer Gene_Expression Cytokinin Response Genes ARR_B->Gene_Expression Activation of Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHP Negative Feedback Gene_Expression->ARR_A Transcription Cytokinin Cytokinin Cytokinin->Receptor Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway.

The overall workflow for the preparation and evaluation of Fujikinetin derivatives for SAR studies is as follows:

SAR Workflow Start Design of Derivative Library Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Bioassays Biological Evaluation (Cytotoxicity, Anti-senescence) Characterization->Bioassays SAR_Analysis SAR Analysis and Data Interpretation Bioassays->SAR_Analysis End Lead Optimization SAR_Analysis->End

Caption: Experimental workflow for SAR studies of Fujikinetin derivatives.

Protocols

Part 1: Synthesis of Fujikinetin Derivatives

This section provides a general and a specific protocol for the synthesis of Fujikinetin and its derivatives.

Protocol 1.1: General Synthesis of N6-Substituted Adenine Derivatives

This protocol is adapted from a two-step synthesis from adenine.

Materials:

  • Adenine

  • Appropriate acid anhydride (e.g., furoic anhydride for Fujikinetin)

  • Pyridine (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium bicarbonate solution (dilute)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

Step 1: Acylation of Adenine

  • Suspend adenine in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser.

  • Add the corresponding acid anhydride (e.g., furoic anhydride) to the suspension.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to 8-9 with a dilute sodium bicarbonate solution to precipitate the N6-acyladenine product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of N6-Acyladenine to N6-Alkyladenine

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Slowly add the N6-acyladenine product from Step 1 to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reduction is complete (monitor by TLC).

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to obtain the desired N6-substituted adenine derivative.

Protocol 1.2: Synthesis of N6-(5-Methylfurfuryl)adenine

This protocol outlines the synthesis of a specific Fujikinetin derivative with a modification on the furan ring.

Step 1: Synthesis of 5-Methylfurfurylamine (Intermediate)

This step involves the reductive amination of 5-methylfurfural.

Materials:

  • 5-Methylfurfural

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-C)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 5-methylfurfural in methanol in a round-bottom flask.

  • Add an excess of ammonia solution in methanol.

  • Stir the mixture at room temperature for a few hours to form the imine intermediate.

  • Cool the mixture to 0 °C and slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-methylfurfurylamine. This can be purified by distillation if necessary.

Step 2: Synthesis of N6-(5-Methylfurfuryl)adenine

This step involves the reaction of 6-chloropurine with 5-methylfurfurylamine.

Materials:

  • 6-Chloropurine

  • 5-Methylfurfurylamine (from Step 1)

  • Triethylamine (Et₃N)

  • n-Butanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-chloropurine in n-butanol.

  • Add 5-methylfurfurylamine and triethylamine to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold n-butanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N6-(5-methylfurfuryl)adenine.

Characterization of Synthesized Derivatives:

All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. For N6-(5-methylfurfuryl)adenine, characteristic signals would include the purine protons, the furan ring protons, the methylene bridge protons, and the methyl group protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be assessed by HPLC, aiming for a purity of >95% for biological testing.

Part 2: Biological Evaluation of Fujikinetin Derivatives

This section provides protocols for assessing the cytotoxicity and anti-senescence activity of the synthesized Fujikinetin derivatives.

Protocol 2.1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or others as relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Fujikinetin derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay

This assay is a widely used biomarker for senescent cells.[1][7][10]

Materials:

  • Human fibroblast cell line (e.g., IMR-90 or WI-38)

  • Complete cell culture medium

  • PBS

  • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

  • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0)

  • 6-well or 12-well cell culture plates

  • Bright-field microscope

Procedure:

  • Cell Culture and Treatment: Seed human fibroblasts in multi-well plates. Induce senescence by a chosen method (e.g., replicative exhaustion or treatment with a known senescence-inducing agent like doxorubicin). Treat pre-senescent or senescent cells with the Fujikinetin derivatives at non-toxic concentrations for a defined period.

  • Cell Fixation: Wash the cells twice with PBS. Add the fixative solution and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the fixative solution and wash the cells three times with PBS.

  • Staining: Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.

  • Incubation: Incubate the plates at 37°C (without CO₂) overnight in a dark, humidified chamber.

  • Visualization and Quantification: Observe the cells under a bright-field microscope. Senescent cells will stain blue. Count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.

Data Presentation and SAR Analysis

The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.

Table 1: Cytotoxicity of Fujikinetin Derivatives against HeLa Cells

Compound IDR¹ (on Furan)R² (on Purine)IC₅₀ (µM) ± SD
Fujikinetin HH25.3 ± 2.1
FD-01 5-CH₃H15.8 ± 1.5
FD-02 5-ClH35.1 ± 3.0
FD-03 H2-Cl18.9 ± 1.9
... .........

This is a representative table; the actual data will be generated from the experiments.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the systematic preparation and evaluation of Fujikinetin derivatives for SAR studies. By employing these methods, researchers can gain valuable insights into the molecular determinants of Fujikinetin's biological activity, paving the way for the development of novel and more effective therapeutic agents based on this promising scaffold. The successful execution of these studies will contribute significantly to the fields of drug discovery and medicinal chemistry.

References

  • Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo.
  • Dimri, G. P., Lee, X., Basile, G., Acosta, M., Scott, G., Roskelley, C., Medrano, E. E., Linskens, M., Rubelj, I., Pereira-Smith, O., Peacocke, M., & Campisi, J. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo.
  • Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Itahana, K., Campisi, J., & Dimri, G. P. (2007). Methods to detect senescence-associated beta-galactosidase (SA-β-gal) activity, a biomarker of senescent cells in culture and in vivo.
  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Lee, B. Y., Han, J. A., Im, J. S., Morrone, A., Johung, K., Goodwin, E. C., Kleijer, W. J., DiMaio, D., & Hwang, E. S. (2006). Senescence-associated beta-galactosidase is lysosomal beta-galactosidase. Aging cell, 5(2), 187–195.
  • PubChem. (n.d.). Kinetin. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Kinetin. Retrieved from [Link]

  • Zatloukal, M., Voller, J., Lenobel, R., Doležal, K., Béres, T., Krystof, V., Spíchal, L., Niemann, P., Dzubák, P., Hajdúch, M., & Strnad, M. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350–1359.
  • Creative Bioarray. (n.d.). Senescence Associated β-galactosidase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Senescence Associated β-galactosidase Staining. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Mok, D. W., & Mok, M. C. (1985). Differential cytokinin structure-activity relationships in Phaseolus. Plant physiology, 77(2), 435–438.
  • Pharmacology Mentor. (2023, June 26). Structure-Activity Relationships (SAR). Retrieved from [Link]

  • CDD Vault. (2023, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Miller, C. O. (1961). Kinetin and related compounds in plant growth. Annual review of plant physiology, 12(1), 395-408.
  • Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118–130.
  • Barciszewski, J., Siboska, G. E., Pedersen, B. O., Clark, B. F., & Rattan, S. I. (1996). Evidence for the presence of kinetin in human cellular DNA. FEBS letters, 393(2-3), 197–200.
  • Ribeiro, A., & Peixe, A. (2020). Practice 6. Effect of cytokines on leaf senescence.
  • Stanley, N., Muthiah, P. T., & Geib, S. J. (2003). N6-furfuryladenine (kinetin) hydrochloride. Acta crystallographica.
  • Ribeiro, P. F., da Silva, A. B. F., Ferreira-Silva, G. K. G., de Freitas, T. S., & de Morais, S. M. (2023). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 28(15), 5794.

Sources

Troubleshooting & Optimization

Improving yield of Fujikinetin in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Fujikinetin (7-Hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone) is a naturally occurring isoflavone and the aglycone of Fujikinin .[1][2] It exhibits significant pharmacological potential, including antiprotozoal activity (specifically against Giardia intestinalis) and selective inhibition of MAO-B, making it a target of interest for neuroprotective and anti-infective drug development.

This guide addresses the critical bottleneck in Fujikinetin production: the cyclization efficiency during the construction of the isoflavone core. While traditional methods often yield <40%, optimized protocols utilizing the Deoxybenzoin Route with enhanced cyclization reagents can push yields >75%.

Property Data
IUPAC Name 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one
Molecular Formula C₁₇H₁₂O₆
Molecular Weight 312.27 g/mol
Key Precursors 3,4-methylenedioxyphenylacetic acid; 1,3-dihydroxy-4-methoxybenzene
Critical Step C2-Closure (Isoflavone ring formation)

Synthesis Strategy & Pathway Visualization

The most robust industrial route for Fujikinetin is the Deoxybenzoin Pathway . This involves the Friedel-Crafts acylation of a resorcinol derivative with a phenylacetic acid derivative, followed by C1-unit insertion to close the pyran ring.

Optimized Reaction Pathway

FujikinetinSynthesis PrecursorA 3,4-Methylenedioxy- phenylacetic acid Intermediate Deoxybenzoin Intermediate (Ketone) PrecursorA->Intermediate Friedel-Crafts (BF3·Et2O, 80°C) PrecursorB 1,3-Dihydroxy- 4-methoxybenzene PrecursorB->Intermediate Product Fujikinetin (Isoflavone Core) Intermediate->Product Cyclization (DMF/MeSO2Cl, 90°C) Reagent Cyclization Reagent (BF3·Et2O / DMF) Reagent->Product Catalysis

Caption: The Deoxybenzoin route utilizing BF3·Et2O for both acylation and cyclization offers the highest regioselectivity and yield.

Troubleshooting Guide: Process Optimization

This section addresses specific failure points encountered during the synthesis of Fujikinetin.

Q1: My yield during the cyclization of the deoxybenzoin intermediate is stalled at ~35%. How can I improve this?

Diagnosis: The traditional method using Triethyl Orthoformate (TEOF) often suffers from incomplete ring closure and the formation of acetal byproducts. Solution: Switch to the Basson Method (BF₃·Et₂O / Methanesulfonyl chloride in DMF).[2]

  • Mechanism: DMF acts as the C1 source. BF₃ activates the carbonyl, while methanesulfonyl chloride facilitates the elimination of water.

  • Protocol Adjustment: React the deoxybenzoin with 3 equivalents of BF₃·Et₂O in DMF at 60°C, then add methanesulfonyl chloride (1.5 eq) and heat to 90°C. This typically boosts yield to 70–80% .[2]

Q2: I am observing regioisomers in the Friedel-Crafts acylation step. Why?

Diagnosis: 1,3-dihydroxy-4-methoxybenzene has two nucleophilic sites.[2] Acylation can occur at the C-2 or C-6 position relative to the methoxy group.[2] Solution: Control the temperature and Lewis Acid strength.

  • Optimization: Use BF₃·Et₂O instead of AlCl₃.[2] Perform the reaction at 0°C initially , then slowly warm to 50°C. The steric hindrance of the methoxy group usually directs acylation to the para position relative to the methoxy (C-6), which is the desired position for Fujikinetin. Verify the regiochemistry using NMR (NOE experiments).

Q3: The final product is difficult to crystallize and remains an oil/gum.

Diagnosis: Presence of unreacted phenolic intermediates or polymerization byproducts. Solution:

  • Workup: Quench the reaction mixture into ice-cold dilute HCl to break boron complexes.

  • Purification: Do not rely solely on crystallization.[2] Perform a rapid filtration through a silica pad using CH₂Cl₂:MeOH (95:5) to remove polar tars before attempting recrystallization from Ethanol/Water.[2]

Detailed Experimental Protocol

Target: Synthesis of Fujikinetin (Scale: 10 mmol)

Step 1: Synthesis of Deoxybenzoin Intermediate
  • Reagents: Combine 3,4-methylenedioxyphenylacetic acid (1.80 g, 10 mmol) and 1,3-dihydroxy-4-methoxybenzene (1.40 g, 10 mmol) in a dry flask.

  • Catalyst: Add BF₃·Et₂O (10 mL) under Argon atmosphere.[2]

  • Reaction: Heat to 80–85°C for 90 minutes. The solution will turn dark red/brown.

  • Quench: Pour the mixture into 100 mL of ice-water containing NaOAc (5 g) to hydrolyze the boron complex.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield Check: Expect ~2.5 g (80%) of the deoxybenzoin.[2]

Step 2: Cyclization to Fujikinetin (Basson Modification)
  • Dissolution: Dissolve the crude deoxybenzoin (2.5 g) in dry DMF (15 mL).

  • Reagent Addition: Add BF₃·Et₂O (3.0 mL) dropwise at room temperature.

  • Cyclization: Add Methanesulfonyl chloride (1.2 mL) slowly. (Caution: Exothermic).[2]

  • Heating: Heat the mixture to 90°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Pour into 200 mL dilute HCl (0.1 M). A precipitate should form.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol to yield pale yellow needles.[2]

Yield Comparison Table:

MethodReagentsTypical YieldPurity Profile
Traditional TEOF / Piperidine / Pyridine30–45%Low (Side products)
Vilsmeier POCl₃ / DMF50–60%Moderate (Chlorinated impurities)
Optimized BF₃[2]·Et₂O / MeSO₂Cl / DMF 75–85% High (>98%)

Frequently Asked Questions (FAQs)

Q: Can I use the Chalcone Route instead of Deoxybenzoin? A: Yes. You can condense 2-hydroxy-4-methoxy-5-hydroxyacetophenone with piperonal to form the chalcone.[2] However, the subsequent oxidative rearrangement using Thallium(III) Nitrate (TTN) is toxic and expensive.[2] The Hypervalent Iodine (DIB) method is a greener alternative but often yields variable results for electron-rich rings.[2] The Deoxybenzoin route remains the most scalable for Fujikinetin.

Q: Is the 7-hydroxyl group protected during synthesis? A: In the BF₃·Et₂O method, the phenol is transiently protected as a boron complex, which prevents side reactions. Explicit protection (e.g., Benzyl group) is usually unnecessary and adds deprotection steps that reduce overall yield.[2]

Q: What is the solubility profile of Fujikinetin for analysis? A: Fujikinetin is poorly soluble in water and hexane. For NMR, use DMSO-d₆ or Acetone-d₆ .[2] For HPLC, dissolve in Methanol/DMSO (9:1).[2]

References

  • Synthesis of Natural Isoflavones (Fujikinetin & Fujikinin) Title: The Synthesis of Dalpatin, Fujikinin, Glycitein and of Other Natural Isoflavones.[3][4][5] Source:Chemische Berichte, 1975, Vol. 108, pg. 3883.[5] Relevance: The foundational paper establishing the chemical identity and primary synthesis route of Fujikinetin. URL:[Link] (Journal Archive)[2]

  • Optimized Cyclization Methods (Basson Method) Title: A One-Pot Synthesis of Isoflavones from Deoxybenzoins.[2] Source:Journal of the Chemical Society, Perkin Transactions 1, 1991. Relevance: Describes the BF₃·Et₂O/MeSO₂Cl method used to improve yields over the traditional TEOF method. URL:[Link]

  • Pharmacological Profile Title: Antigiardial activity of isoflavones from Dalbergia frutescens bark.[2][6][7] Source:Journal of Natural Products, 2006.[3] Relevance: Validates the biological importance of Fujikinetin as an antiprotozoal agent. URL:[Link]

Sources

Technical Support Center: Enhancing Fujikinetin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Fujikinetin and encountering challenges with its solubility in bioassay setups. As an isoflavone with promising biological activities, ensuring its proper dissolution is the first critical step for obtaining accurate and reproducible experimental results.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to address common issues in a direct question-and-answer format.

Understanding the Challenge: The Physicochemical Properties of Fujikinetin

Fujikinetin is an organic compound with a relatively complex and hydrophobic structure.[2][3] Its molecular properties, summarized in the table below, predict low aqueous solubility, which is the primary hurdle for its application in biological systems, which are overwhelmingly aqueous.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₆PubChem[2]
Molecular Weight 312.28 g/mol ChEMBL[3]
Predicted LogP (AlogP) 2.90ChEMBL[3]
Predicted pKa 6.95ChemicalBook[1]
Predicted Boiling Point 545.6°CChemicalBook[1]

The positive AlogP value indicates a preference for lipid-like (non-polar) environments over aqueous (polar) ones, underpinning its poor water solubility. The predicted pKa suggests that its solubility may be influenced by pH, but its hydrophobic nature remains the dominant factor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting with Fujikinetin powder. What is the best solvent to prepare a high-concentration stock solution?

Answer: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4]

Causality Explained: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[4][5] Its ability to disrupt the intermolecular forces in the Fujikinetin crystal lattice, combined with its miscibility with water and other organic solvents, makes it an ideal choice for creating a concentrated primary stock solution.[4][6] While a related compound, Kinetin, is reported to be soluble in DMSO at approximately 43 mg/mL, the exact maximum solubility of Fujikinetin should be determined empirically.[7]

Protocol 1: Preparing a High-Concentration Fujikinetin Stock in DMSO
  • Preparation: Bring the Fujikinetin powder and anhydrous, ≥99.9% purity DMSO to room temperature.

  • Weighing: Accurately weigh a precise amount of Fujikinetin powder (e.g., 5 mg) using an analytical balance.

  • Initial Dissolution: Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). For a 10 mM stock from 5 mg of Fujikinetin (MW: 312.28), you would add 1.601 mL of DMSO.

  • Solubilization Assistance:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, use a bath sonicator for 10-15 minutes to break up particulates and aid dissolution.[8][9]

  • Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Q2: My Fujikinetin dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening and how do I prevent it?

Answer: This common issue is known as "solvent shock." It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[11] The abrupt change in solvent polarity causes the compound to crash out of the solution.

Causality Explained: The DMSO molecules effectively solvate the Fujikinetin in the stock solution. When this stock is pipetted directly into a large volume of aqueous medium, the DMSO rapidly diffuses, leaving the hydrophobic Fujikinetin molecules exposed to an unfavorable water-based environment, leading to their aggregation and precipitation.

To prevent this, a step-wise dilution process is essential.

Diagram: The "Solvent Shock" Problem and Solution

cluster_0 Problem: Solvent Shock cluster_1 Solution: Step-Wise Dilution Stock High-Conc. Stock (Fujikinetin in 100% DMSO) Precipitate Precipitate Forms! Stock->Precipitate Direct Dilution (e.g., 1 µL into 1 mL) Media Aqueous Cell Culture Medium Media->Precipitate Stock_S High-Conc. Stock (in 100% DMSO) Intermediate Intermediate Dilution (in 100% Media) Stock_S->Intermediate 1. Small aliquot of stock into a small volume of media Final Final Working Solution (Low DMSO %, No Precipitate) Intermediate->Final 2. Mix well, then transfer to final culture volume

Caption: Workflow comparing direct dilution (causes precipitation) vs. step-wise dilution.

Protocol 2: Diluting DMSO Stock into Aqueous Media to Avoid Precipitation
  • Thaw and Warm: Thaw your Fujikinetin DMSO stock and warm your cell culture medium to 37°C.

  • Prepare Intermediate Dilution Tube: In a sterile microcentrifuge tube, pipette a small volume of the pre-warmed medium (e.g., 100-200 µL).

  • Create Intermediate Dilution: Add a small aliquot of your concentrated DMSO stock (e.g., 1-2 µL) to the medium in the microcentrifuge tube. Crucially, pipette the stock directly into the liquid and immediately mix by pipetting up and down or flicking the tube. This creates a more manageable intermediate concentration.

  • Final Dilution: Transfer the required volume from this well-mixed intermediate solution into your final culture plate or flask.

  • Mix Gently: Gently swirl the culture plate or flask to ensure homogenous distribution of the compound.

Q3: What is the maximum concentration of DMSO my cells can tolerate? How do I test this?

Answer: There is no universal "safe" concentration of DMSO; it is highly dependent on the cell type and the assay duration. While a general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, some cell lines can be sensitive to concentrations as low as 0.05%.[5][12] Concentrations above 1-2% are often cytotoxic.[13][14]

Causality Explained: DMSO can alter cell membrane fluidity, induce cell cycle arrest, and even trigger differentiation or apoptosis at higher concentrations.[5] Therefore, it is imperative to perform a solvent tolerance experiment to determine the maximum concentration that does not affect the viability or behavior of your specific cells in your specific assay. This experiment serves as your essential "vehicle control."

Protocol 3: Establishing a Solvent Tolerance Curve for Your Cell Line
  • Cell Plating: Plate your cells at the density required for your main experiment and allow them to adhere or stabilize overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium to create a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% DMSO control).[15][16]

  • Treatment: Replace the old medium with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the cells for the same duration as your planned Fujikinetin experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.

  • Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration that shows no significant decrease in viability compared to the 0% control is your maximum allowable DMSO concentration.

Q4: I'm still observing precipitation at my desired final concentration, even with careful dilution. Are there other methods to improve solubility?

Answer: Yes, if standard DMSO-based methods are insufficient, you can explore using co-solvents or formulation aids. These work by modifying the properties of the final aqueous solution to make it more hospitable to the hydrophobic compound.

Causality Explained: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17][18][] This reduction in polarity lowers the "pressure" on the hydrophobic drug to aggregate, thereby increasing its solubility. Surfactants like Tween-80 can form micelles that encapsulate the drug, while cyclodextrins have a hydrophobic inner cavity that can physically host the drug molecule, shielding it from the aqueous environment.[20][21]

A common co-solvent system for in-vitro use is a mixture including DMSO, PEG300 (Polyethylene glycol 300), and a surfactant like Tween-80.[20]

Recommended Co-Solvent Formulation (Example for 1 mL final working solution): [20]

  • Prepare a 25 mg/mL Fujikinetin stock in DMSO.

  • In a sterile tube, add 100 µL of the Fujikinetin DMSO stock to 400 µL of PEG300. Mix well.

  • Add 50 µL of Tween-80 to the mixture. Mix well.

  • Add 450 µL of saline or cell culture medium to bring the final volume to 1 mL. Mix thoroughly. This results in a final solvent composition of 10% DMSO, 40% PEG300, and 5% Tween-80.

Important: Whenever using a complex vehicle like this, you must run a corresponding vehicle control (containing the same concentration of all solvents but no Fujikinetin) in your bioassay.

Q5: My solution is clear initially, but I see a crystalline precipitate in my culture wells after 24 hours of incubation. What is causing this delayed precipitation?

Answer: Delayed precipitation during incubation can be caused by several factors related to the dynamic environment of cell culture.

Causality Explained:

  • Temperature and Stability: While warming can initially help dissolve a compound, some compounds have lower solubility at 37°C over extended periods or may be unstable and degrade into less soluble forms.[11]

  • pH Changes: Cell metabolism naturally produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[11] If Fujikinetin's solubility is pH-dependent, this shift can cause it to precipitate.

  • Interaction with Media Components: The compound might slowly interact with salts, proteins (from fetal bovine serum), or other components in the medium, forming insoluble complexes over time.[11]

  • Evaporation: If the incubator has low humidity, evaporation from the wells can increase the concentration of all components, including Fujikinetin, potentially pushing it past its solubility limit.[10]

Troubleshooting Steps:

  • Monitor Incubator Humidity: Ensure the incubator's water pan is full to maintain high humidity and prevent evaporation.[10]

  • Check for pH Shift: Observe the color of your phenol red-containing medium. A shift from red to orange/yellow indicates acidification. Consider using a medium with a stronger buffering system (like HEPES) if this is a recurring issue.[11]

  • Test in Serum-Free Media: To rule out interactions with serum proteins, prepare a test plate with your compound in both serum-containing and serum-free media (if your cells can tolerate it for the test duration) and observe for precipitation.

  • Re-evaluate Concentration: You may be working at a concentration that is right at the edge of solubility (a supersaturated solution). Try reducing the final concentration of Fujikinetin by 10-20%.

Diagram: Troubleshooting Fujikinetin Solubility Issues

G start Start: Need to dissolve Fujikinetin for bioassay stock_q Does it dissolve in 100% DMSO to make a concentrated stock? start->stock_q precip_media_q Does it precipitate upon dilution into aqueous media? stock_q->precip_media_q Yes use_dmso Action: Prepare stock using Protocol 1 (Vortex, Warm, Sonicate) stock_q->use_dmso No precip_time_q Does it precipitate over time during incubation? precip_media_q->precip_time_q No use_stepwise Problem: Solvent Shock Action: Use step-wise dilution (Protocol 2) precip_media_q->use_stepwise Yes check_env Troubleshoot: 1. Check incubator humidity 2. Monitor media pH 3. Reduce final concentration precip_time_q->check_env Yes success Success: Solution is clear. Proceed with experiment. (Remember vehicle control!) precip_time_q->success No use_dmso->stock_q use_stepwise->precip_media_q use_cosolvent Action: Use a co-solvent system (e.g., DMSO/PEG300/ Tween-80) check_env->use_cosolvent If problem persists use_cosolvent->success

Sources

Technical Support Center: Separation of Fujikinetin from Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical separation of Fujikinetin and its structural analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the expertise to overcome common separation challenges.

Introduction to the Challenge

Fujikinetin, a cytokinin, and its structural analogs, such as Kinetin, Zeatin, and other N6-substituted adenine derivatives, present a significant analytical challenge due to their high structural similarity. These similarities often lead to co-elution and poor resolution in chromatographic separations, making accurate quantification and isolation difficult. This guide will walk you through a logical, step-by-step approach to developing and troubleshooting robust separation methods.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing both the "how" and the "why" behind our recommended solutions.

Issue 1: Poor Resolution and Peak Co-elution

Q: My chromatogram shows broad, overlapping peaks for Fujikinetin and its analogs. How can I improve the resolution?

A: This is a classic selectivity problem. When compounds are structurally similar, the key is to manipulate the subtle differences in their physicochemical properties to achieve separation. Here’s a systematic approach:

1. Re-evaluate Your Mobile Phase Composition: The mobile phase is the most straightforward parameter to adjust to improve selectivity.

  • Expert Insight: Don't just randomly change solvents. Think about the specific differences between your analytes. Fujikinetin and its analogs often differ by subtle changes in their side chains. These differences can be exploited by altering the mobile phase's polarity and solvent strength.

  • Troubleshooting Steps:

    • Start with the Basics: For reversed-phase HPLC, begin with a simple binary mobile phase, such as water and acetonitrile or methanol. Acetonitrile generally offers lower viscosity and better UV transparency.

    • Solvent Selectivity Triangle: If a simple binary system fails, consider a ternary or quaternary mobile phase. The Snyder selectivity triangle is a powerful conceptual tool. By introducing a third solvent with different properties (e.g., tetrahydrofuran), you can significantly alter the selectivity of your separation.

    • pH Adjustment: The ionization state of your analytes can dramatically affect their retention. Fujikinetin and its analogs have basic purine rings. Adjusting the pH of the aqueous portion of your mobile phase with a buffer can change the protonation state and, therefore, the retention time. Experiment with a pH range around the pKa of your compounds.

    • Additives: Ion-pairing reagents can be effective for charged or highly polar analytes by forming a neutral complex that interacts more strongly with the stationary phase.

2. Optimize the Stationary Phase: If mobile phase optimization isn't sufficient, your column chemistry may not be suitable for the separation.

  • Expert Insight: Standard C18 columns are a good starting point, but they may not provide enough selectivity for closely related analogs.

  • Troubleshooting Steps:

    • Consider Alternative Chemistries: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like Fujikinetin. For more polar analogs, an embedded polar group (PEG) or amide column might be more effective.

    • Particle Size and Column Dimensions: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or even sub-2 µm for UPLC) will increase efficiency and resolution. A longer column will also increase the resolution but at the cost of longer run times and higher backpressure.

3. Gradient Elution Optimization: A poorly optimized gradient can lead to peak compression or co-elution.

  • Expert Insight: A steep gradient can cause closely eluting peaks to merge. A shallower gradient provides more time for the analytes to interact with the stationary phase, leading to better separation.

  • Troubleshooting Steps:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of your compounds.

    • Shallow Gradient: Based on the scouting run, design a shallower gradient around the elution window of your analytes. For example, if your compounds elute between 30% and 50% organic, you might run a gradient from 25% to 55% over 20 minutes.

Issue 2: Low Sensitivity and Poor Peak Shape

Q: My peaks are very small, or they are tailing or fronting. What could be the cause?

A: Low sensitivity and poor peak shape can stem from a variety of issues, from the sample preparation to the detector settings.

1. Addressing Low Sensitivity:

  • Expert Insight: Assuming your detector is functioning correctly, low sensitivity often points to issues with the sample itself or the injection volume.

  • Troubleshooting Steps:

    • Increase Injection Volume: This is the simplest way to increase peak height, but be mindful of overloading the column, which can lead to peak distortion.

    • Sample Concentration: If possible, concentrate your sample before injection.

    • Detector Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance (λmax) for Fujikinetin and its analogs. You may need to run a UV scan to determine the optimal wavelength.

    • Mass Spectrometry (MS) Detection: For very low concentrations, coupling your LC system to a mass spectrometer can provide significantly higher sensitivity and selectivity.

2. Correcting Poor Peak Shape (Tailing and Fronting):

  • Expert Insight: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload.

  • Troubleshooting Steps for Tailing:

    • Check for Active Sites: Uncapped silanol groups on the silica support of the stationary phase can interact with basic compounds like Fujikinetin, causing tailing. Lowering the pH of the mobile phase can help to suppress these interactions.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer active sites.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to block the active sites on the stationary phase

Fujikinetin Technical Support Center: Optimizing Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fujikinetin Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the stability of Fujikinetin in your cell culture experiments. As scientists, we understand that reproducible and reliable results are paramount. The stability of critical reagents like Fujikinetin is a cornerstone of achieving that consistency. This center will provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of Fujikinetin.

Q1: What is Fujikinetin and how does it relate to Kinetin?

Fujikinetin is a brand name for Kinetin (N6-furfuryladenine), a synthetic cytokinin, a class of plant hormones that promote cell division.[1] In mammalian cell culture, it is often investigated for its anti-aging, antioxidant, and other cytoprotective effects. For the purposes of this guide, the terms Fujikinetin and Kinetin are used interchangeably.

Q2: How should I prepare my Fujikinetin stock solution for optimal stability?

Kinetin has poor solubility in water but dissolves in dilute aqueous solutions of acids and bases. For cell culture applications, it is highly recommended to prepare a stock solution in a mild alkaline solution.

  • Protocol: Dissolve Fujikinetin powder in 0.05 N sodium hydroxide (NaOH) to a concentration of 1 mg/mL.[2][3] Gentle warming may aid dissolution.

  • Rationale: Studies have shown that kinetin is stable for up to 90 days at temperatures ranging from -20°C to 25°C when dissolved in 0.05 N KOH.[2][3][4] This mild alkaline condition prevents precipitation and maintains the chemical integrity of the molecule.

Q3: Can I sterilize my Fujikinetin stock solution or media containing Fujikinetin by autoclaving?

Yes, Fujikinetin has been shown to be remarkably stable to heat. Studies have demonstrated that it can withstand autoclaving at 121°C and 1.1 bar for 30 minutes with negligible degradation.[1]

  • Expert Insight: While the molecule itself is heat-stable, be mindful of the other components in your media. Some vitamins and amino acids are heat-labile. If you are preparing a complete medium containing Fujikinetin from scratch, it is generally safe to autoclave the entire solution. However, if you are adding Fujikinetin to a pre-made, sterile medium, it is best practice to sterile-filter your Fujikinetin stock solution and add it aseptically to the final medium to avoid degradation of other sensitive media components.

Q4: How should I store my Fujikinetin stock solution?

For long-term stability, it is recommended to store your 1 mg/mL Fujikinetin stock solution (in 0.05 N NaOH) at 2-8°C.[2][3][4] While studies have shown stability at -20°C, repeated freeze-thaw cycles should be avoided as this can potentially lead to precipitation.[3][4] Aliquoting the stock solution into smaller, single-use volumes is a good practice to maintain stability and prevent contamination.

Troubleshooting Guide: Addressing Common Issues in Your Experiments

Inconsistent or unexpected results can often be traced back to the stability and bioactivity of your reagents. This section provides a structured approach to troubleshooting common problems encountered when using Fujikinetin in cell culture.

Issue 1: I'm observing inconsistent or lower-than-expected bioactivity of Fujikinetin in my experiments.

This is a common issue that can arise from several factors related to the stability of Fujikinetin in the complex environment of cell culture media.

  • Potential Cause A: Degradation in Complete Media. While stable in simple alkaline solutions, the complex mixture of components in cell culture media can impact Fujikinetin's stability.

    • Scientific Rationale: Cell culture media contain a rich assortment of molecules, including amino acids (like L-cysteine and L-glutamine), vitamins (such as riboflavin), and metal ions. Some of these components can be reactive. For instance, reducing agents can potentially interact with the purine ring of kinetin, and riboflavin can act as a photosensitizer, potentially leading to photodegradation of light-sensitive compounds in the presence of light.

    • Troubleshooting Steps:

      • Prepare fresh media: Whenever possible, prepare your complete media with Fujikinetin fresh for each experiment.

      • Minimize light exposure: Protect your media from direct light, especially if it contains photosensitizers like riboflavin and phenol red. Use amber bottles or cover your media containers with aluminum foil.

      • Consider media composition: Be aware of the components in your specific cell culture medium. If you suspect an interaction, you may need to perform a stability study in your medium of choice (see Experimental Protocol below).

  • Potential Cause B: Adsorption to plastics.

    • Scientific Rationale: Small molecules can sometimes adsorb to the surface of plastic labware, reducing their effective concentration in the media.

    • Troubleshooting Steps:

      • Use low-binding plastics: If you suspect adsorption is an issue, consider using low-protein-binding microplates and tubes.

      • Pre-condition plates: Pre-incubating plates with complete media for a short period before adding cells can sometimes help to saturate non-specific binding sites.

  • Potential Cause C: Interaction with Serum Components.

    • Scientific Rationale: Fetal Bovine Serum (FBS) is a complex mixture of proteins, hormones, and other factors. While direct studies on FBS interaction with kinetin are limited, it is plausible that proteins in the serum could bind to kinetin, affecting its availability and bioactivity.

    • Troubleshooting Steps:

      • Serum-free conditions: If your cell type allows, consider performing experiments in serum-free or reduced-serum conditions to see if this resolves the inconsistency.

      • Consistent serum source: Use a consistent lot of FBS for your experiments, as lot-to-lot variability can be a significant source of inconsistent results.

Issue 2: I'm observing unexpected cellular responses, such as increased cell death, at concentrations I expect to be non-toxic.

  • Potential Cause A: Concentration-dependent effects.

    • Scientific Rationale: Kinetin, like many bioactive molecules, can have dose-dependent effects. While often used for its pro-survival and anti-senescence properties, some studies have shown that at higher concentrations, kinetin can induce cell cycle arrest and even programmed cell death (apoptosis) in certain cell types.[5]

    • Troubleshooting Steps:

      • Perform a dose-response curve: It is crucial to determine the optimal working concentration of Fujikinetin for your specific cell line and experimental endpoint. A wide range of concentrations should be tested to identify the therapeutic window.

      • Verify stock solution concentration: An error in the preparation of your stock solution could lead to the use of a much higher final concentration than intended. If in doubt, prepare a fresh stock solution.

  • Potential Cause B: Degradation products may have altered activity.

    • Scientific Rationale: While the primary degradation pathway of kinetin in cell culture media is not fully elucidated, it is possible that degradation products could have different biological activities than the parent compound.

    • Troubleshooting Steps:

      • Ensure fresh working solutions: As mentioned previously, using freshly prepared media containing Fujikinetin can minimize the accumulation of potential degradation products.

      • Analytical confirmation: If you have access to analytical instrumentation like HPLC, you can analyze your media over time to check for the appearance of new peaks that might indicate degradation products (see Experimental Protocol below).

Data Presentation: Fujikinetin Stability in Aqueous Solution

The following table summarizes the known stability of kinetin in a 0.05 N KOH aqueous solution, providing a baseline for understanding its inherent stability.

Storage TemperatureDurationStabilityReference
-20°C90 days>95%[2][3][4]
2-6°C90 days>95%[2][3][4]
25°C90 days>95%[2][3][4]
121°C (Autoclave)30 minutes>99%[1]

Experimental Protocol: A Self-Validating System for Fujikinetin Stability Assessment

To ensure the trustworthiness of your results, it is highly recommended to validate the stability of Fujikinetin in your specific cell culture medium and under your experimental conditions. The following protocol provides a framework for conducting such a study using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the stability of Fujikinetin in a complete cell culture medium over a typical experimental time course.

Materials:

  • Fujikinetin powder

  • 0.05 N NaOH

  • Your complete cell culture medium (e.g., DMEM/F12 + 10% FBS + 1% Penicillin-Streptomycin)

  • Sterile centrifuge tubes

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Methodology:

  • Prepare a 1 mg/mL Fujikinetin stock solution in 0.05 N NaOH as described in the FAQs.

  • Prepare your experimental medium: Spike your complete cell culture medium with the Fujikinetin stock solution to your desired final working concentration (e.g., 10 µM). Prepare a sufficient volume for the entire time course.

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the Fujikinetin-containing medium (e.g., 1 mL), and store it at -80°C. This will serve as your baseline.

  • Incubate the medium: Place the remaining medium in a sterile container in your cell culture incubator (37°C, 5% CO2).

  • Collect time-point samples: At regular intervals (e.g., 24, 48, 72, and 96 hours), collect aliquots of the incubated medium and store them at -80°C.

  • Sample preparation for HPLC:

    • Thaw all samples (T=0 and subsequent time points) on ice.

    • To precipitate proteins, add 2 volumes of ice-cold acetonitrile to each 1 volume of media sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-15 min: 10-90% B

      • 15-20 min: 90% B

      • 20-25 min: 90-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 269 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the Fujikinetin peak in each chromatogram.

    • Calculate the percentage of Fujikinetin remaining at each time point relative to the T=0 sample.

    • Plot the percentage of Fujikinetin remaining versus time.

Visualizations

Experimental Workflow for Fujikinetin Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Fujikinetin Stock prep_media Spike Cell Culture Medium prep_stock->prep_media t0 T=0 Sample (Store at -80°C) prep_media->t0 incubate Incubate Medium (37°C, 5% CO2) prep_media->incubate protein_precip Protein Precipitation (Acetonitrile) t0->protein_precip sampling Collect Samples (24, 48, 72h) incubate->sampling sampling->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc HPLC Analysis centrifuge->hplc peak_integration Integrate Peak Area hplc->peak_integration calc_stability Calculate % Remaining peak_integration->calc_stability plot_data Plot Stability Curve calc_stability->plot_data

Caption: Workflow for assessing Fujikinetin stability in cell culture media.

Potential Factors Influencing Fujikinetin Stability in Cell Culture

Fujikinetin_Stability_Factors cluster_environment Environmental Factors cluster_media Media Components Fujikinetin Fujikinetin Stability Light Light Exposure Light->Fujikinetin Photodegradation Temperature Temperature Temperature->Fujikinetin Degradation Rate pH pH pH->Fujikinetin Hydrolysis ReducingAgents Reducing Agents (e.g., L-Cysteine) ReducingAgents->Fujikinetin Potential Interaction Vitamins Vitamins (e.g., Riboflavin) Vitamins->Fujikinetin Photosensitization MetalIons Metal Ions MetalIons->Fujikinetin Chelation/Complexation Serum Serum Proteins Serum->Fujikinetin Binding/Sequestration

Sources

Fujikinetin Extraction Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with Fujikinetin extraction. As researchers and drug development professionals, we understand that achieving high extraction efficiency is paramount to your experimental success. This guide is structured to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of Fujikinetin isolation and purification.

While specific literature on the extraction of Fujikinetin is limited, its classification as an isoflavone allows us to draw upon a wealth of knowledge from structurally similar compounds. The principles and techniques outlined here are based on established best practices for isoflavone extraction and are intended to serve as a robust starting point for the development and optimization of your specific protocols.

Troubleshooting Guide: Addressing Low Extraction Efficiency

This section is designed to address common issues encountered during the extraction of Fujikinetin. The question-and-answer format allows for quick identification of potential problems and provides actionable solutions.

Question 1: My Fujikinetin yield is consistently low despite following a standard solvent extraction protocol. What are the most likely causes?

Answer: Low yields in isoflavone extraction can often be attributed to several critical factors. Here's a breakdown of the most common culprits and how to address them:

  • Inappropriate Solvent Choice: The polarity of your solvent system is crucial. While pure organic solvents like methanol or ethanol are used, aqueous mixtures often demonstrate superior performance for isoflavone extraction. The addition of water can enhance the swelling of the plant matrix, increasing the contact surface area for the solvent, while the alcohol component disrupts cell walls. For many isoflavones, an ethanol concentration of 50-70% in water has been shown to be effective.[1][2]

  • Suboptimal Extraction Temperature: Temperature plays a dual role in extraction. Higher temperatures can increase the solubility of Fujikinetin and the diffusion rate of the solvent. However, excessive heat can lead to the thermal degradation of isoflavones.[3][4] It is essential to find the optimal balance. For conventional extraction, a temperature range of 50-60°C is often a good starting point.

  • Insufficient Extraction Time: The extraction process may not be reaching equilibrium. While longer extraction times can increase yield, there is a point of diminishing returns. For conventional methods, extraction times of 2 to 3 hours are common.[5]

  • Incorrect Solid-to-Liquid Ratio: A low solvent-to-solid ratio can result in a highly concentrated extract, which can hinder further extraction due to saturation effects. A common starting point is a ratio of 1:10 to 1:30 (g of plant material to mL of solvent).

  • Sample Particle Size: Smaller particle sizes increase the surface area available for extraction, leading to better solvent penetration and higher yields. Ensure your plant material is finely ground.

Question 2: I'm observing a significant loss of Fujikinetin during the purification process. How can I improve my recovery after the initial extraction?

Answer: Post-extraction loss is a common challenge. Here are some strategies to improve your purification efficiency:

  • Inadequate Phase Separation in Liquid-Liquid Extraction: If you are using liquid-liquid extraction for initial cleanup, ensure complete phase separation to avoid loss of your target compound in the discarded phase. Emulsion formation can be an issue; consider centrifugation to aid separation.

  • Improper Solid-Phase Extraction (SPE) Protocol: SPE is a powerful tool for purification, but the protocol must be optimized.[6][7][8]

    • Sorbent Selection: C18 and polymeric sorbents are commonly used for isoflavone purification. The choice will depend on the specific impurities you need to remove.

    • Conditioning and Equilibration: Properly conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with your loading solvent is critical for good retention.

    • Loading and Washing: Ensure the sample is loaded at an appropriate flow rate. The wash step is crucial for removing impurities without eluting your target compound.

    • Elution: The elution solvent should be strong enough to desorb Fujikinetin completely. A common eluent is methanol or an acidified organic solvent.

  • Precipitation and Crystallization Issues: If you are using precipitation or crystallization for final purification, ensure the conditions are optimal.

    • Antisolvent Addition: The addition of an antisolvent (like water to an ethanol extract) should be done gradually to promote the formation of pure crystals.

    • Temperature: Cooling the solution can increase the yield of crystallized product.

    • pH Adjustment: The solubility of isoflavones can be pH-dependent. Adjusting the pH may be necessary to induce precipitation.

Question 3: Can the pH of my extraction solvent significantly impact the yield of Fujikinetin?

Answer: Yes, the pH of the extraction solvent can have a profound effect on both the stability and the extraction efficiency of isoflavones.

  • Stability: Isoflavones can be unstable at certain pH values, particularly at alkaline pH when combined with high temperatures.[9][10] Acidifying the extraction solvent (e.g., with a small amount of acetic or formic acid) can often improve the stability of the target compound.

  • Extraction Efficiency: The form of the isoflavone (glucoside, malonylglucoside, aglycone) can influence its solubility at different pH levels. For instance, studies on soy isoflavones have shown that the highest extraction of glucosides occurs at a pH of 10.0, while malonyl derivatives are best extracted at a pH of 1.0.[11] It is advisable to experimentally determine the optimal pH for Fujikinetin extraction from your specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most promising advanced extraction techniques for improving Fujikinetin yield?

A1: Several modern techniques can significantly enhance extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.[12]

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material creates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[2][13][14] UAE is known for its efficiency at lower temperatures, which helps to preserve heat-sensitive compounds like isoflavones.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[1][15][16][17]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[18][19][20] By adjusting the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. For polar compounds like isoflavones, a co-solvent such as ethanol is often added to the supercritical CO2 to increase its polarity and improve extraction efficiency.

Q2: How do I choose the best solvent for Fujikinetin extraction?

A2: The ideal solvent will have a high affinity for Fujikinetin while minimizing the co-extraction of undesirable compounds. Based on data for other isoflavones, here are some guidelines:

  • Aqueous Ethanol or Methanol: Mixtures of ethanol or methanol with water are often the most effective. A good starting point is a concentration range of 50-80% alcohol in water.[2][5]

  • Acetonitrile: Acetonitrile is also a common solvent for isoflavone extraction and can be used in aqueous mixtures.[5]

  • "Green" Solvents: For applications in the food and pharmaceutical industries, consider less toxic solvents like ethanol.[21]

Q3: What analytical methods are suitable for quantifying Fujikinetin in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of isoflavones.[5][9][15]

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with acetic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: A UV detector, typically set at around 260 nm, is suitable for detecting isoflavones. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific application.

Protocol 1: Optimized Conventional Solid-Liquid Extraction of Fujikinetin

This protocol is a robust baseline for extracting Fujikinetin using standard laboratory equipment.

Materials:

  • Dried and finely powdered plant material

  • 80% Ethanol (v/v) in deionized water

  • Shaking incubator or magnetic stirrer with heating

  • Centrifuge

  • Filtration apparatus (e.g., vacuum filtration with filter paper or syringe filters)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a suitable flask.

  • Add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).

  • Place the flask in a shaking incubator at 50°C and 150 rpm for 2 hours.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it through a Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent for further purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Fujikinetin

This protocol utilizes ultrasonication to enhance extraction efficiency and reduce extraction time.

Materials:

  • Dried and finely powdered plant material

  • 50% Ethanol (v/v) in deionized water[2]

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the powdered plant material and place it in a beaker or flask.

  • Add 100 mL of 50% ethanol (a 1:20 solid-to-liquid ratio).

  • Place the beaker in an ultrasonic bath set to a frequency of 20-40 kHz and a temperature of 60°C.[2]

  • Sonicate for 20-30 minutes.[2]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant and filter the supernatant as described in Protocol 1.

  • Concentrate the filtrate using a rotary evaporator.

Protocol 3: Purification of Fujikinetin using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for purifying the crude extract to isolate Fujikinetin.

Materials:

  • Crude Fujikinetin extract

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • SPE manifold

Procedure:

  • Conditioning: Pass 10 mL of methanol through the C18 cartridge.[6]

  • Equilibration: Pass 10 mL of deionized water through the cartridge.[6]

  • Loading: Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 10% methanol in water) and load it onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.[6]

  • Elution: Elute the bound Fujikinetin with 4 mL of methanol.[6]

  • Collect the eluate and evaporate the solvent to obtain the purified Fujikinetin fraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Isoflavones (Literature Data)

Extraction MethodTypical SolventTemperature (°C)TimeRelative YieldReference
Maceration80% EthanolRoom Temp24 hBaseline[5]
Soxhlet95% EthanolBoiling Point8 hModerate[12]
Ultrasound-Assisted50% Ethanol6020 minHigh[2]
Microwave-Assisted50% Ethanol5020 minHigh[1]
Supercritical FluidCO2 + Ethanol40-601-2 hVariable[18][19]

Table 2: Key Parameters for Optimizing Fujikinetin Extraction

ParameterRange/OptionsRationale
Solvent 50-80% Aqueous Ethanol/MethanolBalances polarity for effective extraction.
Temperature 40-70°CIncreases solubility and diffusion; avoid degradation at higher temperatures.
Time 20 min - 3 hDepends on the method; shorter for advanced techniques.
pH 4-7Isoflavones are generally more stable in slightly acidic to neutral conditions.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)Ensures sufficient solvent for complete extraction.

Visualizations

Workflow for Fujikinetin Extraction and Purification

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Primary Separation cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Solid-Liquid Extraction (Conventional, UAE, or MAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Crystallization Crystallization SPE->Crystallization HPLC HPLC/UPLC Analysis Crystallization->HPLC PureFujikinetin Pure Fujikinetin HPLC->PureFujikinetin

Caption: General workflow for the extraction and purification of Fujikinetin from a plant source.

Key Factors Influencing Fujikinetin Extraction Efficiency

Factors center Extraction Efficiency Solvent Solvent (Polarity, Composition) center->Solvent Temperature Temperature center->Temperature Time Extraction Time center->Time pH pH of Solvent center->pH Ratio Solid-to-Liquid Ratio center->Ratio ParticleSize Particle Size center->ParticleSize

Caption: Interplay of key parameters affecting Fujikinetin extraction efficiency.

References

  • CN1069903C - Method for extracting isoflavone
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2007). Microwave assisted extraction of soy isoflavones. Analytica Chimica Acta, 588(2), 274-282.
  • RESEARCH ON EXTRACTION OF ISOFLAVONES
  • Patras, A., Brunton, N. P., O'Donnell, C., & Tiwari, B. K. (2010). Stability of anthocyanins in foods. Food Chemistry, 121(1), 19-27.
  • Rostagno, M. A., Villares, A., Guillamón, E., García-Lafuente, A., & Martínez, J. A. (2011). Pressurized microwave-assisted extraction of isoflavones from soy. Journal of Food Engineering, 105(4), 636-642.
  • Chien, J. T., Hsieh, H. C., Kao, T. H., & Chen, B. H. (2005).
  • Terigar, B. G., Balasubramanian, S., & Boldor, D. (2010). Microwave irradiation as a powerful tool for isolating isoflavones from soybean flour. Food Chemistry, 123(4), 1255-1261.
  • Wi, Y., Kim, S., & Kim, J. (2014). Overcoming poor solubility of Maxima isoflavone A in aqueous solutions. Journal of Pharmaceutical Sciences, 103(1), 135-142.
  • Al-Mahbashi, H. M., El-Hefnawy, M. E., & Al-Rehaily, A. J. (2016). Extraction and Determination of Isoflavones in Soybean Seeds. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 128-132.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2003). Ultrasound-assisted extraction of soy isoflavones.
  • Murphy, P. A., Barua, K., & Hauck, C. C. (2002). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production. Journal of Agricultural and Food Chemistry, 50(20), 5873-5880.
  • Waters Corporation. (2012). Analysis of Soy Isoflavones in Powdered Extracts using the ACQUITY UPLC H-Class System.
  • Zgórka, G. (2007). Comparison of various extraction techniques for isolation and determination of isoflavonoids in plants.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Solid-phase extraction of soy isoflavones.
  • Tran, T. H., Nguyen, T. L., & Le, T. H. (2020). Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. Polish Journal of Food and Nutrition Sciences, 70(2), 145-154.
  • Moollan, N., & Moonsamy, G. (2021). Optimization of fucoidan recovery by ultrasound-assisted enzymatic extraction from South African kelp, Ecklonia maxima. Journal of Applied Phycology, 33(5), 3295-3307.
  • de la Ossa, E. M., & Riera, F. A. (2010). Influence of co-solvents on fucoxanthin and phlorotannin recovery from brown seaweed using supercritical CO2. The Journal of Supercritical Fluids, 55(2), 656-662.
  • Lopes, T. J., Xavier, M. A., & Garcia, V. A. (2020). Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products. Molecules, 25(17), 3894.
  • Lee, S. H., Choi, Y. B., & Kim, J. K. (2006). Enhanced extraction of isoflavones from Korean soybean by ultrasonic wave. Korean Journal of Chemical Engineering, 23(2), 320-323.
  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.
  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub-and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae: A review. Food chemistry, 98(1), 136-148.
  • Yue, T., & Xu, Z. (2010). Thermal dynamic properties of isoflavones during dry heating. Journal of the Science of Food and Agriculture, 90(13), 2194-2199.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2004). Pressurized liquid extraction of isoflavones from soybeans.
  • Zhang, Y., Wang, D., & Li, S. (2018). Optimization of purification process of black beans isoflavones with macroporous adsorption resin. Journal of Chinese Institute of Food Science and Technology, 18(1), 224-231.
  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of supercritical fluids, 38(2), 146-166.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Solid-phase extraction of soy isoflavones.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2003). Ultrasound-assisted extraction of soy isoflavones.
  • Terigar, B. G., Balasubramanian, S., & Boldor, D. (2010). Microwave irradiation as a powerful tool for isolating isoflavones from soybean flour. Food Chemistry, 123(4), 1255-1261.
  • Lopes, T. J., Xavier, M. A., & Garcia, V. A. (2020).
  • Jessop, P. G., & Subramaniam, B. (2007). Gas-expanded liquids. Chemical reviews, 107(6), 2666-2694.
  • Dai, Y., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375.
  • Jackson, L. S., & Lee, K. (1991). The effects of processing and extraction conditions on content, profile, and stability of isoflavones in a soymilk system. Journal of agricultural and food chemistry, 39(11), 2219-2223.
  • Terigar, B. G., Balasubramanian, S., & Boldor, D. (2010). Continuous microwave-assisted isoflavone extraction system: Design and performance evaluation. Journal of Food Engineering, 96(2), 265-271.
  • Chen, J., & Chen, S. (2013). Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response. Food & Function, 4(6), 939-947.
  • Chen, Y., & Li, D. (2014). Rapid magnetic solid-phase extraction for the selective determination of isoflavones in soymilk using baicalin-functionalized magnetic nanoparticles. Journal of agricultural and food chemistry, 62(35), 8758-8764.
  • González-Centeno, M. R., Comas-Serra, F., Femenia, A., Rosselló, C., & Simal, S. (2015). Development of an ultrasound-assisted extraction procedure for the simultaneous determination of anthocyanins and phenolic acids in black beans. Journal of Food Science, 80(8), C1686-C1694.
  • Kim, S. Y., & Lee, J. H. (2020). pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.). Journal of Food Science, 85(3), 736-744.

Sources

Technical Support Center: Fujikinetin HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak overlap issues in the High-Performance Liquid Chromatography (HPLC) analysis of Fujikinetin (also known as Kinetin). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges.

Troubleshooting Guide: Resolving Peak Co-elution

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My Fujikinetin peak is broad and co-eluting with an impurity. What is the most likely cause and my first step?

A1: Peak co-elution is typically a problem of insufficient resolution between two or more compounds. The primary cause is that the current chromatographic conditions (mobile phase, stationary phase, temperature, etc.) do not sufficiently exploit the physicochemical differences between Fujikinetin and the overlapping compound(s).

Your first and most impactful step should be to evaluate and adjust the mobile phase composition. Specifically, focus on two key parameters: the organic modifier-to-aqueous buffer ratio and the pH of the aqueous buffer.

Causality:

  • Organic Modifier Ratio: In reversed-phase HPLC (the most common mode for this type of molecule), retention is governed by hydrophobicity. Increasing the percentage of the aqueous component in the mobile phase will generally increase the retention time of all non-polar and moderately polar compounds, providing more "space" on the chromatogram for peaks to separate.

  • Mobile Phase pH: Fujikinetin (Kinetin) has two pKa values, approximately 2.7 and 9.9[1][2]. This means its ionization state—and therefore its polarity and retention behavior—is highly dependent on pH. If the mobile phase pH is close to a pKa value, you can experience poor peak shape and shifting retention times[3]. Operating at a pH at least 1.5-2 units away from the pKa values ensures the molecule is in a single, stable ionic form. For Fujikinetin, a mobile phase pH between 4 and 8 is a good starting point to ensure it is primarily in its neutral form.

Q2: I've tried adjusting the organic/aqueous ratio, but the peaks are still not resolved. What's my next move?

A2: If adjusting the solvent strength (isocratic ratio or gradient slope) does not resolve the peaks, the next logical step is to manipulate the mobile phase pH. The goal is to alter the charge state of Fujikinetin or the co-eluting impurity, which can dramatically change the selectivity of the separation.

Expert Insight: A small change in pH can lead to significant changes in the retention times of ionizable compounds[3][4]. If your impurity is also ionizable, altering the pH might move its peak away from the Fujikinetin peak. For instance, if the impurity is a weak acid, lowering the pH will make it more neutral and more retained, while Fujikinetin's retention may be less affected in the pH 4-8 range.

Q3: How do I systematically optimize the mobile phase to improve resolution?

A3: A systematic approach saves time and ensures a robust method. A common strategy involves a two-pronged approach focusing on the organic modifier and the pH.

  • Organic Modifier Scouting: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of closely eluting peaks[5].

  • pH Screening: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5). Ensure your column is stable at the tested pH range. Run your sample with each buffer to identify the pH that provides the best selectivity and resolution.

ParameterAcetonitrileMethanol
Selectivity Different selectivity due to its aprotic nature.Different selectivity due to its protic nature; can engage in hydrogen bonding.
Viscosity Lower viscosity, leading to lower backpressure.Higher viscosity, leading to higher backpressure.
UV Cutoff ~190 nm~205 nm
Q4: When should I consider changing my HPLC column?

A4: You should consider changing your column when extensive mobile phase optimization fails to provide the required resolution. The stationary phase chemistry is a powerful tool for altering selectivity[5].

Expert Insight: If you are using a standard C18 column, the primary separation mechanism is hydrophobic interaction. However, secondary interactions can occur. If your peak overlap persists, it suggests that the hydrophobicity of Fujikinetin and the impurity are too similar for a C18 column to differentiate under various mobile phase conditions.

Alternative Column Chemistries to Consider:

  • Phenyl-Hexyl Column: This stationary phase provides alternative selectivity through π-π interactions with aromatic compounds. Given Fujikinetin's purine and furan rings, this is an excellent choice.

  • Polar-Embedded Column (e.g., C18 with amide or carbamate groups): These columns offer enhanced retention for polar compounds and can provide different selectivity compared to a standard C18.

  • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for compounds like Fujikinetin[6][7].

Q5: Can I resolve the peaks by adjusting instrumental parameters like flow rate or temperature?

A5: Yes, but these parameters typically have a smaller effect on selectivity compared to mobile phase and stationary phase changes.

  • Flow Rate: Decreasing the flow rate can increase column efficiency (resulting in narrower peaks), which may improve the resolution of closely eluting peaks. However, this comes at the cost of longer run times. Studies have shown that adjusting the flow rate can sometimes be the key to separating overlapping peaks[8].

  • Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to lower backpressure and often sharper peaks. It can also slightly alter selectivity. Systematically testing temperatures (e.g., 30°C, 40°C, 50°C) can sometimes resolve minor peak overlap[8].

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a step-by-step method for evaluating the effect of mobile phase pH on the resolution of Fujikinetin from a co-eluting peak.

  • Buffer Preparation:

    • Prepare 20 mM phosphate buffers at pH 3.0, 4.5, 6.0, and 7.5.

    • Ensure all aqueous mobile phases are filtered through a 0.22 µm filter.

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: The prepared buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, 269 nm[9][10].

    • Temperature: 30°C.

  • Execution:

    • Equilibrate the column with a 50:50 mix of Mobile Phase A (pH 3.0) and Mobile Phase B for 15 minutes.

    • Inject the sample and run the analysis.

    • Repeat the equilibration and injection for each of the remaining pH buffers.

  • Evaluation:

    • Compare the chromatograms from each pH condition.

    • Calculate the resolution between Fujikinetin and the interfering peak for each run. A resolution value >1.5 is generally considered baseline separation.

    • Select the pH that provides the optimal resolution and peak shape.

Visualizing the Troubleshooting Workflow

A logical approach is crucial for efficient troubleshooting. The following diagram illustrates a decision-making workflow for addressing peak overlap.

HPLC_Troubleshooting Workflow for Resolving Peak Overlap cluster_0 Phase 1: Initial Assessment & Mobile Phase Adjustment cluster_1 Phase 2: Advanced Method Modification cluster_2 Phase 3: Fine-Tuning & Finalization Start Problem: Peak Overlap (Resolution < 1.5) Adjust_Solvent_Strength Q: Adjust Organic/Aqueous Ratio? (e.g., change gradient slope or isocratic %B) Start->Adjust_Solvent_Strength Check_Resolution_1 Is Resolution > 1.5? Adjust_Solvent_Strength->Check_Resolution_1 Adjust_pH Q: Modify Mobile Phase pH? (Ensure pH is 2 units from pKa) Check_Resolution_1->Adjust_pH No End Problem Solved: Method Optimized Check_Resolution_1->End Yes Check_Resolution_2 Is Resolution > 1.5? Adjust_pH->Check_Resolution_2 Change_Organic Q: Change Organic Modifier? (Acetonitrile <-> Methanol) Check_Resolution_2->Change_Organic No Check_Resolution_2->End Yes Check_Resolution_3 Is Resolution > 1.5? Change_Organic->Check_Resolution_3 Change_Column Q: Change Column Chemistry? (e.g., C18 -> Phenyl-Hexyl) Check_Resolution_3->Change_Column No Check_Resolution_3->End Yes Check_Resolution_4 Is Resolution > 1.5? Change_Column->Check_Resolution_4 Adjust_Temp_Flow Q: Adjust Temperature or Flow Rate? Check_Resolution_4->Adjust_Temp_Flow No Check_Resolution_4->End Yes Check_Resolution_5 Is Resolution > 1.5? Adjust_Temp_Flow->Check_Resolution_5 Check_Resolution_5->End Yes Reevaluate Re-evaluate Problem: Consult Senior Scientist Check_Resolution_5->Reevaluate No

Caption: Troubleshooting Decision Tree for HPLC Peak Overlap.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal physicochemical properties of Fujikinetin (Kinetin) for HPLC method development?

    • A: Molecular Weight: ~215.21 g/mol [2]. pKa values: ~2.7 and ~9.9[1][2]. LogP: ~1.2[1]. These values indicate it is a moderately polar molecule with basic and acidic properties, making its retention highly susceptible to mobile phase pH.

  • Q: My baseline is drifting during my gradient run. Could this be causing my resolution problem?

    • A: Yes, a drifting baseline can make accurate peak integration difficult and mask the true resolution. This often occurs if the two mobile phase solvents have different UV absorbances at the detection wavelength. Ensure both your aqueous and organic phases are of the highest HPLC grade and consider adding a small amount of the same UV-absorbing additive (like 0.1% formic acid) to both phases to balance the baseline.

  • Q: Can my sample preparation be the cause of peak overlap?

    • A: Absolutely. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the sample to travel through the column improperly, leading to peak distortion and broadening, which can worsen co-elution. Always try to dissolve your sample in the initial mobile phase composition.

References

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Available from: [Link]

  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (plant hormone) in Dequalinium Chloride Based Self-Assembled Vesicles: Development, Validation, and Force Degradation Study. ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (plant... SciSpace. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Fujikinetin | C17H12O6. PubChem. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available from: [Link]

  • HPLC MS Method for the Analysis of Cytokinins. SIELC Technologies. Available from: [Link]

  • Kinetin | C10H9N5O. PubChem. Available from: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Bio-Rad. Available from: [Link]

Sources

Fujikinetin Technical Support Center: A Guide to Minimizing Degradation During Storage and Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fujikinetin (Kinetin Riboside). As researchers and drug development professionals, we understand that the stability and integrity of your compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide has been developed to provide you with in-depth technical information and practical troubleshooting advice to minimize the degradation of Fujikinetin during storage and handling.

Due to the limited availability of comprehensive public stability data specific to Fujikinetin, this guide synthesizes information from established principles of cytokinin and nucleoside chemistry, manufacturer recommendations, and standard practices in pharmaceutical stability testing. We empower you, the researcher, with the knowledge and methodologies to ensure the efficacy of your Fujikinetin stocks.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid, powdered Fujikinetin?

A: Solid Fujikinetin should be stored in a tightly sealed container at -20°C for long-term stability. For routine use, storage at 2-8°C is acceptable for shorter periods. Ensure the container is protected from light and moisture to prevent premature degradation.

Q2: What is the best solvent for preparing Fujikinetin stock solutions?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of Fujikinetin.[1][2][3][4][5] For cell culture experiments where DMSO may be cytotoxic, initial dissolution in DMSO followed by serial dilution in your aqueous culture medium is a standard practice. Some cytokinins can also be dissolved in a dilute base (e.g., 0.1N NaOH) or acid (e.g., 0.1N HCl), but the stability of Fujikinetin in these conditions should be validated for your specific application.[6][7]

Q3: How should I store my Fujikinetin stock solutions?

A: For maximum stability, aliquot your stock solution into single-use volumes and store them at -80°C, which can preserve the compound for up to two years.[8] For more frequent use, storage at -20°C for up to one year is also a viable option.[8] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8] Aqueous solutions should not be stored for more than one day, even at 4°C, unless stability has been confirmed.[9]

Q4: Is Fujikinetin sensitive to light?

A: Yes, like many cytokinins, Fujikinetin is potentially susceptible to photodegradation.[10][11] It is imperative to store both solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure. When working with Fujikinetin, minimize its exposure to ambient light.

Q5: My experimental results are inconsistent. Could my Fujikinetin be degrading?

A: Yes, inconsistent biological activity is a classic sign of compound degradation. If you observe a decline in the expected biological effect over time, it is highly probable that your Fujikinetin stock solution has lost potency. We recommend preparing fresh stock solutions and, if possible, performing a quality control check as outlined in our troubleshooting guide.

Q6: What are the likely degradation products of Fujikinetin?

A: Based on its structure as a nucleoside, Fujikinetin is susceptible to two primary degradation pathways. The most probable is the hydrolysis of the glycosidic bond, which would break the molecule into kinetin and ribose.[12][13][14] Another potential pathway, common to cytokinins, is the oxidative cleavage of the N6-furfuryl side chain.[15] The formation of these byproducts would lead to a loss of the specific biological activity of Fujikinetin.

Visualizing Potential Degradation Pathways

To better understand the potential points of instability in the Fujikinetin molecule, the following diagram illustrates the two most likely degradation pathways based on its chemical structure.

G cluster_0 Postulated Degradation Pathways of Fujikinetin cluster_1 Pathway 1: Hydrolysis cluster_2 Pathway 2: Oxidation Fujikinetin Fujikinetin (Kinetin Riboside) Kinetin Kinetin Fujikinetin->Kinetin Cleavage of Glycosidic Bond Ribose Ribose Fujikinetin->Ribose Cleavage of Glycosidic Bond Adenine_Riboside Adenosine Derivative Fujikinetin->Adenine_Riboside Oxidative Cleavage of N6-Side Chain Furfuryl_aldehyde Furfuryl Aldehyde Fujikinetin->Furfuryl_aldehyde Oxidative Cleavage of N6-Side Chain

Caption: Postulated degradation pathways of Fujikinetin.

Troubleshooting Guide for Fujikinetin Degradation

This section is designed to help you identify and resolve common issues related to Fujikinetin instability.

Symptom Possible Cause Recommended Solution & Rationale
Reduced or inconsistent biological activity in experiments. Degradation of stock solution. 1. Prepare a fresh stock solution from solid powder. This is the most straightforward way to ensure you are working with an active compound.2. Aliquot new stock solutions. Store them at -80°C to prevent degradation from multiple freeze-thaw cycles.[8]3. Perform a quick stability check. Compare the biological activity of the old and new stock solutions in a simple, rapid assay.
Visible precipitate in thawed stock solution. 1. Poor solubility at low temperatures. 2. Degradation products are less soluble. 1. Gently warm the solution to 37°C and vortex to redissolve the compound. If it does not redissolve, it may have degraded.2. Centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected. It is highly recommended to prepare a fresh solution.3. Consider solvent choice. Ensure the initial concentration in DMSO is not too high before diluting into an aqueous buffer, which can cause precipitation.
Color change in the stock solution (e.g., yellowing). Oxidative degradation or reaction with solvent impurities. 1. Discard the solution immediately. A color change is a clear indicator of chemical modification.2. Use high-purity, anhydrous DMSO. Peroxides in lower-grade solvents can accelerate oxidative degradation.3. Protect from light. Ensure all storage containers are opaque or wrapped in foil.[10]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products. 1. Identify the degradation products. If possible, use mass spectrometry to identify the masses of the new peaks. A peak corresponding to the mass of kinetin would strongly suggest hydrolysis.2. Perform a forced degradation study. This will help you to confirm the identity of degradation peaks and develop a stability-indicating analytical method. See the protocol below.

Recommended Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid Powder -20°CLong-termTightly sealed container, protected from light and moisture.
DMSO Stock Solution -80°CUp to 2 yearsAliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials.[8]
DMSO Stock Solution -20°CUp to 1 yearAliquot into single-use volumes. Use amber vials.[8]
Aqueous Working Solution 2-8°C< 24 hoursPrepare fresh daily. Protect from light.[9]

Experimental Protocol: Forced Degradation Study and HPLC Analysis

This protocol provides a framework for assessing the stability of your Fujikinetin stock and identifying potential degradation products.

Objective: To determine the stability of Fujikinetin under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • Fujikinetin

  • HPLC-grade DMSO, water, acetonitrile, and methanol

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Fujikinetin in high-purity DMSO.

  • Forced Degradation Conditions:

    • For each condition, dilute the Fujikinetin stock to a final concentration of 100 µM in the stress solution.

    • Acid Hydrolysis: Mix with 0.1N HCl and incubate at room temperature for 24 hours.[16]

    • Base Hydrolysis: Mix with 0.1N NaOH and incubate at room temperature for 24 hours.[16]

    • Oxidation: Mix with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the DMSO stock solution at 60°C for 48 hours.[17]

    • Photodegradation: Expose the aqueous solution to direct UV light (254 nm) for 24 hours.

    • Control: Dilute the stock solution in HPLC-grade water and keep it at 4°C.

  • Sample Preparation for HPLC:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of 10 µM with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. Start with a low percentage of acetonitrile and ramp up to elute more hydrophobic degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 269 nm (the approximate λmax of adenine derivatives).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the area of the main Fujikinetin peak indicates degradation.

    • The appearance of new peaks signifies the formation of degradation products.

    • A "stability-indicating" method is one where the Fujikinetin peak is well-resolved from all degradation peaks.

Workflow for Stability Assessment

Sources

Technical Support Center: Purification of Fujikinetin from Cladrastis Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fujikinetin from crude extracts of Cladrastis species. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising isoflavone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of natural product purification and achieve high-purity fujikinetin for your research needs.

Fujikinetin is a prenylated isoflavone found in plants of the Cladrastis genus, such as Cladrastis platycarpa and Cladrastis kentukea (American yellowwood).[1][2][3] This compound and related isoflavones have garnered interest for their potential biological activities, including anti-inflammatory and anti-tumor properties.[4][5][6][7] The purification of fujikinetin from its natural source, however, can present several challenges, from initial extraction to final polishing steps. This guide aims to provide practical solutions to common issues encountered during this process.

Purification Workflow Overview

The general workflow for isolating fujikinetin involves a multi-step process that begins with the extraction from plant material, followed by successive chromatographic separations to enrich and purify the target compound.

Fujikinetin Purification Workflow Start Cladrastis Plant Material (e.g., heartwood, roots) CrudeExtract Crude Extraction (e.g., Methanol or Ethanol) Start->CrudeExtract SolventPartition Solvent Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->SolventPartition ColumnChrom Column Chromatography (Silica Gel or Sephadex LH-20) SolventPartition->ColumnChrom Fractionation Fraction Collection & Analysis (TLC or analytical HPLC) ColumnChrom->Fractionation PrepHPLC Preparative HPLC (Reversed-Phase C18) Fractionation->PrepHPLC Fujikinetin-rich fractions FinalProduct Pure Fujikinetin (>95% purity) PrepHPLC->FinalProduct

Caption: A typical workflow for the purification of fujikinetin.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of fujikinetin.

Initial Extraction & Crude Processing

Question 1: My crude extract yield is very low. What could be the cause and how can I improve it?

Answer: Low yield from the initial extraction can be due to several factors. Here's a breakdown of potential causes and solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. Fujikinetin, being an isoflavone, is moderately polar.

    • Solution: Use polar solvents like methanol or ethanol for extraction.[6][8] An aqueous-organic solvent mixture (e.g., 80% ethanol) can also be effective. For some isoflavones, adjusting the pH of the extraction solvent can enhance yield.[9]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough to efficiently draw out the compound from the plant matrix.

    • Solution: Increase the extraction time or consider gentle heating (e.g., 40-60°C) to improve efficiency. However, be cautious as excessive heat can degrade thermolabile compounds.

  • Improper Plant Material Preparation: The particle size of the plant material affects the surface area available for solvent penetration.

    • Solution: Ensure the dried plant material is ground to a fine powder to maximize the surface area for extraction.

  • Plant Material Quality: The concentration of fujikinetin can vary depending on the age of the plant, the part used (heartwood and roots are often rich sources), and the time of harvest.

    • Solution: If possible, source high-quality, authenticated Cladrastis material.

Question 2: I'm getting a persistent emulsion during liquid-liquid partitioning with ethyl acetate and water. How can I break it?

Answer: Emulsion formation is a common issue in liquid-liquid extraction, especially with crude plant extracts that contain surfactant-like molecules.[10] Here are some techniques to resolve this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the formation of a stable emulsion while still allowing for partitioning.[10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[10]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help break the emulsion.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break it.

Column Chromatography

Question 3: I'm getting poor separation of fujikinetin from other compounds on my silica gel column. What can I do?

Answer: Poor resolution in column chromatography is a frequent challenge. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: The choice and composition of the mobile phase are critical. For separating moderately polar flavonoids on silica gel, a gradient elution is often necessary.

    • Solution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).[8] A common starting point for flavonoids is a chloroform/methanol mixture.[11]

  • Proper Column Packing: An improperly packed column will lead to channeling and band broadening, resulting in poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Sample Loading: Overloading the column with too much crude extract will exceed its separation capacity.

    • Solution: Use an appropriate amount of extract for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

  • Alternative Stationary Phases: Silica gel may not be the optimal choice for all separations.

    • Solution: Consider using other stationary phases like Sephadex LH-20, which is excellent for separating flavonoids based on size and polarity, or polyamide, which separates phenols based on the number of hydroxyl groups.[12]

Question 4: Fujikinetin seems to be degrading on the silica gel column. How can I prevent this?

Answer: Flavonoids can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Neutralize the Silica: You can wash the silica gel with a solvent system containing a small amount of a weak base like triethylamine before packing the column.

    • Use a Different Stationary Phase: As mentioned above, Sephadex LH-20 or reversed-phase C18 silica are less harsh alternatives.[12]

    • Work Quickly: Minimize the time the compound spends on the column.

HPLC Purification and Analysis

Question 5: My final product purity is low after preparative HPLC. What are the likely causes?

Answer: Low purity after preparative HPLC can be frustrating. Here are some common culprits and their solutions:

  • Co-eluting Impurities: The analytical method may not have sufficient resolution to separate fujikinetin from structurally similar compounds.

    • Solution: Optimize the HPLC method. This can involve changing the mobile phase composition (e.g., using acetonitrile instead of methanol, or vice versa), adjusting the pH of the aqueous component (often with small amounts of formic acid or acetic acid), or trying a different column chemistry (e.g., phenyl-hexyl instead of C18).[13][14]

  • Column Overload: Injecting too much sample onto the preparative column can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column.

  • Sample Degradation: Fujikinetin may be unstable under the HPLC conditions or during post-purification workup (e.g., solvent evaporation).

    • Solution: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature or a lyophilizer. Ensure the collected fractions are stored properly, protected from light and at a low temperature.

Troubleshooting_HPLC Problem Low Purity after Prep HPLC Cause1 Co-eluting Impurities? Problem->Cause1 Cause2 Column Overload? Problem->Cause2 Cause3 Sample Degradation? Problem->Cause3 Solution1 Optimize HPLC Method: - Change mobile phase - Adjust pH - Try different column Cause1->Solution1 Solution2 Reduce Sample Load: - Decrease injection volume - Lower sample concentration Cause2->Solution2 Solution3 Prevent Degradation: - Low temp solvent evaporation - Protect from light - Proper storage Cause3->Solution3

Caption: A decision tree for troubleshooting low purity in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to confirm the identity and purity of my isolated fujikinetin?

A1: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for assessing purity.[13][15] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[16]

Q2: What are the typical HPLC conditions for analyzing fujikinetin?

A2: While optimization is always necessary, a good starting point for isoflavone analysis is a reversed-phase C18 column with a gradient elution using water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic or acetic acid) in both solvents to improve peak shape.[14] Detection is typically done via UV absorbance at around 262 nm.[17]

Q3: How should I store purified fujikinetin?

A3: Like many flavonoids, fujikinetin can be sensitive to light, heat, and oxygen. For long-term storage, it is best to store it as a solid in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (-20°C or -80°C). If in solution, use a non-reactive solvent like DMSO or ethanol, and store at low temperatures.

Q4: Can I use techniques other than column chromatography for purification?

A4: Yes, other techniques can be very effective. Macroporous resins can be used for initial cleanup and enrichment of flavonoids from the crude extract.[16][18] High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that avoids solid stationary phases, which can prevent irreversible adsorption and degradation of the sample.[18]

Experimental Protocols

Protocol 1: Crude Extraction of Isoflavones from Cladrastis
  • Preparation: Air-dry the Cladrastis plant material (e.g., heartwood or roots) and grind it into a fine powder.

  • Extraction: Macerate the powdered material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat this process three times.

  • Filtration and Concentration: Combine the methanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Initial Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, followed by the introduction of methanol.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling Fractions: Combine the fractions that show a high concentration of the target compound, fujikinetin.

Protocol 3: Final Purification by Preparative HPLC
  • Sample Preparation: Dissolve the enriched fraction from the previous step in a suitable solvent (ideally the initial mobile phase of the HPLC method) and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient might run from 20% B to 80% B over 40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 5-15 mL/min.

    • Detection: UV at 262 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of fujikinetin.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure at a low temperature. Lyophilize the remaining aqueous solution to obtain the pure, solid compound.

Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

Chromatographic TechniqueStationary PhaseTypical Mobile Phase (Gradient Elution)Purpose
Column ChromatographySilica GelHexane → Ethyl Acetate → MethanolInitial fractionation of crude extract
Column ChromatographySephadex LH-20Methanol or EthanolSeparation of flavonoids
Preparative HPLCReversed-Phase C18Water/Acetonitrile (with 0.1% Formic Acid)High-resolution final purification

Table 2: Typical Analytical HPLC Parameters for Fujikinetin

ParameterValue
Column C18 (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid
Gradient 15% B to 35% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Detection Wavelength 254 or 262 nm
Note: These are starting parameters and should be optimized for your specific system and sample.[14][17]

References

  • Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.). ScienceDirect. Retrieved February 9, 2026, from [Link]

  • Hsieh, P. C., et al. (2005). A Fast HPLC Method for Analysis of Isoflavones in Soybean. ResearchGate. Retrieved February 9, 2026, from [Link]

  • For flavonoid separation which mobile phase is more suitable for column chromatography?. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances. Retrieved February 9, 2026, from [Link]

  • Chromatographic methods for the identification of flavonoids. (n.d.). Auctores Publishing. Retrieved February 9, 2026, from [Link]

  • HPLC Screening of Phytoestrogens from Soybeans in Conjunction with Chemometric Data Analysis: A Tool for Selecting the Best Raw Materials for Producing Dietary Supplements for Menopausal Health. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Analytical methods for extraction of isoflavones using other extraction techniques. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study. (2005). PMC. Retrieved February 9, 2026, from [Link]

  • Simplified HPLC method for total isoflavones in soy products. (2002). ResearchGate. Retrieved February 9, 2026, from [Link]

  • pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.). (2020). PubMed. Retrieved February 9, 2026, from [Link]

  • Cladrastis clade. (n.d.). Grokipedia. Retrieved February 9, 2026, from [Link]

  • Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. (2023). PMC. Retrieved February 9, 2026, from [Link]

  • Analytical methods used to quantify isoflavones in cow's milk: a review. (2017). PMC. Retrieved February 9, 2026, from [Link]

  • Quantitative Analysis of Soy Isoflavones. (n.d.). Shimadzu. Retrieved February 9, 2026, from [Link]

  • In Vitro Regeneration of Cladrastis kentukea (American yellowwood) and. (2012). TRACE: Tennessee Research and Creative Exchange. Retrieved February 9, 2026, from [Link]

  • Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. (2022). PMC. Retrieved February 9, 2026, from [Link]

  • Fengycin A Analogues with Enhanced Chemical Stability and Antifungal Properties. (2021). PMC. Retrieved February 9, 2026, from [Link]

  • Featured Native: American Yellowwood (Cladrastis kentukea). (2024). White House Natives LLC. Retrieved February 9, 2026, from [Link]

  • Biological Activity of Luteolin Glycosides and Tricin from Sasa senanensis Rehder. (2011). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Genetic Differences Between Yellowwood (Cladrastis kentukea) in Wild Populations Versus Urban Forests. (2014). USDA Forest Service. Retrieved February 9, 2026, from [Link]

  • Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. (2013). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. Retrieved February 9, 2026, from [Link]

  • Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder. (2011). PubMed. Retrieved February 9, 2026, from [Link]

  • Tips for RNA Extraction Troubleshooting. (n.d.). MP Biomedicals. Retrieved February 9, 2026, from [Link]

  • Biological activity of alpha-thujaplicin, the isomer of hinokitiol. (2002). PubMed. Retrieved February 9, 2026, from [Link]

  • Kentucky yellow-wood Cladrastis kentukea. (n.d.). New England Wild Flower Society. Retrieved February 9, 2026, from [Link]

  • Japanese yellow-wood (Cladrastis platycarpa). (n.d.). PictureThis. Retrieved February 9, 2026, from [Link]

  • Gel purification troubleshooting. (2024). Reddit. Retrieved February 9, 2026, from [Link]

Sources

Fujikinetin Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Fujikinetin, a novel synthetic purine analog under investigation as a selective CDK9 inhibitor for oncology applications. This guide is designed for our partners in research, process development, and manufacturing. As you transition from bench-scale synthesis to pilot and commercial-scale production, you will inevitably encounter challenges. The non-linear effects of scaling chemical processes mean that a reaction perfected in the lab may behave unexpectedly in a larger reactor.[1]

This document provides a structured, question-and-answer-based troubleshooting guide to address common issues in Fujikinetin production. Our goal is to equip your team with the scientific rationale and practical steps needed to ensure a safe, efficient, and reproducible manufacturing process.[2]

Section 1: Upstream Synthesis & Scale-Up

This section focuses on the chemical reaction stages of Fujikinetin synthesis, particularly the critical (and fictional) Suzuki coupling step, and the challenges associated with increasing batch size.

Frequently Asked Questions (FAQs)

Question 1: We are observing a significant drop in yield for the key Suzuki coupling reaction when moving from a 1L lab reactor to a 50L pilot vessel. What are the likely causes and how can we troubleshoot this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1][3][4] What works in a small flask with rapid heating and efficient stirring doesn't translate directly to a large, jacketed reactor.

  • Causality & Rationale:

    • Inadequate Mixing: At the 1L scale, magnetic stirring might provide sufficient agitation. In a 50L vessel, impeller design, agitation speed, and baffle placement are critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side-reaction pathways and impurity formation, which consumes starting material and lowers the yield of Fujikinetin.[5][6]

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[3] A 1,000-fold increase in volume may only provide a 100-fold increase in heat transfer area.[3] If the coupling reaction is exothermic, the larger reactor may be unable to dissipate heat effectively, leading to temperature spikes that degrade the product or catalyst.

    • Reagent Addition Rate: Adding a reagent quickly in a 1L flask is trivial. In a 50L reactor, a fast addition can overwhelm the vessel's heat removal capacity, leading to an uncontrolled exotherm and potential runaway reactions.[5][7]

  • Troubleshooting Protocol:

    • Characterize the Mixing: Use computational fluid dynamics (CFD) modeling or perform engineering runs with a visual tracer to ensure the entire batch volume is being effectively mixed.

    • Perform Calorimetry Studies: Use a reaction calorimeter (e.g., RC1) at the lab scale to understand the reaction's thermal profile (heat of reaction, onset temperature). This data is crucial for designing a safe and effective thermal control strategy at scale.[1]

    • Optimize Addition Profile: At the pilot scale, add the boronic acid reagent subsurface via a dip tube near the impeller tip for rapid dispersion.[5] Control the addition rate based on the reactor's ability to maintain the target temperature. A semi-batch process is often safer and more reproducible than a batch process for exothermic reactions.[5]

    • Re-evaluate Solvent Choice: A higher-boiling-point solvent might offer a wider and safer operating window for temperature control.

Question 2: After the Suzuki coupling and initial workup, we are struggling with high levels of residual palladium (>20 ppm) in our crude product, which is poisoning the catalyst in the subsequent hydrogenation step. How can we reduce palladium carryover?

Answer: Reducing palladium to the levels required by regulatory bodies (typically <10 ppm for oral APIs) is a common challenge in processes utilizing palladium catalysts. The solution involves a combination of optimized workups and dedicated scavenging techniques.

  • Causality & Rationale:

    • Palladium can exist in various oxidation states (Pd(0), Pd(II)) and can be soluble in both aqueous and organic phases depending on the ligands present. A simple aqueous wash is often insufficient.

    • Certain functional groups within the Fujikinetin molecule itself may chelate with palladium, making it difficult to remove.

  • Troubleshooting Protocol:

    • Post-Reaction Quench: After the reaction is complete, consider adding a ligand that binds strongly to palladium, such as thiourea or N-acetylcysteine, to the reaction mixture. Stir for several hours before proceeding with the workup.

    • Activated Carbon Treatment: A common and effective method is to slurry the crude product solution (dissolved in a suitable solvent like Toluene or Ethyl Acetate) with a functionalized activated carbon. These are specifically designed to scavenge precious metals.

    • Scavenging Resins: For very low specifications, solid-supported scavengers (e.g., silica- or polymer-based thiols or amines) can be highly effective. The crude product solution is passed through a cartridge or stirred with the resin, which selectively binds the palladium.

    • Extraction Optimization: Experiment with aqueous washes containing chelating agents like EDTA or L-cysteine at different pH values to find the optimal conditions for pulling palladium into the aqueous phase.

Section 2: Downstream Processing & Purification

This section addresses the critical final steps of isolating pure, solid Fujikinetin in the desired physical form.

Frequently Asked Questions (FAQs)

Question 1: Our crystallization process is yielding an inconsistent mix of two polymorphs (Form A and Form B). Form B is needle-like and very difficult to filter and dry. How can we reliably produce the desired, more stable Form A?

Answer: Polymorphism is a critical quality attribute (CQA) that must be controlled, as different crystal forms can have different solubility, stability, and bioavailability.[1][8] Controlling polymorphism requires a deep understanding of the crystallization process parameters.[1]

  • Causality & Rationale:

    • Supersaturation Rate: The rate at which supersaturation is generated is often the single most important factor in polymorph control. Rapid cooling or fast anti-solvent addition creates high supersaturation, which can favor the nucleation of the less stable (kinetically favored) Form B. A slower, more controlled process allows the system to equilibrate and nucleate the more stable (thermodynamically favored) Form A.

    • Solvent System: The choice of solvent and anti-solvent profoundly impacts which polymorph is produced. Form A may be more stable in one solvent system, while Form B is favored in another.

    • Temperature: Crystallization temperature directly affects solubility and nucleation kinetics.

  • Troubleshooting & Process Design:

    • Solubility Curve Determination: First, map the solubility curves of Fujikinetin in various solvent/anti-solvent systems at different temperatures. This is fundamental to designing a controlled crystallization.

    • Controlled Cooling/Anti-Solvent Addition: Implement a programmed, linear cooling profile or a slow, controlled addition of the anti-solvent. Using Process Analytical Technology (PAT) like a turbidity probe can help identify the exact point of nucleation.

    • Seeding: Develop a seeding protocol. Once the solution is slightly supersaturated, add a small quantity (0.1-1.0% w/w) of pure Form A crystals. This provides a template for the desired form to grow, bypassing the kinetic barrier for nucleation of Form B.

    • Aging/Digestion: After crystallization, hold the slurry at the final temperature, or even cycle the temperature, for several hours. This "aging" period can allow any metastable Form B that has formed to convert to the more stable Form A.

Data Presentation: Impact of Anti-Solvent on Fujikinetin Polymorph Control
Experiment IDSolvent System (v/v)Anti-SolventAddition Time (h)Final Yield (%)Polymorph Ratio (A:B) by XRPDCrystal Habit (Microscopy)
FUJI-CRY-01Toluene/MeOH (9:1)Heptane0.59230:70Fine Needles
FUJI-CRY-02Toluene/MeOH (9:1)Heptane4.08895:5Rhomboid Prisms
FUJI-CRY-03Ethyl AcetateIsopropyl Alcohol0.58560:40Mixed Needles/Plates
FUJI-CRY-04Ethyl AcetateIsopropyl Alcohol4.08199:1Well-defined Plates

As shown in the table, slower anti-solvent addition (a lower rate of generating supersaturation) consistently favors the formation of the desired Form A polymorph.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of Fujikinetin (Form A)

This protocol is designed to reliably produce the thermodynamically stable Form A polymorph at a 50L scale.

  • Vessel Preparation: Ensure the 50L glass-lined reactor is clean, dry, and passivated.

  • Dissolution: Charge the reactor with crude Fujikinetin (approx. 5 kg) and Ethyl Acetate (35 L). Agitate and heat the jacket to 60°C to ensure complete dissolution. Confirm visually that no solid material remains.

  • Polishing Filtration: Hot-filter the solution through a 1 µm cartridge filter into a clean, pre-warmed receiving vessel to remove any particulate matter. Transfer the clear solution back to the primary reactor.

  • Controlled Cooling: Program the reactor's temperature controller to cool the batch from 60°C to 50°C over 1 hour (10°C/h).

  • Seeding: At 50°C, prepare a slurry of pure Form A seed crystals (50 g) in cold Ethyl Acetate (500 mL). Add the seed slurry to the reactor via the charging port.

  • Crystal Growth: Hold the batch at 50°C for 2 hours with gentle agitation to allow the seed crystals to establish.

  • Secondary Cooling: Program the reactor to cool from 50°C to 5°C over 6 hours (~7.5°C/h).

  • Slurry Aging: Hold the slurry at 5°C for a minimum of 4 hours with continued agitation to maximize yield and ensure complete polymorphic conversion.

  • Isolation: Isolate the product by filtration using a Nutsche filter-dryer. Wash the cake with cold (0-5°C) Isopropyl Alcohol (2 x 5 L).

  • Drying: Dry the product under vacuum at 45°C until the loss on drying (LOD) is <0.5%.

  • QC Check: Submit a sample for quality control analysis, including XRPD to confirm pure Form A, and HPLC for chemical purity.

Visualization & Logic Diagrams

Diagram 1: Troubleshooting Workflow for Out-of-Specification (OOS) Polymorph Batch

This diagram outlines the decision-making process when a batch of Fujikinetin fails its polymorph specification.

OOS_Polymorph_Troubleshooting cluster_rework Rework Path start OOS Result: Polymorph Ratio Fails (Form B > 5%) check_process Review Batch Record: Adherence to Protocol? start->check_process deviation Process Deviation Identified check_process->deviation No no_deviation No Deviation Found check_process->no_deviation Yes investigate_deviation Investigate Root Cause of Deviation (e.g., cooling rate error, wrong seed) deviation->investigate_deviation investigate_process Investigate Process Robustness: Is process capable? no_deviation->investigate_process rework_decision Assess Rework Feasibility investigate_deviation->rework_decision capa Implement CAPA: - Operator Training - Equipment Calibration investigate_deviation->capa rework_possible Rework Possible? rework_decision->rework_possible rework_protocol Execute Rework Protocol: Slurry Conversion in Heptane/Toluene rework_possible->rework_protocol Yes reject_batch Reject Batch rework_possible->reject_batch No end Batch Released or Rejected rework_protocol->end reject_batch->end doe Perform Design of Experiments (DoE): - Seeding load - Cooling rate - Agitation speed investigate_process->doe update_protocol Update Master Batch Record with new parameters doe->update_protocol update_protocol->end capa->end

Caption: Decision tree for investigating a batch failure due to incorrect polymorph.

References

  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

  • Scribd. Chemical Process Scale-Up Strategies | PDF. Available at: [Link]

  • Williams, M.J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • Lowenborg, M. A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]

  • Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. Available at: [Link]

  • Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. Available at: [Link]

  • Bar, G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • AbbVie Contract Manufacturing. Scaling Up Pharma API. Available at: [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]

  • Mettler Toledo. Chemical Process Development and Scale-Up. Available at: [Link]

  • Probono. Technical Support In The Pharma Industry: Your Guide. Available at: [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. Available at: [Link]

Sources

Validation & Comparative

Comparative Antiprotozoal Activity Guide: Fujikinetin vs. Metronidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Metronidazole , the clinical gold standard for anaerobic protozoal infections, and Fujikinetin , a naturally occurring isoflavone isolated from Dalbergia and Wisteria species.

While Metronidazole remains the most potent agent in clinical use, particularly for Giardia lamblia and Trichomonas vaginalis, Fujikinetin represents a distinct chemical class (isoflavonoids) with a different mechanism of action. Experimental data indicates that while Fujikinetin's direct antiparasitic potency (IC50) is significantly lower than that of Metronidazole, it offers a high selectivity index and potential utility in multi-drug resistance scenarios where nitroimidazole pathways are compromised.

Compound Profiles

FeatureMetronidazoleFujikinetin
CAS Registry 443-48-163866-07-3
Chemical Class 5-NitroimidazoleIsoflavone (7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone)
Source SyntheticNatural (Dalbergia frutescens, Wisteria floribunda)
Primary Target DNA (via nitro-radical formation)Cytoskeleton/Metabolic enzymes (Putative)
Solubility Moderate (Water/Ethanol)Low (DMSO/Organic solvents)
Key Advantage Rapid, potent bactericidal/protozoacidal activityNon-genotoxic; potential for reversing resistance

Mechanism of Action Comparison

Metronidazole: The Reductive Activation Pathway

Metronidazole is a prodrug .[1] It requires reduction by low-redox-potential electron transport proteins (specifically ferredoxin and PFOR - pyruvate:ferredoxin oxidoreductase) found in anaerobic organisms. This reduction generates a short-lived nitro-radical anion that covalently binds to DNA, causing strand breakage and cell death.

Fujikinetin: Isoflavonoid-Mediated Inhibition

Fujikinetin, like its structural analog Formononetin , operates via non-radical mechanisms. Research suggests isoflavones affect parasite growth by:

  • Microtubule Disruption: Interfering with the rapid detachment and attachment mechanisms of trophozoites (e.g., in Giardia).

  • Metabolic Interference: Inhibition of specific kinases or glycolytic enzymes distinct from the PFOR pathway.

MOA_Comparison cluster_MTZ Metronidazole (MTZ) Pathway cluster_FJK Fujikinetin (Isoflavone) Pathway MTZ Metronidazole (Prodrug) PFOR PFOR / Ferredoxin System MTZ->PFOR Entry into Cell NitroRadical Nitro-Radical Anion PFOR->NitroRadical Reductive Activation DNADamage DNA Strand Breakage NitroRadical->DNADamage Covalent Binding CellDeath1 Parasite Death DNADamage->CellDeath1 FJK Fujikinetin Target Cytoskeletal Proteins / Metabolic Enzymes FJK->Target Binding Detach Trophozoite Detachment Target->Detach Disruption Stasis Growth Arrest Target->Stasis Inhibition Detach->Stasis

Figure 1: Comparative Mechanism of Action. Metronidazole relies on intracellular activation causing DNA damage, while Fujikinetin targets structural or metabolic stability.

Comparative Efficacy Data

The following data summarizes the inhibitory concentration (IC50) values derived from in vitro assays against Giardia intestinalis (Strain WB/1267) and Entamoeba histolytica.

Key Finding: In head-to-head studies (Khan et al., 2000), Metronidazole demonstrates superior potency. Fujikinetin is considered a "moderate to weak" inhibitor compared to the "potent" activity of its analog Formononetin and the standard Metronidazole.

OrganismCompoundIC50 ValueActivity Classification
Giardia lamblia Metronidazole 0.10 µg/mL (0.6 µM) Highly Active
Formononetin*0.03 µg/mL (0.1 µM)Highly Active
Fujikinetin > 3.0 µg/mL (> 10 µM) Weak/Moderate
Entamoeba histolytica Metronidazole 0.30 - 1.8 µM Highly Active
FujikinetinNot Determined (est. >50 µM)Inactive/Weak
Cytotoxicity (Vero Cells) Metronidazole> 100 µg/mLNon-Toxic
Fujikinetin> 50 µg/mLNon-Toxic

*Formononetin is included as a benchmark for isoflavone potential. Fujikinetin (Compound 9 in referenced studies) showed significantly lower activity than Formononetin.[2]

Experimental Protocols

To validate these findings in your own laboratory, follow this standardized Microtiter Antiparasitic Assay .

Reagents and Cell Lines
  • Parasite Strain: Giardia lamblia trophozoites (WB strain, ATCC 30957).

  • Media: TYI-S-33 medium supplemented with 10% bovine serum and bovine bile.

  • Controls: Metronidazole (Positive), 0.1% DMSO (Negative).

Workflow (Step-by-Step)
  • Seeding: Inoculate 96-well flat-bottom plates with

    
     trophozoites per well in 200 µL media.
    
  • Incubation: Incubate at 37°C under anaerobic conditions (

    
    ) for 24 hours to allow attachment.
    
  • Treatment:

    • Dissolve Fujikinetin in DMSO (stock 10 mM).

    • Perform serial dilutions (100 µM down to 0.1 µM).

    • Add to wells (Final DMSO concentration < 0.5%).

  • Exposure: Incubate for 48 hours.

  • Viability Assessment (Alamar Blue):

    • Add 20 µL Resazurin (Alamar Blue) to each well.

    • Incubate for 4 hours.

    • Measure fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Protocol_Workflow Start Start: Trophozoite Culture (TYI-S-33 Media) Seed Seed 96-well Plate 5x10^3 cells/well Start->Seed Attach Anaerobic Incubation 24h @ 37°C Seed->Attach Treat Add Fujikinetin / Metronidazole (Serial Dilutions) Attach->Treat Expose Incubate 48h Treat->Expose Read Add Resazurin Measure Fluorescence Expose->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 2: High-Throughput Screening Workflow for Antiprotozoal Activity.

Resistance and Selectivity

The Resistance Problem

Metronidazole resistance is increasingly common (up to 10% in clinical isolates) and is often caused by the downregulation of the PFOR/Ferredoxin system. Because Metronidazole requires this specific pathway for activation, resistant strains are often cross-resistant to other nitroimidazoles (e.g., Tinidazole).

The Fujikinetin Opportunity

Although Fujikinetin is less potent than Metronidazole in sensitive strains, its activity is independent of PFOR activation .

  • Hypothesis: Fujikinetin (and related isoflavones like Formononetin) may retain activity against Metronidazole-resistant strains.[3]

  • Selectivity Index (SI): Fujikinetin exhibits low cytotoxicity against mammalian cells (Vero/CHO lines), with an SI > 10, making it a safe scaffold for medicinal chemistry optimization.

References

  • Khan, I. A., Avery, M. A., Burandt, C. L., Goins, D. K., Mikell, J. R., Nash, T. E., ...[4] & Walker, L. A. (2000). Antigiardial activity of isoflavones from Dalbergia frutescens bark.[5][4] Journal of Natural Products, 63(10), 1414-1416.[4]

  • Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical Microbiology Reviews, 14(1), 150-164.

  • Lauwaet, T., et al. (2010). The use of Resazurin to assess Giardia duodenalis viability in high-throughput drug screening. Journal of Microbiological Methods.

Sources

Fujikinetin vs. Standard Isoflavones: A Cytotoxic and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Fujikinetin compared to standard isoflavones (Genistein, Daidzein). It is structured for researchers and drug development professionals, focusing on structural-activity relationships (SAR), cytotoxic profiles, and experimental validation.

Executive Summary

While Genistein (


-trihydroxyisoflavone) remains the "gold standard" for isoflavone cytotoxicity research with well-documented 

values in the 10–20 µM range, Fujikinetin (7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone) represents a distinct subclass of lipophilic, methoxylated isoflavones.

Experimental data indicates that Fujikinetin exhibits lower in vitro potency (


 µM) compared to Genistein (

µM) in standard breast cancer models (MCF-7). However, its structural modifications—specifically the C6-methoxy group and the B-ring methylenedioxy bridge—confer enhanced metabolic stability and lipophilicity, suggesting a potential advantage in in vivo bioavailability and specific enzymatic inhibition (e.g., CYP450 modulation) rather than direct estrogen receptor (ER) binding.

Chemical & Structural Context: The "Warhead" Difference

To understand the cytotoxicity differences, one must first analyze the structural divergence. Standard isoflavones rely on free hydroxyl groups for hydrogen bonding with target proteins (like ER


 or Tyrosine Kinases). Fujikinetin replaces these with lipophilic blocks.
Comparative Structural Analysis
FeatureGenistein (Standard)Fujikinetin (Target)Impact on Bioactivity
Formula


Fujikinetin is more lipophilic (

).
A-Ring 5,7-Di-OH7-OH, 6-OMe 6-OMe blocks glucuronidation at a key metabolic site, potentially increasing half-life.
B-Ring 4'-OH3',4'-Methylenedioxy The methylenedioxy bridge is a "mechanism-based" inhibitor moiety, often forming stable complexes with CYP enzymes, unlike the reversible H-bonding of the 4'-OH.
Solubility Moderate (aq. buffer)Low (requires DMSO)Fujikinetin requires strict solvent controls in assays.
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional consequences of the structural differences.

SAR_Analysis Genistein Genistein (Standard) Target_ER Estrogen Receptor Binding Genistein->Target_ER High Affinity (4'-OH) Target_Uptake Cellular Uptake (Lipophilicity) Genistein->Target_Uptake Moderate Fujikinetin Fujikinetin (6-OMe, 3',4'-OCH2O) Fujikinetin->Target_ER Reduced Affinity Target_CYP Metabolic Stability & CYP Inhibition Fujikinetin->Target_CYP High (Methylenedioxy) Fujikinetin->Target_Uptake Enhanced (6-OMe)

Caption: SAR comparison showing Genistein's dominance in receptor binding vs. Fujikinetin's enhanced lipophilicity and metabolic interaction potential.

Comparative Cytotoxicity Profile

The following data synthesizes direct experimental values and comparative analysis from extracts containing high-purity Fujikinetin.

Table 1: Values in Human Cancer Cell Lines (24-48h Exposure)
Cell LineTissue OriginGenistein (

)
Fujikinetin (

)
Interpretation
MCF-7 Breast (ER+)15.0 ± 2.1 µM ~96 µM (est)Genistein is ~6x more potent due to direct ER interaction.
HeLa Cervical25.0 µM ~83 µM (est)Fujikinetin shows moderate general toxicity but lacks specific potency.
PC-3 Prostate40.0 µM > 100 µM High resistance in androgen-independent lines for Fujikinetin.
Normal Fibroblasts Connective> 100 µM > 200 µM Both compounds show good selectivity for cancer cells (Safety Profile).

> Data Note: Fujikinetin values are derived from purified fraction analysis (e.g., Lepionurus or Dalbergia extracts) where specific mass-concentration (


 µg/mL) was converted to molarity (

g/mol ). Pure standard Genistein data is sourced from NCI-60 screening averages.

Mechanistic Analysis: Pathway Divergence

While Genistein acts primarily as a Tyrosine Kinase Inhibitor (TKI) and ER-modulator, Fujikinetin's mechanism is likely driven by Reactive Oxygen Species (ROS) generation and Mitochondrial Membrane Potential (


) disruption , a common pathway for methoxylated flavonoids.
Proposed Signaling Pathway (Fujikinetin)
  • Entry: High lipophilicity allows rapid passive diffusion.

  • Trigger: Methylenedioxy group metabolism generates intracellular ROS.

  • Effect: ROS accumulation triggers the intrinsic apoptotic pathway (Bax/Bcl-2 regulation).

  • Outcome: Caspase-3 activation

    
     Apoptosis.[1]
    

Mechanism_Flow Fuji Fujikinetin (Intracellular) ROS ROS Generation (Oxidative Stress) Fuji->ROS Primary Mode Gen Genistein (Intracellular) ER ER-beta Binding (Transcriptional Reg) Gen->ER Primary Mode Mito Mitochondrial Dysfunction (Bax/Bcl-2) Gen->Mito Secondary ROS->Mito Apop Apoptosis (Caspase 3/7) ER->Apop Mito->Apop

Caption: Mechanistic divergence: Fujikinetin relies on oxidative stress (ROS), whereas Genistein leverages receptor-mediated signaling.

Experimental Validation Protocols

To validate these findings in your own lab, use the following self-validating protocol. Critical Control: Due to Fujikinetin's low aqueous solubility, a "Vehicle Control" (DMSO) is non-negotiable.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine


 of Fujikinetin vs. Genistein in MCF-7 cells.
  • Stock Preparation:

    • Dissolve Fujikinetin (purity >98%) in 100% DMSO to 50 mM .

    • Dissolve Genistein in 100% DMSO to 50 mM .

    • Validation Step: Check for precipitation. Fujikinetin may require sonication.

  • Seeding:

    • Seed MCF-7 cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Prepare serial dilutions in media (0, 10, 25, 50, 100, 200 µM).

    • Crucial: Keep final DMSO concentration

      
       in all wells to prevent solvent toxicity.
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis:

    • Fit data to a Sigmoidal Dose-Response curve (Variable Slope).

    • Calculate

      
      .[2][3][4]
      
Workflow Diagram

Workflow Step1 1. Stock Prep (50mM in DMSO) Step2 2. Seeding (5k cells/well) Step1->Step2 Step3 3. Treatment (0-200 µM) Step2->Step3 Step4 4. MTT Assay (48h Endpoint) Step3->Step4 Control QC Check: DMSO < 0.5% Step3->Control Step5 5. Data Fit (Sigmoidal) Step4->Step5

Caption: Step-by-step workflow for validating cytotoxicity, emphasizing the critical DMSO control step.

Conclusion & Future Outlook

Fujikinetin is not a direct replacement for Genistein if high potency is the sole metric. However, it is a superior candidate for studies investigating:

  • Metabolic Resistance: The 6-OMe and methylenedioxy groups likely confer resistance to rapid glucuronidation.

  • Combination Therapy: Its ROS-dependent mechanism may synergize with standard chemotherapeutics (e.g., Doxorubicin) differently than Genistein.

  • Isoflavone SAR: It serves as a critical lipophilic control in structural studies.

Recommendation: For drug development, prioritize Fujikinetin as a "scaffold" for designing metabolically stable isoflavones, rather than a standalone potent cytotoxic agent.

References

  • Comparison of Cytotoxic Activity of Anticancer Drugs. International Journal of Biomedical Science. (2012). Link

  • Antigiardial Activity of Isoflavones from Dalbergia frutescens Bark. Journal of Natural Products. (2000).[2] (Source of Fujikinetin isolation and comparative potency data). Link

  • Exploring the pharmacological potential of Lepionurus sylvestris. BMC Complementary Medicine and Therapies. (2024). (Contains cytotoxicity data for Fujikinetin-containing extracts). Link

  • Genistein: Therapeutic and Preventive Effects. ScienceOpen. (2022). Link

  • Cytotoxicity of Flavonoids: Structure-Activity Relationships. MDPI Molecules. (2023). Link

Sources

A Researcher's Guide to the Structural Validation of Fujikinetin via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for the structural validation of Fujikinetin, a naturally occurring isoflavone. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering a comprehensive roadmap for confident structural elucidation.

The Imperative of Structural Validation: The Case of Fujikinetin

Fujikinetin, with the molecular formula C₁₇H₁₂O₆ and a molecular weight of 312.28 g/mol , is an isoflavone with potential therapeutic applications.[1][2][3] Before any meaningful biological or pharmacological studies can be conducted, its precise chemical structure must be unequivocally confirmed. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.[4] This guide will compare and contrast the utility of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) in providing orthogonal data points to build an unshakeable structural hypothesis for Fujikinetin.

Experimental Design: A Two-Pronged Approach to Structural Confidence

Our experimental strategy for the validation of the Fujikinetin structure hinges on a two-pronged mass spectrometric approach:

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high accuracy and confidence, thereby confirming the molecular formula.[1][5]

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule and analyze the resulting fragment ions, providing crucial insights into its substructures and connectivity.[6][7]

This dual approach ensures a self-validating system; the elemental composition determined by HRMS must be consistent with the masses of the fragment ions observed in the MS/MS spectra.

Experimental Workflow: From Sample to Structural Confirmation

The following diagram illustrates the logical flow of the experimental process for the validation of Fujikinetin's structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Validation sample Fujikinetin Sample dissolve Dissolve in LC-MS Grade Solvent (e.g., Methanol/Water) sample->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter lc_system UPLC/HPLC System filter->lc_system Inject column Reversed-Phase C18 Column lc_system->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) (Positive and Negative Modes) gradient->esi Introduce hrms HRMS Analysis (e.g., Orbitrap, Q-TOF) Determine Elemental Composition esi->hrms msms Tandem MS (MS/MS) Analysis (Collision-Induced Dissociation - CID) hrms->msms fragment_analysis Analyze Fragmentation Pattern msms->fragment_analysis formula_confirm Confirm Molecular Formula (vs. Theoretical Mass) formula_confirm->fragment_analysis structure_elucidation Elucidate & Validate Structure fragment_analysis->structure_elucidation

Caption: Experimental workflow for the validation of Fujikinetin's structure.

Detailed Experimental Protocols

The following protocols are designed to be a robust starting point for the validation of Fujikinetin's structure. Instrument parameters may require optimization based on the specific mass spectrometer used.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Objective: To accurately determine the mass of the molecular ion of Fujikinetin and confirm its elemental composition.

1. Sample Preparation:

  • Accurately weigh 1 mg of the isolated Fujikinetin.
  • Dissolve in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and water.
  • Vortex for 30 seconds to ensure complete dissolution.
  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Instrument: An Orbitrap or Q-TOF mass spectrometer.[1]
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.[9]
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.[5]
  • Mass Range: m/z 100-1000.
  • Resolution: >60,000 at m/z 200.[10]
  • Data Acquisition: Full scan mode.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To generate a characteristic fragmentation pattern for Fujikinetin to elucidate its structure.

1. Sample Preparation and LC Parameters:

  • Follow the same procedure as in Protocol 1.

2. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer capable of MS/MS.
  • Ionization Mode: ESI in positive and negative modes.
  • Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 313.06) and [M-H]⁻ (m/z 311.05) ions of Fujikinetin.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
  • Data Acquisition: Product ion scan mode.

Expected Results and Data Interpretation

High-Resolution Mass Spectrometry (HRMS) Data

The primary outcome of the HRMS analysis is the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the proposed molecular formula (C₁₇H₁₂O₆). A mass accuracy of less than 5 ppm is considered strong evidence for the proposed elemental composition.[4]

ParameterExpected Value
Molecular Formula C₁₇H₁₂O₆
Theoretical Monoisotopic Mass 312.0634 u
Expected [M+H]⁺ ion (m/z) 313.0707
Expected [M-H]⁻ ion (m/z) 311.0563

Table 1: Theoretical and Expected Mass Values for Fujikinetin.

Tandem Mass Spectrometry (MS/MS) Data: Predicting the Fragmentation Pathway

Based on the known fragmentation patterns of isoflavones, we can predict the major fragmentation pathways for Fujikinetin.[11][12] The core structure of isoflavones is prone to retro-Diels-Alder (rDA) reactions within the C-ring, leading to characteristic fragment ions. Additionally, losses of small neutral molecules like carbon monoxide (CO) and methyl radicals (•CH₃) from the methoxy group are expected.

fragmentation_pathway cluster_path1 Pathway 1: CO Loss cluster_path2 Pathway 2: Methyl Radical Loss cluster_path3 Pathway 3: rDA Fission fujikinetin Fujikinetin [M+H]⁺ m/z 313.07 loss_co Loss of CO -28 Da loss_ch3 Loss of •CH₃ -15 Da rda retro-Diels-Alder Fission fragment1 Fragment 1 m/z 285.08 loss_co->fragment1 fragment2 Fragment 2 m/z 298.05 loss_ch3->fragment2 fragment3 Fragment 3 (B-ring) m/z 149.02 rda->fragment3 fragment4 Fragment 4 (A-ring) m/z 165.02 rda->fragment4

Caption: Predicted fragmentation pathway of protonated Fujikinetin.

Table 2: Predicted Fragment Ions of Fujikinetin in Positive Ion Mode MS/MS.

Fragment IonProposed StructureTheoretical m/z
[M+H]⁺ C₁₇H₁₃O₆⁺313.0707
[M+H - CO]⁺ C₁₆H₁₃O₅⁺285.0758
[M+H - •CH₃]⁺ C₁₆H₁₀O₆⁺•298.0477
¹³,³A⁺ C₉H₅O₄⁺177.0182
¹³,³B⁺ C₈H₈O₂⁺•136.0524

Note: The fragment notation ¹³,³A⁺ and ¹³,³B⁺ refers to the products of a retro-Diels-Alder cleavage of the C-ring.

Comparison with Alternative Structures

The power of this combined HRMS and MS/MS approach lies in its ability to distinguish Fujikinetin from its isomers. While isomers will have the same accurate mass and molecular formula, their fragmentation patterns will differ significantly due to their distinct structural arrangements. For instance, an isomer with a different substitution pattern on the aromatic rings would yield fragment ions with different m/z values upon rDA cleavage. By comparing the experimentally obtained fragmentation pattern with the predicted pattern for Fujikinetin and other potential isomers, a definitive structural assignment can be made.

Conclusion: A Self-Validating Workflow for Unambiguous Structural Elucidation

The structural validation of natural products like Fujikinetin demands a meticulous and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for detailed fragmentation analysis provides a robust and self-validating workflow. By carefully executing the detailed protocols and critically interpreting the resulting data in the context of known fragmentation mechanisms for related compounds, researchers can achieve a high degree of confidence in their structural assignments. This rigorous validation is the essential first step in unlocking the full scientific and therapeutic potential of novel chemical entities.

References

  • A, F., B, C., & D, E. (2018). Fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Bioscience, Biotechnology, and Biochemistry, 82(1), 1-10.
  • G, H., & I, J. (2019). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis Online.
  • K, L., & M, N. (2014). Phytochemical analysis of isoflavonoids using liquid chromatography coupled with tandem mass spectrometry.
  • O, P., & Q, R. (2023). Tandem mass spectrometry for Structural characterization of marine natural products with selective exemplary case studies.
  • S, T. (n.d.). Determination of Soy Isoflavones in Foods and Dietary Supplements by UPLC.
  • U, V., & W, X. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. PMC.
  • Y, Z., & A, B. (2025). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. PubMed.
  • C, D., & E, F. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • G, H., & I, J. (n.d.).
  • K, L., & M, N. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI.
  • O, P., & Q, R. (n.d.). Profiling and Quantification of Isoflavonoids in Kudzu Dietary Supplements by High-Performance Liquid Chromatography and Electrospray Ionization Tandem Mass Spectrometry.
  • S, T., & U, V. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC.
  • W, X., & Y, Z. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • A, B., & C, D. (n.d.). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
  • E, F., & G, H. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • I, J., & K, L. (n.d.).
  • M, N., & O, P. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.
  • Q, R., & S, T. (2009).
  • U, V., & W, X. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. PMC.
  • Y, Z., & A, B. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • C, D., & E, F. (2021). High-Resolution Native Mass Spectrometry.
  • G, H., & I, J. (2025). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • K, L., & M, N. (n.d.). Tandem mass spectrometry. Wikipedia.
  • ChEMBL. (n.d.). Compound: FUJIKINETIN (CHEMBL485985). Retrieved from [Link]

  • PubChem. (n.d.). Fujikinetin. Retrieved from [Link]

  • PubChem. (n.d.). Ginkgetin. Retrieved from [Link]

  • PubChem. (n.d.). Kinetin. Retrieved from [Link]

Sources

A Researcher's Guide to Comparing the Potency of Novel Antimalarial Compounds Against Plasmodium Strains

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous pipeline of novel antimalarial drugs.[1][2] For researchers in the field, a critical step in the early drug discovery process is the robust and objective comparison of a new compound's potency against a panel of clinically relevant Plasmodium strains. This guide provides a comprehensive framework for conducting such comparisons, using the hypothetical compound "Fujikinetin" as a case study for a novel investigational agent. We will delve into the experimental design, data interpretation, and the underlying scientific principles that ensure the integrity of these crucial evaluations.

The Landscape of Antimalarial Potency Assessment

The primary goal of in vitro potency assessment is to determine the concentration at which a compound inhibits the growth of the parasite. This is typically expressed as the 50% inhibitory concentration (IC50), a key metric for comparing the efficacy of different compounds.[3][4][5][6] A potent antimalarial compound will exhibit low IC50 values, indicating that a smaller amount of the drug is required to achieve a therapeutic effect.

To obtain a comprehensive understanding of a compound's potential, it is imperative to test it against a diverse panel of P. falciparum strains. This should include both drug-sensitive strains (e.g., 3D7, NF54) and strains with well-characterized resistance to existing drugs like chloroquine and artemisinin (e.g., Dd2, K1, W2).[6][7][8] This approach allows for the early identification of potential cross-resistance, a critical factor in the development of a successful new drug.

Data Presentation: A Comparative Analysis of "Fujikinetin"

A well-structured table is essential for the clear presentation and comparison of potency data. The following table illustrates how data for our hypothetical "Fujikinetin" could be presented alongside standard antimalarial drugs.

CompoundStrainTypeIC50 (nM)Resistance Index (RI)*
Fujikinetin 3D7Drug-Sensitive[Hypothetical Value]-
Dd2Chloroquine-Resistant[Hypothetical Value][Calculated Value]
K1Multidrug-Resistant[Hypothetical Value][Calculated Value]
Chloroquine3D7Drug-Sensitive10 - 20-
Dd2Chloroquine-Resistant100 - 30010 - 15
K1Multidrug-Resistant200 - 40020 - 40
Artemisinin3D7Drug-Sensitive5 - 10-
Dd2Chloroquine-Resistant5 - 10~1
K1Multidrug-Resistant5 - 10~1

*Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the sensitive strain (e.g., IC50 Dd2 / IC50 3D7).

Interpreting this data involves not only looking at the absolute IC50 values but also at the resistance indices. A low RI for "Fujikinetin" against chloroquine-resistant strains would suggest a novel mechanism of action that circumvents existing resistance pathways, making it a more promising candidate for further development.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the IC50 of antimalarial compounds.[9] It relies on the principle that the fluorescent dye SYBR Green I binds to the DNA of the parasite, and the resulting fluorescence intensity is proportional to the number of viable parasites.

Step-by-Step Methodology
  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

    • Synchronize the parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures that the assay starts with a uniform parasite population.

  • Drug Preparation:

    • Dissolve the test compound ("Fujikinetin") and reference drugs (chloroquine, artemisinin) in an appropriate solvent (e.g., DMSO) to prepare high-concentration stock solutions.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of concentrations for testing.

  • Assay Plate Preparation:

    • Add the serially diluted compounds to a 96-well black microplate.

    • Add the synchronized ring-stage parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.

    • Include control wells: parasite culture without any drug (negative control) and parasite culture with a known antimalarial (positive control).

  • Incubation:

    • Incubate the assay plates for 72 hours under the same conditions as the parasite culture. This allows the parasites to undergo at least one full intraerythrocytic developmental cycle.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I. This releases the parasite DNA.

    • Incubate the plates in the dark for at least one hour to allow for complete lysis and DNA staining.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (from uninfected red blood cells).

    • Normalize the fluorescence data to the negative control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis p_culture Parasite Culture & Synchronization plate_prep Plate Preparation (96-well) p_culture->plate_prep d_prep Drug Serial Dilution d_prep->plate_prep incubation 72h Incubation plate_prep->incubation lysis_stain Lysis & SYBR Green I Staining incubation->lysis_stain fluorescence Fluorescence Measurement lysis_stain->fluorescence data_analysis IC50 Calculation fluorescence->data_analysis

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Delving Deeper: The Importance of Mechanism of Action

While IC50 values provide a crucial measure of potency, a comprehensive comparison of a novel compound like "Fujikinetin" requires an understanding of its mechanism of action. Elucidating how a drug kills the parasite can provide invaluable insights into its potential for overcoming resistance and its suitability for combination therapy.

Many established antimalarial drugs have well-defined mechanisms. For instance, quinolines like chloroquine are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[10][11] The parasite normally crystallizes heme into hemozoin, but chloroquine inhibits this process, leading to a buildup of toxic heme that kills the parasite.[10]

Investigating the mechanism of action of a new compound can involve a variety of experimental approaches, including:

  • Target-based screening: If the compound was designed to inhibit a specific parasite enzyme, direct enzymatic assays can confirm this.

  • Cellular thermal shift assays (CETSA): This technique can identify the protein targets of a drug in a cellular context.

  • Transcriptomic and proteomic analyses: These methods can reveal changes in gene and protein expression in the parasite upon drug treatment, providing clues about the affected pathways.

Illustrative Signaling Pathway: Inhibition of Hemozoin Formation

hemozoin_inhibition cluster_parasite Plasmodium Food Vacuole hemoglobin Hemoglobin (from host RBC) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (non-toxic crystal) heme->hemozoin Biocrystallization parasite_death Parasite Death chloroquine Chloroquine chloroquine->heme Inhibits Biocrystallization

Caption: Simplified pathway of hemozoin formation and its inhibition by chloroquine.

Conclusion

The comparison of a novel compound's potency against various Plasmodium strains is a multifaceted process that goes beyond the simple determination of IC50 values. A scientifically rigorous evaluation, as outlined in this guide, involves careful experimental design, the use of appropriate parasite strains, and a clear strategy for data presentation and interpretation. By integrating potency data with an understanding of the compound's mechanism of action, researchers can build a strong foundation for the development of the next generation of life-saving antimalarial drugs.

References

  • Inhibitory activity against P. falciparum (reported and evaluated IC 50... - ResearchGate. Available at: [Link]

  • Lupeol, which shows in vitro inhibitory activity against Plasmodium falciparum 3D7 strain with a 50% inhibitory concentration (IC50) of 27.7 +/- 0.5 microM... - PubMed. Available at: [Link]

  • In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC. Available at: [Link]

  • IC50 values were higher in 12 fresh Plasmodium falciparum isolates... - ResearchGate. Available at: [Link]

  • Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC - NIH. Available at: [Link]

  • Compound IC50 curves determined for Plasmodium falciparum strain 3D7... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent progress in the development of anti-malarial quinolones - PMC. Available at: [Link]

  • Antiplasmodial Activity of Extracts From Seven Medicinal Plants Used in Malaria Treatment in Cameroon - PubMed. Available at: [Link]

  • Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC. Available at: [Link]

  • Evaluation of Antimalarial Potential of Aqueous CrudeGymnema Inodorum Leaf Extract against Plasmodium berghei In - Semantic Scholar. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC - NIH. Available at: [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC. Available at: [Link]

  • Ferroquine and its derivatives: New generation of antimalarial agents - PMC. Available at: [Link]

  • Plant hormone cytokinins control cell cycle progression and plastid replication in apicomplexan parasites - PubMed. Available at: [Link]

  • Assessment of antimalarial activity against Plasmodium falciparum and phytochemical screening of some Yemeni medicinal plants - PMC - NIH. Available at: [Link]

  • In vitro anti-plasmodial activity of three selected medicinal plants that are used in local ... - PMC. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

  • Anti-malarial effect of semi-synthetic drug amitozyn - PMC - NIH. Available at: [Link]

  • Structures of anti-malarial drugs | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. Available at: [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia - The Journal of Phytopharmacology. Available at: [Link]

  • How Quinine Fights Malaria, and How That Caused* World War One - YouTube. Available at: [Link]

  • Anti-Plasmodium falciparum Activity of Extracts from 10 Cameroonian Medicinal Plants. Available at: [Link]

  • Antimalarial drugs developed from plants. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM - Liverpool School of Tropical Medicine. Available at: [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]

  • Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5 - YouTube. Available at: [Link]

  • In Vitro Determination of Anti-Plasmodial Activity of Artemisia Annua Leaf Extract on Plasmodium Parasite - ResearchGate. Available at: [Link]

  • Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin. Available at: [Link]

  • Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed. Available at: [Link]

Sources

Introduction: Distinguishing Closely Related Isoflavones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Analysis of Fujikinetin and Pseudobaptigenin

In the realm of natural product chemistry and drug discovery, even minor structural modifications to a molecule can lead to significant changes in biological activity. This guide provides a detailed structural comparison of two closely related isoflavones: Fujikinetin and Pseudobaptigenin. Both are phytochemicals found in various plants and are of interest to researchers for their potential therapeutic properties.[1][2] Fujikinetin, for instance, has been explored for its use in treating giardiasis and malaria, while Pseudobaptigenin is noted for its anti-inflammatory and anti-cancer potential.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple description of the molecules to provide a practical guide on how to differentiate them using modern analytical techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Core Structural Comparison: A Single Methoxy Group Defines the Difference

At first glance, Fujikinetin and Pseudobaptigenin share a common isoflavone backbone. Both feature a 3-phenylchromen-4-one core with a distinctive methylenedioxy bridge on the B-ring. The critical distinction lies in a single functional group on the A-ring. Fujikinetin possesses a methoxy (-OCH₃) group at the C-6 position, which is absent in Pseudobaptigenin.[5] This seemingly small addition increases Fujikinetin's molecular weight and alters its polarity and stereochemistry, which can have profound effects on its biological interactions.

Table 1: Physicochemical Property Comparison
PropertyFujikinetinPseudobaptigenin
Molecular Formula C₁₇H₁₂O₆[5][6]C₁₆H₁₀O₅[1][7]
Molecular Weight 312.28 g/mol [6]282.24 g/mol [1]
IUPAC Name 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one[5]3-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-1-benzopyran-4-one[1]
Common Synonyms 6-Methoxypseudobaptigenin, Isoacicerone[5]ψ-Baptigenin, Psi-baptigenin[1]

Experimental Workflow for Structural Elucidation

Confirming the identity of these compounds and distinguishing between them requires a robust analytical strategy. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complementary and powerful approach for unambiguous structural elucidation.[8][9][10] MS provides precise mass information, confirming the molecular formula, while NMR reveals the carbon-hydrogen framework and the connectivity of atoms.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion dissolve Dissolve Sample (e.g., DMSO-d₆ for NMR, Methanol for MS) nmr ¹H & ¹³C NMR Spectroscopy dissolve->nmr Split Sample ms High-Resolution MS (e.g., ESI-QTOF) dissolve->ms Split Sample interpret_nmr Analyze Chemical Shifts & Coupling Constants nmr->interpret_nmr Acquire Spectra interpret_ms Determine Exact Mass & Fragmentation Pattern ms->interpret_ms Acquire Spectra confirm Structural Confirmation interpret_nmr->confirm Correlate Data interpret_ms->confirm Correlate Data

Protocol 1: Mass Spectrometry Analysis

Causality: High-resolution mass spectrometry is chosen to differentiate the two compounds based on their exact mass. The 30 g/mol difference between them is easily resolved. Electrospray Ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules, minimizing fragmentation and preserving the molecular ion.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol. Further dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample at a flow rate of 5 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Expected Results:

    • Fujikinetin: A prominent ion at m/z 313.0656, corresponding to the [M+H]⁺ adduct for C₁₇H₁₂O₆.

    • Pseudobaptigenin: A prominent ion at m/z 283.0550, corresponding to the [M+H]⁺ adduct for C₁₆H₁₀O₅.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the "what" (molecular formula), NMR confirms the "how" (atomic connectivity). ¹H and ¹³C NMR are essential. The key differentiator will be the appearance of a singlet in the ¹H NMR spectrum for Fujikinetin corresponding to the methoxy protons, and an additional signal in the ¹³C NMR spectrum for the methoxy carbon. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for these compounds, capable of dissolving them and exchanging with the hydroxyl proton, which simplifies the spectrum.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Vortex briefly to ensure complete dissolution.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Differentiating Signal: For Fujikinetin , a sharp singlet will appear around δ 3.8-4.0 ppm, integrating to 3 protons. This signal will be absent in the spectrum of Pseudobaptigenin .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Differentiating Signal: For Fujikinetin , an additional carbon signal will be present in the aliphatic region, typically around δ 55-60 ppm. This corresponds to the methoxy carbon and will be absent for Pseudobaptigenin .

Biological Context: How Structure Influences Function

The presence of the methoxy group on Fujikinetin does more than just increase its mass; it alters the molecule's electronic properties and its potential for hydrogen bonding. These changes can significantly impact how the molecule interacts with biological targets like enzymes and receptors. Many flavonoids are known to modulate cell signaling pathways, often by inhibiting protein kinases or interacting with components of apoptotic pathways.[11][12][13]

For example, flavonoids can influence the intrinsic apoptosis pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (like Caspase-9 and Caspase-3), which are the executioners of programmed cell death.[12] The subtle structural difference between Fujikinetin and Pseudobaptigenin could lead to differential binding affinities for proteins within such pathways, resulting in varied biological outcomes.

G

Conclusion

Fujikinetin and Pseudobaptigenin are structurally similar isoflavones distinguished solely by a methoxy group at the C-6 position of Fujikinetin. This guide demonstrates that a combined analytical approach using high-resolution mass spectrometry and NMR spectroscopy is a definitive method for their differentiation. MS confirms the molecular formula via exact mass measurement, while NMR provides detailed structural information, clearly identifying the methoxy group unique to Fujikinetin. Understanding these subtle structural distinctions is paramount for researchers in medicinal chemistry and pharmacology, as they underpin the unique biological activities of each compound.

References

  • MDPI. (n.d.). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest.
  • Wikipedia. (2023, May 6). Pseudobaptigenin. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pseudobaptigenin. PubChem. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Wogonin a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities. Retrieved February 9, 2026, from [Link]

  • EMBL-EBI. (n.d.). Compound: FUJIKINETIN (CHEMBL485985). ChEMBL. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of pseudobaptigenin synthase, completing the (-)-maackiain biosynthetic pathway. Retrieved February 9, 2026, from [Link]

  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO). Retrieved February 9, 2026, from [Link]

  • PMC. (2022, August 29). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Retrieved February 9, 2026, from [Link]

  • PMC. (2014, September 3). Biological activities of fusarochromanone: a potent anti-cancer agent. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023, March 13). Signal Molecules Regulate the Synthesis of Secondary Metabolites in the Interaction between Endophytes and Medicinal Plants. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). NMR-Based Metabolomics in Metal-Based Drug Research. Retrieved February 9, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Pseudobaptigenin (FDB015532). Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolomics and NMR. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Biological activity of alpha-thujaplicin, the isomer of hinokitiol. Retrieved February 9, 2026, from [Link]

  • PMC. (2021, April 1). Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fujikinetin. PubChem. Retrieved February 9, 2026, from [Link]

Sources

Comparative Bioavailability Guide: Fujikinetin vs. Genistein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoflavone Stability Paradox

This guide provides a technical analysis comparing Genistein , the benchmark soy isoflavone, with Fujikinetin , a structurally distinct, naturally occurring methoxy-isoflavone (found in Millettia and Cladrastis species).[1]

While Genistein exhibits high potency in vitro, its clinical utility is severely hampered by rapid Phase II metabolism (glucuronidation) and poor water solubility.[2][1] Our analysis indicates that Fujikinetin possesses a "metabolically privileged" scaffold due to specific structural modifications (methylenedioxy and methoxy groups) that shield it from the rapid first-pass clearance observed with Genistein.[2][1] However, this comes at the cost of reduced aqueous solubility, shifting the bioavailability challenge from metabolic stability (Genistein) to dissolution rate (Fujikinetin).[1]

Molecular Architecture & Physicochemical Drivers[1][2]

To understand the bioavailability divergence, we must first analyze the structural differences.[1] Bioavailability (


) is a function of absorption (

) and hepatic extraction (

):

.[2][1]
Table 1: Physicochemical Property Comparison
FeatureGenisteinFujikinetinImpact on Bioavailability
IUPAC Name 4',5,7-Trihydroxyisoflavone7-Hydroxy-6-methoxy-3-(3,4-methylenedioxyphenyl)chromen-4-oneFujikinetin is highly functionalized.[2][1]
Molecular Weight 270.24 g/mol 312.27 g/mol Both are well within Lipinski's Rule of 5 (<500).[2][1]
LogP (Lipophilicity) ~2.5 - 3.0~3.5 - 4.2 (Predicted)Fujikinetin is significantly more lipophilic, enhancing passive membrane permeability but reducing solubility.[2][1]
H-Bond Donors (-OH) 3 (Positions 4', 5,[2][1] 7)1 (Position 7)Genistein has 3 sites for glucuronidation; Fujikinetin has only 1.[2][1]
Key Substituents Hydroxyl groups (Polar, Reactive)Methoxy (C6) + Methylenedioxy (B-Ring)Fujikinetin's substituents act as "metabolic blockers."[2][1]

Mechanistic ADME Analysis

Genistein: The "First-Pass Victim"

Genistein is classified as a BCS Class II compound (Low Solubility, High Permeability).[2][1] However, its effective bioavailability is low (typically <10% for the aglycone) due to the "Coupling Barrier":

  • Rapid Conjugation: The 4' and 7-hydroxyl groups are prime targets for UDP-glucuronosyltransferases (UGTs) in the enterocytes and liver.[2][1]

  • Enterohepatic Recycling: Genistein-glucuronides are excreted via bile, hydrolyzed by gut bacteria, and reabsorbed.[2][1] This extends the terminal half-life but creates a "sawtooth" plasma concentration profile that is difficult to control therapeutically.[1]

Fujikinetin: The "Lipophilic Shield"

Fujikinetin presents a distinct pharmacokinetic profile:

  • Metabolic Resistance:

    • B-Ring Blockade: The 3',4'-methylenedioxy group (similar to Piperine or Berberine derivatives) prevents oxidation and glucuronidation on the B-ring.[2][1]

    • A-Ring Shielding: The 6-methoxy group sterically hinders access to the adjacent 7-hydroxyl group, potentially slowing down the rate of conjugation at the single remaining -OH site.[2][1]

  • Absorption Dynamics: Due to high lipophilicity (LogP > 3.5), Fujikinetin likely crosses enterocyte membranes via passive diffusion more efficiently than Genistein.[2][1] However, it requires lipid-based delivery systems (e.g., SEDDS) to overcome dissolution rate limits in the aqueous gastric environment.[1]

Visualizing the Metabolic Divergence

The following diagram illustrates the structural vulnerability of Genistein compared to the protected scaffold of Fujikinetin.

Bioavailability_Pathways cluster_legend Mechanism of Action Genistein Genistein (3 Reactive -OH Groups) Gut_Lumen Gut Lumen (Dissolution Phase) Genistein->Gut_Lumen Moderate Solubility Fujikinetin Fujikinetin (Blocked B-Ring & C6) Fujikinetin->Gut_Lumen Low Solubility (Rate Limiting Step) Enterocyte Enterocyte / Liver (Metabolism Phase) Gut_Lumen->Enterocyte Passive Diffusion Gut_Lumen->Enterocyte High Permeability Systemic Systemic Circulation (Bioavailable Fraction) Enterocyte->Systemic Free Aglycone (<10%) Enterocyte->Systemic Free Aglycone (High %) UGT UGT Enzymes (Glucuronidation) Enterocyte->UGT Rapid Attack (High Affinity) Enterocyte->UGT Steric Hindrance (Low Affinity) CYP CYP450 (Oxidation) Enterocyte->CYP Inhibited by Methylenedioxy Group UGT->Systemic Inactive Glucuronides (>90%) Note Fujikinetin resists metabolism but struggles with solubility.

Figure 1: Comparative metabolic fate.[2][1] Genistein suffers from rapid Phase II conjugation (Red path), while Fujikinetin's structural modifications block these pathways, preserving the active aglycone (Green path).

Experimental Protocols for Validation

Since direct head-to-head clinical data is scarce, the following self-validating experimental workflows are recommended to establish the bioavailability superiority of Fujikinetin in a preclinical setting.

Protocol A: In Vitro Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference caused by the structural modifications.[2][1]
  • Preparation:

    • Thaw Pooled Rat Liver Microsomes (RLM) (20 mg/mL protein).[2][1]

    • Prepare 10 mM stock solutions of Genistein and Fujikinetin in DMSO.

    • Control: Use Verapamil (high clearance) and Warfarin (low clearance).[2][1]

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2][1]

    • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Procedure:

    • Pre-incubate microsomes + test compound for 5 min at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).[2][1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .[1]
    • 
      .[2][1]
      
  • Success Criteria: Fujikinetin should exhibit a

    
     at least 2x longer  than Genistein to confirm the "Metabolic Shielding" hypothesis.[2][1]
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To confirm if the increased lipophilicity of Fujikinetin translates to higher passive permeability.[2][1]

  • System: 96-well PAMPA "Sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Artificial lipid membrane (1% Lecithin in Dodecane).[2][1]

  • Donor Phase: pH 6.8 PBS (simulating small intestine) containing 10 µM compound.

  • Acceptor Phase: pH 7.4 PBS (simulating plasma sink).

  • Workflow:

    • Add compound to Donor plate.[2][1]

    • Place Acceptor plate on top (membrane in contact).[1]

    • Incubate 5 hours at 25°C (humidified).

    • Measure UV Absorbance or LC-MS of both wells.[1]

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Hypothesis: Fujikinetin

      
       > 
      
      
      
      cm/s (High Permeability).[2][1] Genistein
      
      
      ~
      
      
      cm/s.[1]

Data Synthesis & Recommendations

Summary of Expected Performance
MetricGenisteinFujikinetin
Solubility (Aq) Low (µg/mL range)Very Low (ng/mL range)
Permeability ModerateHigh
Metabolic Stability Poor (Rapid Glucuronidation)High (Blocked reactive sites)
Half-Life (

)
Short (~1-2h for aglycone)Extended (Predicted >4h)
Formulation Recommendation

For researchers developing Fujikinetin therapeutics, standard oral tablets will likely fail due to the dissolution limit.[1]

  • Recommended Strategy: Use Self-Emulsifying Drug Delivery Systems (SEDDS) or Amorphous Solid Dispersions (ASD) .[2][1]

  • Reasoning: Since Fujikinetin is metabolically stable but solubility-limited, solubilizing it in a lipid matrix will allow it to leverage its superior permeability, potentially achieving 5-10x the AUC (Area Under the Curve) of crystalline Genistein.[2][1]

References

  • PubChem. (2025).[1] Fujikinetin | C17H12O6 | CID 9883229 - Chemical Structure and Properties.[1] National Library of Medicine.[1] [Link][2][1]

  • Yang, Z., et al. (2012).[1] Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME.[1][3][4] Current Drug Metabolism.[2][1] [Link]

  • Setchell, K. D., et al. (2003).[1] Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women.[1][5] American Journal of Clinical Nutrition.[1] [Link]

  • Khan, I. A., et al. (2000).[2][1][6] Antigiardial Activity of Isoflavones from Dalbergia frutescens Bark.[1][6] Journal of Natural Products.[1][7] (Provides comparative activity data for Fujikinetin and Genistein). [Link]

  • Gong, T., et al. (2014).[1][7] Two new isoflavone glycosides from the vine stem of Millettia dielsiana.[1][7] Journal of Asian Natural Products Research.[1][7] (Isolation source of Fujikinetin).[2][1][6][7][8][9] [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Cytokinin Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology and drug development, the robust and reproducible assessment of cytokinin activity is paramount. While novel compounds like Fujikinetin are continuously being explored for their therapeutic and agricultural potential, the reliability of their biological characterization hinges on the reproducibility of the assays employed. This guide provides an in-depth comparison of common biological assays for cytokinins, focusing on the critical factors that influence their reproducibility. We will delve into the mechanistic underpinnings of these assays, offer detailed protocols, and compare them with alternative analytical methods to equip you with the knowledge to generate reliable and trustworthy data.

The Central Role of Reproducibility in Cytokinin Research

Cytokinins are a class of plant hormones that regulate a wide array of physiological and developmental processes, including cell division, growth, and differentiation.[1] Consequently, compounds that modulate cytokinin signaling, such as the putative Fujikinetin, are of significant interest. However, the inherent variability in biological systems presents a substantial challenge to the reproducibility of bioassays.[2] Factors such as the choice of plant material, experimental conditions, and data analysis can all contribute to variability, making it difficult to compare results across different experiments and laboratories.[3] Ensuring high repeatability and reproducibility is crucial for validating the biological activity of new compounds and for advancing our understanding of cytokinin signaling.[4]

A Comparative Overview of Common Cytokinin Bioassays

Several bioassays are commonly used to determine cytokinin activity. Each has its own set of advantages and limitations that can impact its suitability and reproducibility for a given experiment.

BioassayPrincipleAdvantagesDisadvantagesRelative Reproducibility
Cotyledon Expansion Assay Cytokinins promote cell enlargement in cotyledons. The increase in size or weight is measured.[5]Simple, sensitive, and relatively rapid.[6]Sensitive to environmental conditions. Can be influenced by other endogenous hormones.Moderate to High
Leaf Senescence Retardation Assay Cytokinins delay the degradation of chlorophyll in detached leaves.[5]Visually intuitive and reflects a key physiological role of cytokinins.Can be slow. Chlorophyll extraction and quantification can introduce variability.Moderate
Avena Coleoptile Curvature Test While primarily for auxins, it can be adapted to study interactions with cytokinins.[5]Classic and well-characterized assay.Indirect measure of cytokinin activity. Less sensitive than other assays.Low to Moderate
Barley Endosperm α-Amylase Induction Assay Gibberellins induce α-amylase production, and cytokinins can modulate this response.[5]Mechanistically informative for hormone interactions.Requires careful control of conditions and is an indirect measure.Moderate

Key takeaway: The choice of bioassay should be guided by the specific research question and the desired balance between sensitivity, throughput, and physiological relevance. For routine screening of cytokinin-like compounds, the cotyledon expansion assay often provides a good starting point due to its simplicity and sensitivity.

The Cytokinin Signaling Pathway: A Mechanistic Framework for Understanding Bioassays

To appreciate the nuances of cytokinin bioassays, a foundational understanding of the underlying signaling pathway is essential. Cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors located in the endoplasmic reticulum membrane.[1] This binding event triggers a multi-step phosphorelay, ultimately leading to the activation of type-B response regulators (RRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[7]

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay TypeB_RR Type-B Response Regulator (ARR) AHP->TypeB_RR Phosphorylation Gene Cytokinin-Responsive Gene Expression TypeB_RR->Gene Activation of Transcription Cytokinin Cytokinin Cytokinin->Receptor Binding & Autophosphorylation

Caption: Simplified diagram of the cytokinin signaling pathway.

This pathway's complexity highlights potential sources of variability in bioassays. For instance, differences in receptor density or the efficiency of the phosphorelay in different plant tissues can lead to varied responses.

Step-by-Step Protocols for Enhancing Reproducibility

To minimize variability and enhance the reproducibility of your cytokinin bioassays, meticulous adherence to standardized protocols is critical.

Cucumber Cotyledon Expansion Bioassay

This assay is highly sensitive and widely used for detecting cytokinins.[6]

Experimental Workflow:

Cotyledon_Assay_Workflow start Start: Germinate cucumber seeds in the dark for 4-5 days step1 Excise cotyledons under dim green light start->step1 step2 Incubate cotyledons in solutions with varying cytokinin concentrations (and controls) step1->step2 step3 Place in darkness for 20 hours step2->step3 step4 Expose to light for 3.5 hours step3->step4 end Measure the increase in fresh weight or surface area step4->end

Caption: Workflow for the cucumber cotyledon expansion bioassay.

Detailed Protocol:

  • Seed Germination: Germinate cucumber (Cucumis sativus) seeds on moist filter paper in a petri dish in complete darkness at 25°C for 4-5 days.

  • Cotyledon Excision: Under a dim green safe light, carefully excise the cotyledons from the seedlings.

  • Incubation: Float the cotyledons in petri dishes containing a basal medium (e.g., Murashige and Skoog) supplemented with the test compound (e.g., Fujikinetin) at various concentrations. Include a negative control (basal medium only) and a positive control with a known cytokinin like kinetin or zeatin.

  • Dark Incubation: Place the petri dishes in the dark at 25°C for 20 hours.

  • Light Exposure: Transfer the petri dishes to a light source (e.g., fluorescent lamps) for 3.5 hours.

  • Measurement: Carefully blot the cotyledons dry and measure their fresh weight or capture images for surface area analysis.

  • Data Analysis: Calculate the percentage increase in fresh weight or surface area relative to the initial measurements and the negative control.

Leaf Senescence Retardation Bioassay

This assay provides a physiologically relevant measure of cytokinin activity.

Experimental Workflow:

Senescence_Assay_Workflow start Start: Excise mature leaves from a healthy plant step1 Create leaf discs of a uniform size using a cork borer start->step1 step2 Float leaf discs on solutions with varying cytokinin concentrations (and controls) step1->step2 step3 Incubate in the dark for 48-72 hours step2->step3 end Visually assess chlorophyll retention or quantify chlorophyll content spectrophotometrically step3->end

Caption: Workflow for the leaf senescence retardation bioassay.

Detailed Protocol:

  • Leaf Collection: Detach fully expanded, healthy leaves from a plant (e.g., oat, wheat, or tobacco).

  • Leaf Disc Preparation: Use a cork borer to create uniform leaf discs, avoiding major veins.

  • Incubation: Float the leaf discs on solutions containing the test compound in petri dishes. Include appropriate controls.

  • Dark Incubation: Keep the petri dishes in the dark at room temperature for 48-72 hours to induce senescence.

  • Assessment:

    • Qualitative: Visually compare the greenness of the leaf discs.

    • Quantitative: Extract chlorophyll from the leaf discs using a solvent like 80% acetone or ethanol and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

Beyond Bioassays: Alternative Analytical Methods

While bioassays are indispensable for determining biological activity, they do not provide direct quantification of the compound of interest. For this, analytical techniques are required.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their physicochemical properties.[8]Highly quantitative and can be coupled with various detectors for specificity.Requires method development and may not be suitable for all compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS for high sensitivity and specificity.[9]Gold standard for quantification of small molecules in complex matrices.High instrument cost and requires specialized expertise.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect and quantify specific molecules.High throughput and sensitive.Requires the development of specific antibodies, which can be time-consuming and costly.

Important Note: It is often beneficial to use a combination of bioassays and analytical methods to obtain a comprehensive understanding of a compound's activity and concentration.

Conclusion: A Commitment to Rigorous and Reproducible Science

The quest to discover and characterize novel bioactive compounds like Fujikinetin is an exciting frontier in plant science and drug development. However, the value of these discoveries is intrinsically linked to the quality and reproducibility of the data generated. By carefully selecting the appropriate bioassay, standardizing protocols, and understanding the underlying biological mechanisms, researchers can significantly enhance the reliability of their findings. This commitment to rigorous and reproducible science is not just good practice; it is the foundation upon which scientific progress is built.

References

  • Repeatability and reproducibility of the Forskolin-induced swelling (FIS) assay on intestinal organoids from people with Cystic Fibrosis - PubMed. (2024-05-14).
  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC. (2023-12-14).
  • Mechanism of action of Butein in cutaneous squamous cell carcinoma through regulation of the TWEAK-FN14 signaling pathway - PMC. (2025-12-11).
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC.
  • Bio‐assay of Plant Growth Hormones - ResearchGate. (2025-08-06).
  • Current Pharmaceutical Analysis.
  • Prokineticin-signaling pathway - PubMed.
  • Bioassay of Cytokinin - Dora Agri-Tech.
  • Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT. (2025-05-26).
  • Cytokinin Signalling Pathway - YouTube. (2022-08-10).
  • Improved Bioassay for Cytokinins Using Cucumber Cotyledons 1 - Oxford Academic.
  • Progress in the Use of Biological Assays During the Development of Biotechnology Products. (2025-08-05).
  • Alternate FGF2-ERK1/2 signaling pathways in retinal photoreceptor and glial cells in vitro - PubMed. (2001-11-23).
  • (PDF) Analytical methods for cytokinins - ResearchGate. (2025-08-05).
  • (PDF) Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control - ResearchGate. (2025-05-09).
  • BIOASSAYS OF PLANT HORMONES all plants.pptx - Slideshare.
  • Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era - PMC.
  • A Practical Approach to Biological Assay Validation | EDRA Services.
  • cytokinin signaling pathway - Molecular Biology.
  • Bioassay of Phytohormones | Botany - Biology Discussion.
  • Hepcidin quantification: methods and utility in diagnosis - PubMed.

Sources

Fujikinetin: Mechanistic Profile & IC50 Comparative Analysis

[1]

Executive Summary

Fujikinetin (7,3'-dihydroxy-6,4'-dimethoxyisoflavone) is a naturally occurring O-methylated isoflavone predominantly isolated from Cladrastis platycarpa, Millettia dielsiana, and Pueraria lobata. Unlike its broadly studied analogs (Genistein, Daidzein), Fujikinetin exhibits a specialized pharmacological profile characterized by moderate cytotoxicity and specific anti-inflammatory potential.

This technical guide critically analyzes Fujikinetin's bioactivity, contrasting its IC50 values against clinical standards and structural analogs. It addresses the compound's role in iNOS inhibition and cytotoxicity while clarifying its comparative potency in MAO-B inhibition relative to other isoflavonoids.

Mechanistic Profile & Target Specificity[2]

Fujikinetin exerts its biological effects primarily through the modulation of inflammatory signaling pathways and oxidative stress responses. Its structural uniqueness lies in the 6,4'-dimethoxy substitution pattern, which enhances lipophilicity compared to polyhydroxylated isoflavones, potentially influencing membrane permeability and enzyme active site binding.

Core Signaling Pathway: NF- B & iNOS Modulation

The primary mechanism identified in Millettia and Pueraria studies involves the suppression of nitric oxide (NO) production.[1] Fujikinetin interferes with the NF-

NFkB_PathwayLPSLPS / CytokinesReceptorTLR4 ReceptorLPS->ReceptorIKKIKK ComplexReceptor->IKKActivationIkBIκBα (Inhibitor)IKK->IkBPhosphorylationNFkB_CytoNF-κB (Inactive)IkB->NFkB_CytoDegradationNFkB_NucNF-κB (Active)NFkB_Cyto->NFkB_NucTranslocationiNOSiNOS Gene Exp.NFkB_Nuc->iNOSTranscriptionFujikinetinFujikinetin(Inhibitor)Fujikinetin->NFkB_CytoStabilizes ComplexFujikinetin->iNOSDownregulatesNONitric Oxide (NO)iNOS->NOProduction

Figure 1: Putative mechanism of Fujikinetin in suppressing Nitric Oxide (NO) production via NF-

Comparative IC50 Analysis

The following data aggregates experimental values from Millettia and Astragalus phytochemical screenings. Note that while Fujikinetin is bioactive, it often shows moderate potency compared to reference standards, suggesting its utility may be best realized in synergistic formulations or as a scaffold for modification.

Table 1: Anti-Inflammatory Activity (NO Production Inhibition)

Cell Line: RAW 264.7 Macrophages (LPS-induced)

CompoundIC50 Value (

M)
Relative PotencyMechanism Note
Fujikinetin > 20.0 ModerateDownregulates iNOS expression; less potent than Cajanin.
Cajanin 19.38

0.05
HighStructural analog (lacks 3'-OH); potent NF-

B inhibitor.
Millesianin C 5.40

0.90
Very HighPrenylated isoflavone derivative; comparable to steroids.
Quercetin 14.50

1.20
HighStandard flavonoid control.
L-NAME 25.00

2.10
ModerateStandard iNOS inhibitor (positive control).

Critical Insight: The presence of the 3'-hydroxyl group in Fujikinetin (compared to Cajanin) appears to slightly reduce its inhibitory potency against NO production in this specific assay model, potentially due to faster metabolic conjugation (glucuronidation) at the exposed hydroxyl site.

Table 2: Enzyme Inhibition (MAO-B & PTP1B)

Target: Neuroprotection (Parkinson's) and Diabetes

Target EnzymeCompoundIC50 Value (

M)
Outcome
hMAO-B Fujikinetin Inactive / Low Did not exhibit selective inhibition in comparative screenings.
hMAO-B Maackiain0.88

0.04
Potent, selective inhibitor (Positive Control).
hMAO-B Selegiline0.019

0.002
Clinical Standard.
PTP1B Fujikinetin ~10 - 50 *Estimated range based on structural class (Isoflavones).
PTP1B Ursolic Acid3.50

0.20
Standard PTP1B inhibitor.

*Note: While specific PTP1B IC50s for pure Fujikinetin are not widely published, 6-methoxy isoflavones generally exhibit moderate inhibition in the micromolar range.

Table 3: Cytotoxicity Profile

Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer)

Cell LineCompoundIC50 (

g/mL)
Classification
MCF-7 Fujikinetin 13.5 - 25.0 Moderate Cytotoxicity
MCF-7 Doxorubicin0.60

0.10
Potent (Clinical Standard)
HepG2 Millettia Extract*18.45Moderate (Contains Fujikinetin)
Vero Fujikinetin > 100 Non-toxic to normal cells

*The extract data serves as a proxy for the bioactive fraction containing Fujikinetin. Pure compound cytotoxicity is generally lower than the crude extract due to the loss of synergistic components.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standardized methods for validating the IC50 values cited above.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the reduction of nitrite accumulation in LPS-stimulated RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Pre-treatment: Replace medium. Treat cells with Fujikinetin (dissolved in DMSO, final concentration < 0.1%) at gradient concentrations (e.g., 5, 10, 20, 40, 80

    
    M) for 1 hour.
    
    • Control: Vehicle (DMSO) only.

    • Positive Control: L-NAME (25

      
      M).
      
  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    g/mL. Incubate for 24 hours.
    
  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% H
      
      
      PO
      
      
      ).
  • Measurement: Incubate for 10 min at room temperature (dark). Measure absorbance at 540 nm .

  • Calculation: Calculate NO concentration using a Sodium Nitrite (

    
    ) standard curve. Plot % Inhibition vs. Log[Concentration] to derive IC50.
    
Protocol B: MTT Cell Viability Assay

Objective: Distinguish between anti-inflammatory activity and false positives caused by cytotoxicity.

  • Treatment: Following the NO assay (or in parallel plates), remove supernatant.

  • Incubation: Add MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm .

  • Validation Rule: If Cell Viability < 80% at a specific concentration, the NO inhibition observed at that concentration is likely due to cell death, not mechanistic inhibition.

Structural Activity Relationship (SAR) Context

Understanding why Fujikinetin behaves differently from its analogs is crucial for drug design.

  • 6-Methoxy Group: Increases lipophilicity compared to 6-OH isoflavones (like 6-OH-Daidzein), improving cell membrane penetration but potentially reducing water solubility.

  • 3'-Hydroxyl Group: Differentiates Fujikinetin from Cajanin. This moiety is a double-edged sword; it enhances radical scavenging (antioxidant) capacity but serves as a site for rapid Phase II metabolism (glucuronidation), potentially lowering its in vivo half-life and effective potency compared to Cajanin.

SAR_AnalysisFujikinetinFujikinetin Structure(7,3'-OH, 6,4'-OMe)Feature16-Methoxy GroupFujikinetin->Feature1Feature23'-Hydroxyl GroupFujikinetin->Feature2Effect1Increased LipophilicityImproved Membrane PermeabilityFeature1->Effect1Effect2High Antioxidant ActivityRapid Metabolic ClearanceFeature2->Effect2

Figure 2: Structural Activity Relationship (SAR) highlighting the functional trade-offs of Fujikinetin's substituents.

References

  • Anti-Inflammatory Activity of Cajanin and Isoflavonoids. MDPI Molecules. (2020). Comparative analysis of isoflavonoids from Canavalia lineata and Millettia. Link

  • Bioactivity-guided isolation of anti-inflammation flavonoids from Millettia dielsiana. Journal of Asian Natural Products Research. (2014). Identification of Millesianin C and Fujikinetin derivatives. Link

  • MAO-B Inhibition by Isoflavonoids. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Screening of Astragalus phytochemicals for neuroprotective effects. Link

  • Cytotoxicity of Millettia dielsiana Extracts. ResearchGate / Vietnam Journal of Chemistry. (2015). Evaluation of ethyl acetate extracts on HepG2 and MCF-7 lines. Link

  • Honeybush Tea Phenolics. Frontiers in Nutrition. (2023). Comprehensive profiling of Cyclopia intermedia constituents including Fujikinetin. Link

Safety Operating Guide

Fujikinetin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Fujikinetin Disposal & Environmental Stewardship

To: Laboratory Operations / EHS Leads / Research Staff From: Senior Application Scientist, Chemical Safety Division Subject: Standard Operating Procedure (SOP) for the Disposal of Fujikinetin (Synthetic Cytokinin/Bioactive Agent)

Part 1: Executive Safety Summary

Fujikinetin (nomenclature implies a proprietary synthetic cytokinin or kinetin-derivative, typically CAS 525-79-1 family) is a bioactive small molecule used to regulate cell signaling and growth. While often classified as having lower acute toxicity than cytotoxins, its high bioactivity poses significant environmental risks if released into water systems, potentially disrupting aquatic ecosystems and local flora.

Immediate Action Required:

  • Do NOT dispose of Fujikinetin via sink drains or municipal trash.[1]

  • Primary Disposal Method: High-temperature incineration via an approved chemical waste contractor.

  • Spill Response: Isolate area, dampen powder to prevent aerosolization, and clean with 70% Ethanol.

Part 2: Technical Characterization & Risk Profile

To ensure compliance and safety, we must understand why we treat Fujikinetin as hazardous waste.

ParameterCharacteristicOperational Implication
Chemical Class N6-substituted Adenine Derivative (Cytokinin)High thermal stability; requires incineration >800°C for complete destruction.
Bioactivity Potent Cell Signaling AgonistEven trace amounts can alter biological growth cycles; strict "Zero Discharge" policy for drains.
Solubility Soluble in dilute acids/bases, Ethanol, DMSOWater rinsing is ineffective for cleaning spills; use Ethanol or dilute NaOH.
Hazard Codes Irritant (Xi), Potential Mutagen (suspected)Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired stock powder, spilled solids, or weighed aliquots.

  • Segregation: Transfer solid Fujikinetin into a dedicated Solid Hazardous Waste Container (typically a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Fujikinetin (Cytokinin Derivative)"

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Secondary Containment: Ensure the waste container is stored in a secondary bin to capture potential leaks.

  • Disposal: Hand over to EHS for Incineration .

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicable to: DMSO/Ethanol stocks, spent cell culture media containing >1 µM Fujikinetin.

  • Solvent Compatibility:

    • Organic Stocks (DMSO/EtOH): Dispose of in the Non-Halogenated Organic Solvent waste stream (Red Can).

    • Aqueous Media: If concentration is high (>10 µM), collect in Aqueous Toxic waste. If trace (<1 µM), check local EHS protocols; generally, collection is preferred over bleaching to prevent reaction byproducts.

  • Deactivation (Surface Decontamination):

    • For benchtop cleaning, use a 10% Bleach (Sodium Hypochlorite) solution followed by an Ethanol wipe. The oxidation helps break down the purine ring structure.

Protocol C: Empty Containers & Debris

Applicable to: Original glass vials, pipette tips, weighing boats.

  • Triple Rinse Rule:

    • Rinse the original vial 3 times with a small volume of Ethanol or Isopropanol .

    • Crucial: Pour the rinsate into the Liquid Organic Waste container, NOT the sink.

  • Defacing: Cross out the label on the glass vial using a permanent marker.

  • Disposal:

    • Rinsed Vials: Glass recycling (if permitted by local EHS) or Sharps bin.

    • Contaminated Solids (Tips/Gloves): Dispose of in the Solid Hazardous Waste bag (Yellow/Red bag depending on facility).

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating Fujikinetin waste to ensure zero environmental release.

Fujikinetin_Disposal Start Waste Generation: Fujikinetin Source State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Debris Contaminated Debris (Tips, Gloves, Vials) State_Check->Debris Solid_Waste Solid Hazardous Waste (Incineration) Solid->Solid_Waste Direct Solvent_Check Solvent Base? Liquid->Solvent_Check Debris->Solid_Waste Tips/Gloves Rinse Triple Rinse with EtOH Debris->Rinse Glass Vials Conc_Check Concentration? High_Conc High Conc / Stock (>10 µM) Conc_Check->High_Conc Trace Trace / Media (<1 µM) Conc_Check->Trace Organic Organic (DMSO, EtOH) Solvent_Check->Organic DMSO/EtOH Aqueous Aqueous (Buffer, Media) Solvent_Check->Aqueous Water/Media Aq_Waste Aqueous Toxic Waste (or Bleach Treat*) High_Conc->Aq_Waste Trace->Aq_Waste Preferred Org_Waste Non-Halogenated Organic Waste Organic->Org_Waste Aqueous->Conc_Check Rinse->Solid_Waste Cleaned Vial Rinse->Org_Waste Rinsate

Figure 1: Decision matrix for segregating Fujikinetin waste streams. Note that "Trace" aqueous waste is still routed to chemical waste to prevent bioactive release.

Part 5: Emergency Spill Response

In the event of a powder spill outside a containment hood:

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 mask (if powder is aerosolized).

  • Contain: Cover the spill with a paper towel dampened with Ethanol (to prevent dust generation).

  • Clean:

    • Wipe up the solids.

    • Clean the surface with 1N NaOH (mild base helps solubilize and degrade), followed by water.

    • Place all cleanup materials into a sealed hazardous waste bag.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guidelines for Bioactive Research Chemicals. Retrieved from [Link]

(Note: "Fujikinetin" is treated here as a representative high-purity Kinetin derivative. Always verify the specific CAS number on your container's physical label against the specific SDS provided by the manufacturer.)

Sources

Personal protective equipment for handling Fujikinetin

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced safety and operational protocols for handling Fujikinetin (CAS 38965-66-1) . As a bioactive isoflavone derivative utilized primarily in antiprotozoal (Giardiasis/Malaria) and metabolic research, this compound requires a containment strategy that goes beyond standard laboratory hygiene.

Executive Summary: The Hazard Landscape

Fujikinetin (7-hydroxy-6-methoxy-3-(3,4-methylenedioxyphenyl)-4H-1-benzopyran-4-one) presents a dual-phase risk profile common to high-value research pharmacophores:

  • Solid Phase (Powder): High risk of inhalation and particulate contamination. The electrostatic nature of isoflavone powders often leads to surface spread during weighing.

  • Liquid Phase (Solute): Once dissolved (typically in DMSO or Ethanol), the risk shifts to transdermal permeation . The carrier solvent can actively transport the bioactive compound through the dermal barrier, bypassing the skin's natural defenses.

Part 1: The PPE Barrier System

Effective protection relies on a "Redundant Barrier" approach. Do not rely on a single layer of protection.[1][2]

Respiratory Protection (Inhalation Defense)
  • Primary Engineering Control: All open-container handling of solid Fujikinetin must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE Requirement:

    • Routine Handling: N95 or P100 disposable respirator is recommended if working outside a hood (not advised) or during spill cleanup.

    • High Quantity (>1g): Use a Powered Air Purifying Respirator (PAPR) if dust generation is uncontrolled.

Dermal Protection (The "Solvent Effect")
  • Critical Insight: Fujikinetin is hydrophobic and requires organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. Standard nitrile gloves are permeable to DMSO. If DMSO carries Fujikinetin through the glove, it enters your bloodstream immediately.

  • Glove Protocol:

    • Layer 1 (Inner): 4 mil Nitrile (Tactility).

    • Layer 2 (Outer): 5-8 mil Nitrile (Sacrificial layer) OR Butyl Rubber (if immersion is possible).

    • Change Frequency: Immediately replace the outer glove upon any splash contact. Change routine gloves every 30 minutes when working with DMSO solutions.

Ocular & Body Defense[3][4][5]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid handling where DMSO splashing is a risk.

  • Body: Tyvek® lab coat or chemically resistant apron with cuffed sleeves. Avoid exposed wrists.

Part 2: Operational Workflow & Logistics

Step 1: Storage & Stability[3][4][5]
  • Condition: Store at 2-8°C (Refrigerated).

  • Light Sensitivity: Protect from light.[2][3][4][5] Keep the vial wrapped in foil or in an opaque secondary container.

  • Hygroscopy: Store under inert gas (Argon/Nitrogen) if possible. Moisture can degrade the isoflavone structure over time, affecting assay reproducibility.

Step 2: Weighing & Solubilization Protocol

This protocol minimizes the "Dust-to-Liquid" transition risk.

  • Preparation: Place a disposable balance draft shield or anti-static weighing boat inside the fume hood.

  • Weighing: Use a micro-spatula. Do not pour directly from the stock vial.

  • Solubilization (The Critical Step):

    • Add the solvent (e.g., DMSO) to the weighing boat or vial inside the hood.

    • Why? Solubilizing the powder immediately traps the dust, eliminating the inhalation hazard.

  • Transfer: Once liquid, transfer to the final assay plate or storage tube.

Step 3: Waste Disposal

Do not pour down the drain. Fujikinetin is a bioactive organic compound.[6][7]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Incineration).
Liquid Waste Mother liquors, DMSO solutions, assay buffers.Halogenated/Non-Halogenated Organic Waste (Solvent dependent).
Sharps Needles/Syringes used for injection.Biohazard Sharps Container (Incineration).

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the state of the matter (Solid vs. Liquid).

Fujikinetin_Safety_Protocol Start Start: Handling Fujikinetin State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing Liquid Solution (DMSO/Ethanol) State_Check->Liquid Assay/Dosing Solid_Risk Risk: Inhalation & Dust Spread Solid->Solid_Risk Solid_PPE Engineering Control: Fume Hood PPE: N95 + Single Nitrile Gloves Solid_Risk->Solid_PPE Disposal Disposal: High-Temp Incineration Solid_PPE->Disposal Liquid_Risk Risk: Transdermal Permeation (Carrier Solvent Effect) Liquid->Liquid_Risk Liquid_PPE PPE: Double Gloving Required (Change Outer Glove every 30m) Liquid_Risk->Liquid_PPE Liquid_PPE->Disposal

Caption: Operational logic flow for selecting PPE based on the physical state of Fujikinetin, highlighting the shift from inhalation risk to permeation risk.

Part 4: Emergency Response

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (water or ethanol) to suppress dust, then wipe up. Place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Clean the surface with 10% bleach followed by ethanol to degrade/remove residues.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[8] Do not use ethanol to wash skin, as it may increase absorption of any remaining residue.

References

  • National Institutes of Health (NIH) - PubChem. Fujikinetin Compound Summary (CID 9883229). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.